Tirabrutinib

Catalog No.
S545415
CAS No.
1351636-18-4
M.F
C25H22N6O3
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tirabrutinib

CAS Number

1351636-18-4

Product Name

Tirabrutinib

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one

Molecular Formula

C25H22N6O3

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1

InChI Key

SEJLPXCPMNSRAM-GOSISDBHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ONO-4059; ONO4059; ONO 4059; ONO-4059; GS 4059; GS-4059; GS4059; ONO-WG-307; Tirabrutinib

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

The exact mass of the compound Tirabrutinib is 454.1753 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tirabrutinib mechanism of action BTK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile and Mechanism of Action

Tirabrutinib (ONO-4059/GS-4059) is a potent, covalent (irreversible) oral inhibitor of Bruton's Tyrosine Kinase (BTK) [1] [2]. Its core mechanism is the highly selective inhibition of BTK, a crucial kinase in the B-Cell Receptor (BCR) signaling pathway.

  • Key Signaling Pathway Inhibition: The BCR signaling pathway is fundamental for B-cell development, proliferation, and survival [1]. Upon antigen binding, a phosphorylation cascade leads to BTK activation. Active BTK then activates downstream pathways like NF-κB, MAPK (ERK), and PI3K-AKT, which promote cell survival and proliferation [2]. This compound blocks this cascade by inhibiting BTK, leading to reduced proliferation and induction of apoptosis in malignant B-cells [2].
  • Dual BTK/Tec Inhibition in Bone Biology: Beyond BTK, this compound is a dual inhibitor that also potently targets Tec kinase [3]. Both kinases are essential for osteoclast differentiation and activation. Inhibiting them suppresses bone resorption, suggesting potential applications for bone diseases like osteoporosis and rheumatoid arthritis [3].

The following diagram illustrates the primary mechanism of this compound in disrupting BCR signaling and its key downstream effects.

G BCR B-Cell Receptor (BCR) Antigen Binding SYK SYK Kinase BCR->SYK BTK_inactive BTK (Inactive) SYK->BTK_inactive BTK_active BTK (Active) BTK_inactive->BTK_active Activation (Phosphorylation) PLCg2 PLCγ2 BTK_active->PLCg2 NFkB NF-κB Pathway (Cell Survival) PLCg2->NFkB AKT AKT Pathway (Cell Survival) PLCg2->AKT ERK ERK Pathway (Proliferation) PLCg2->ERK Outcomes Outcomes Reduced Proliferation & Induced Apoptosis Tira This compound Tira->BTK_active Inhibits

This compound inhibits BTK activation, blocking downstream survival and proliferation signals in B-cells.

Quantitative Biochemical and Cellular Characterization

The tables below summarize key experimental data characterizing this compound's potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀ Values) [2]

Kinase IC₅₀ (nmol/L) Selectivity over BTK
BTK 2.0 1.0 (Reference)
Tec 5.0 2.5
ITK 13.0 6.5
BMX 21.0 10.5
TXK 34.0 17.0
BLK 41.0 20.5

Table 2: Key Findings from Cellular and In Vivo Models [2]

Model System Key Finding / Metric Result / Outcome
TMD8 ABC-DLBCL Cells (In Vitro) Inhibition of BTK Autophosphorylation (Y223) IC₅₀: 7.3 nmol/L
TMD8 ABC-DLBCL Cells (In Vitro) Anti-proliferative Activity (Cell Growth Inhibition) IC₅₀: 176 nmol/L
TMD8 Mouse Xenograft (In Vivo) Anti-tumor Efficacy (Dose-dependent inhibition) 69% and 92% tumor growth inhibition at 30 & 100 mg/kg

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key experiments.

Protocol 1: KINOMEscan Selectivity Profiling [2]

  • Objective: To comprehensively evaluate the selectivity of this compound across a wide panel of kinases.
  • Method:
    • Platform: KINOMEscan scanMAX (Eurofins DiscoverX).
    • Principle: A competitive binding assay where compounds are tested at a single concentration (e.g., 300 nM) against a panel of DNA-tagged kinases. Binding to the kinase active site reduces the amount of kinase captured on an immobilized ligand.
    • Quantification: The captured kinases are quantified using quantitative PCR (qPCR) of the associated DNA tag.
    • Output: Results are reported as percent control (% Ctrl), where lower values indicate stronger binding. A value of <10% signifies high-affinity binding.

Protocol 2: Assessing BTK Autophosphorylation in Cell Lines [2]

  • Objective: To measure the inhibition of BTK activation in a cellular context.
  • Method:
    • Cell Culture: Use relevant cell lines (e.g., ABC-DLBCL lines like TMD8).
    • Compound Treatment: Treat cells with a range of concentrations of this compound for a specified time (e.g., 2 hours).
    • Cell Lysis and Western Blot: Lyse cells and perform SDS-PAGE and western blotting.
    • Antibodies: Probe with specific antibodies:
      • Anti-phospho-BTK (Tyr223) to detect activated BTK.
      • Total anti-BTK antibody to confirm equal protein loading.
    • Analysis: Quantify band intensity to calculate the IC₅₀ for inhibition of autophosphorylation.

Protocol 3: In Vivo Efficacy Study in Xenograft Model [2]

  • Objective: To evaluate the anti-tumor efficacy of this compound in a live animal model.
  • Method:
    • Model Establishment: Inoculate immunodeficient mice (e.g., SCID) subcutaneously with ABC-DLBCL cells (e.g., TMD8).
    • Dosing: Once tumors are established, randomize mice into groups and administer this compound orally at selected doses (e.g., 3, 10, 30, 100 mg/kg) and a vehicle control, typically once or twice daily.
    • Monitoring: Measure tumor volumes and animal body weights regularly throughout the study.
    • Endpoint Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group at the end of the experiment.

Clinical and Therapeutic Applications

The high selectivity of this compound is intended to improve the therapeutic window by minimizing off-target toxicity [1] [2]. Its efficacy has been demonstrated in several B-cell malignancies.

Table 3: Clinical Efficacy of this compound Monotherapy in Selected B-Cell Malignancies [4] [5] [6]

Indication (Clinical Trial) Overall Response Rate (ORR) Complete Response (CR) Rate Key Efficacy Endpoints
R/R PCNSL (PROSPECT Phase 2) 67% 44% Median DoR: 9.3 mo; Median PFS: 6.0 mo
R/R PCNSL (Japanese Phase 1/2) 63.6% 20.5% (CR + CRu) Median DoR: 9.2 mo
Various R/R B-cell lymphomas (Meta-Analysis) 72.5% (Pooled) 18.6% (Pooled) -

References

Molecular Structure and Chemical Identity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and structural information for tirabrutinib.

Property Description
Systematic Name 6-amino-9-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one [1] [2]
Molecular Formula C25H22N6O3 [1] [3]
Molar Mass 454.490 g·mol⁻¹ [1]
CAS Registry Number 1351636-18-4 [4] [2]
Trade Name Velexbru [1]

The structure is built around a dihydro-purine core, which is a fused 6-5-membered heterocyclic ring system [5]. The key structural features and their roles are:

  • Dihydro-purine core: Serves as the central scaffold, forming hydrogen bonds with the hinge region of the BTK kinase domain [5].
  • Butynoyl group: An electrophilic moiety that forms a covalent bond with the sulfur atom of Cys481, leading to irreversible inhibition [5].
  • Phenoxyphenyl group: A hydrophobic extension that fits into the back hydrophobic pocket of the BTK active site [5].
  • Stereocenter: The molecule has a defined (R) configuration at the carbon connecting the pyrrolidine ring to the purine core, which is crucial for its binding orientation and activity [2].

Molecular Mechanism and Binding Interactions

This compound is a potent and highly selective irreversible BTK inhibitor [6] [5]. It inhibits BTK by blocking the autophosphorylation of Tyr223 with an IC50 value of 2.2 nM [5]. The following diagram illustrates its mechanism of action at the molecular level.

G Tira This compound BTK BTK Kinase Domain Tira->BTK  Binds to ATP Pocket Covalent Covalent Bond with Cys481 BTK->Covalent  Irreversible  Inhibition H_Bond Hydrogen Bonds with Hinge Region BTK->H_Bond  Stabilizes Binding Inactive Inactive BTK (DFG-Din/αC-Out) Covalent->Inactive H_Bond->Inactive

The binding mode has been confirmed by X-ray crystallography, showing that this compound forms several specific molecular interactions with BTK [7]:

  • Covalent Bonding: The butynoyl amide group forms a covalent Michael adduct with the thiol group of Cys481 [5].
  • Hydrogen Bonding: The amino group on the purine core forms hydrogen bonds with the backbone carbonyl of Glu475 and the side chain of Thr474 in the hinge region [5].
  • Hydrophobic Interactions: The phenoxyphenyl group extends into the hydrophobic back pocket, making van der Waals contacts with multiple residues [5].

Experimental Data on Selectivity and Potency

This compound demonstrates high selectivity for BTK over other kinases. The table below summarizes key data from biochemical kinase profiling assays [6].

Kinase IC₅₀ (nM) for this compound Notes
BTK 2.2 - 6.8 Primary target; measured by autophosphorylation and mobility shift assays [6] [5].
Other TEC Family Kinases >1,000 Includes BMX, ITK, and TXK [6].
SRC Family Kinases >1,000 Includes FYN, LCK, and LYN [6].
JAK3 >1,000 - [6].
EGFR Family >1,000 Includes EGFR, ERBB2, and ERBB4 [6].

This selectivity profile, confirmed in cellular systems like PBMC stimulation assays, underpins its improved safety profile compared to first-generation BTK inhibitors like ibrutinib [6].

Synthesis and Development

The original synthetic route for this compound is a nine-step process starting from 4,6-dichloro-5-nitropyrimidine [5]. Key steps include amidation, coupling with (3R)-pyrrolidine-1,3-diamine, nitro reduction, cyclization, and final deprotection and acylation [5]. This route uses expensive metal catalysts and requires chromatography for some intermediates, indicating a need for further optimization for industrial-scale production [5].

This compound was discovered and developed by Ono Pharmaceutical Co., Ltd. [8] and is currently approved in Japan, South Korea, and Taiwan for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL) and Waldenström's macroglobulinemia [1] [8].

References

tirabrutinib dihydro purine core hydrogen bonds

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Interactions of Tirabrutinib

The core of this compound's structure is a 6-5-membered, fused, heterocyclic ring system known as dihydro purine (6-amino-8H-purine-8-one) [1]. This core is central to its binding interaction with the BTK enzyme.

The table below summarizes the key molecular interactions and the role of the core structure:

Feature Description Role/Interaction
Parent Core Dihydro purine (6-amino-8H-purine-8-one) [1] Serves as the central scaffold.
Key Hydrogen Bonds Bonds with Met477, Glu475, and Thr474 residues [1] Anchors inhibitor in ATP-binding pocket's hinge region.
Covalent Bond Irreversible bond with cysteine residue Cys481 [1] [2] [3] Provides prolonged, selective inhibition.
Hydrophobic Extension Phenoxyphenyl group [1] Extends into hydrophobic back pocket, stabilizing binding.

These specific interactions stabilize this compound in the ATP-binding cleft and lock BTK in an inactive conformation, thereby inhibiting its autophosphorylation at Tyr551 and subsequent activation of downstream survival signaling pathways in B-cells [1] [3].

Selectivity and Experimental Profiling

This compound's dihydro purine core and optimized structure contribute to a highly selective kinase inhibition profile, reducing off-target effects [1] [4].

Experimental kinase profiling using the KINOMEscan platform at a concentration of 300 nM shows that this compound primarily binds to kinases within the TEC family (like BTK) and a limited number of others, demonstrating superior selectivity compared to first-generation inhibitors [4].

In cellular assays, this selectivity is confirmed. For example, in human peripheral blood mononuclear cell (PBMC) stimulation assays, this compound potently inhibited B-cell activation (induced by anti-IgM) with an IC50 of 2.7 nM, while showing significantly less potency against T-cell activation (induced by anti-CD3/CD28), with an IC50 of 213 nM [4]. This indicates that this compound's primary cellular effect is on B-cell receptor signaling, consistent with its on-target BTK inhibition.

Key Experimental Protocols

For researchers looking to validate these interactions, here are summaries of key experimental methodologies.

Biochemical Kinase Profiling (KINOMEscan)

  • Purpose: To assess the binding of a test compound to a wide panel of kinases and evaluate selectivity [4].
  • Method: The assay uses a panel of DNA-tagged kinases. The compound's ability to bind a kinase active site is measured by its displacement of the kinase from an immobilized ligand. The amount of captured kinase is quantified via qPCR of the DNA tag. Results are reported as "% Control," where a lower percentage indicates stronger compound binding [4].
  • Key Detail: The assay is performed at a single concentration of the test compound (e.g., 300 nM) to provide a broad selectivity profile [4].

Covalent Binding Analysis via Mass Spectrometry

  • Purpose: To confirm the irreversible, covalent binding of this compound to the Cys481 residue of BTK [5].
  • Method: Recombinant BTK protein is incubated with this compound. The protein is then digested with enzymes like GluC and trypsin to generate a peptide containing Cys481. Mass spectrometry analysis (e.g., LC-MS/MS) is used to detect the mass shift of this peptide, confirming the covalent modification by this compound [5].
  • Key Detail: A "chase" step with a high concentration of another irreversible inhibitor (like ibrutinib) can be used to demonstrate the irreversibility of the binding. If this compound is covalently bound, it will not be displaced during the chase [5].

BTK Signaling and Inhibitor Mechanism

The following diagram illustrates the B-cell Receptor (BCR) signaling pathway that is inhibited by this compound.

G BCR BCR LYN_SYK LYN / SYK BCR->LYN_SYK PI3K PI3K LYN_SYK->PI3K PIP2_PIP3 PIP₂ → PIP₃ PI3K->PIP2_PIP3 BTK_inactive BTK (Inactive) PIP2_PIP3->BTK_inactive Recruits to membrane BTK_active BTK (Active) Phosphorylated BTK_inactive->BTK_active Phosphorylation PLCG2 PLCγ2 BTK_active->PLCG2 IP3_DAG IP₃ + DAG PLCG2->IP3_DAG NFkB Transcription Factors (NF-κB, NFAT) IP3_DAG->NFkB CellGrowth B-Cell Survival Proliferation & Growth NFkB->CellGrowth This compound This compound This compound->BTK_active  Inhibits

This compound inhibits BTK activation, blocking downstream signaling for B-cell growth [1] [3].

Therapeutic Context

This compound has received regulatory approval in several countries, including Japan, for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL), Waldenström's macroglobulinemia, and lymphoplasmacytic lymphoma [1] [6]. Its high selectivity and ability to penetrate the central nervous system make it a valuable therapeutic option for these B-cell malignancies [4] [7].

References

how does tirabrutinib bind to Cys481

Author: Smolecule Technical Support Team. Date: February 2026

Structural Binding Mechanism

Tirabrutinib binds within the active site of the BTK kinase domain. The interaction can be understood in a two-step process:

  • Reversible Recognition: The inhibitor first non-covalently associates with the ATP-binding pocket of BTK through specific hydrogen bonds and hydrophobic interactions, correctly positioning itself [1] [2].
  • Covalent Bond Formation: The key step is a Michael addition reaction between the electrophilic "warhead" of this compound (a butynamide group) and the thiol group (-SH) of the Cys481 residue [3] [4]. This reaction results in a stable, covalent carbon-sulfur bond, permanently occupying the active site.

This mechanism is illustrated in the following diagram:

G Start This compound Binding Process Step1 1. Reversible Recognition This compound enters ATP-binding site Start->Step1 Step2 2. Covalent Bond Formation Butynamide warhead reacts with Cys481-SH Step1->Step2 Step3 3. Irreversible Inhibition BTK active site blocked, autophosphorylation prevented Step2->Step3 Cys Cys481 Residue Cys->Step2 Nucleophile BTK BTK Kinase Domain BTK->Step1 Binding Site

Quantitative Biochemical and Cellular Characterization

The potency and selectivity of this compound's binding have been quantitatively assessed through various experimental methods.

Table 1: Biochemical Inhibition Kinetics of BTK Inhibitors This table shows a side-by-side comparison of inactivation efficiency, a critical metric that provides a more accurate measure of potency and selectivity than conventional single-time point measurements [4].

Inhibitor Inactivation Efficiency (kinact/Ki) for BTK Key Off-Target Kinases Noted in Studies
This compound ( 2.4 \pm 0.6 \times 10^{4} M^{-1}s^{-1} ) [4] ITK, TEC, EGFR, JAK3, ERBB2, ERBB4 [5]
Ibrutinib Data not fully specified in search results Broader kinome profile, including ITK, TEC, JAK3, ERBB2, ERBB4 [6] [5]
Acalabrutinib Data not fully specified in search results More selective than ibrutinib; off-targets include ERBB4 [5]

Table 2: Functional Cellular Activity of this compound This table summarizes the effects of this compound in cellular assays, demonstrating its functional consequences following BTK binding [6] [5].

Assay Type / Cell Line Observed Effect (EC₅₀ / IC₅₀) Measured Outcome
Anti-Proliferation (ABC-DLBCL)
TMD8 4.5 nM [6] Inhibition of cell viability
U-2932 ~3000 nM [6] Inhibition of cell viability
B-cell Activation (Human PBMC) ~5.6 nM [5] Inhibition of CD69 surface expression
T-cell Activation (Human PBMC) >10,000 nM [5] Inhibition of CD69 surface expression

Detailed Experimental Protocols for Characterization

The information in the tables above was generated using rigorous experimental methodologies. Here are the details of key protocols cited in the search results.

1. Protocol for Assessing Covalent Binding and Inhibition Kinetics This method is used to confirm the covalent nature of binding and to calculate precise inactivation efficiency [4].

  • Objective: To demonstrate irreversible covalent binding to BTK Cys481 and measure the time-dependent inactivation efficiency ((k_{inact}/K_i)).
  • Method Details:
    • Covalent Binding Assessment: LC-MS/MS analysis of BTK after incubation with this compound, using the compound as a variable modification search parameter to identify covalent adduct formation [4].
    • Inactivation Kinetics: BTK activity was measured in a dose-dependent manner following a time course. Data was fitted to a model for irreversible inhibitors to determine the maximal rate of inactivation ((k_{inact})) and the inhibitor concentration required for half-maximal inactivation ((K_i)). The second-order rate constant (k_{inact}/K_i) was then calculated [4].
  • Key Takeaway: This kinetic analysis provides a more accurate measurement of potency and selectivity compared to conventional single-time point (IC₅₀) studies [4].

2. Protocol for Cellular Target Engagement and Functional Activity This cellular assay confirms that this compound engages its target in a complex cellular environment and leads to a functional outcome [5].

  • Objective: To evaluate the functional inhibition of B-cell receptor signaling in human primary immune cells.
  • Method Details:
    • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) [5].
    • Procedure: PBMCs are pre-treated with this compound or vehicle for 10 minutes, then stimulated with an anti-IgM antibody (to activate the BCR pathway) or anti-CD3/CD28 beads (to activate the T-cell pathway) for 16-22 hours [5].
    • Readout: Cells are stained with fluorescently labeled antibodies against CD3 (T-cell marker), CD20 (B-cell marker), and CD69 (an early activation marker). Flow cytometry is used to analyze CD69 expression on gated B-cells and T-cells. The concentration causing 50% inhibition (IC₅₀) is calculated via nonlinear regression [5].
  • Key Takeaway: This assay demonstrates the high functional selectivity of this compound for B-cells over T-cells, as shown by the large difference in IC₅₀ values in Table 2 [5].

Significance and Clinical Context

The irreversible covalent binding to Cys481 is the foundation of this compound's clinical efficacy in treating B-cell malignancies like Waldenström's macroglobulinemia and relapsed/refractory primary central nervous system lymphoma [7] [5]. This mechanism provides sustained target suppression, which is beneficial for continuous pathway inhibition in proliferating cancer cells [8].

However, a primary mechanism of acquired resistance to covalent BTK inhibitors like this compound is a point mutation in the BTK gene, specifically the C481S mutation [6]. This mutation replaces cysteine with serine, removing the critical nucleophile thiol group and thereby preventing the formation of the covalent bond, which can significantly reduce the drug's potency [6].

References

Tirabrutinib IC50 Values Against Key Kinases

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Target IC50 Value Experimental Context
BTK (Primary Target) 6.8 nM [1] In vitro kinase assay
BMX 6 nM [1] In vitro kinase assay
TEC 48 nM [1] In vitro kinase assay
TXK 92 nM [1] In vitro kinase assay
BLK 0.3 μM [1] In vitro kinase assay
ERBB4 0.77 μM [1] In vitro kinase assay
EGFR 3.02 μM [1] In vitro kinase assay
JAK3 5.52 μM [1] In vitro kinase assay
ERBB2 (HER2) 7.31 μM [1] In vitro kinase assay

Experimental Protocols for Key Data

The IC50 values in the table were primarily generated through standardized in vitro kinase assays [2] [3]. The following workflow outlines the general process for these core experiments:

A Compound Preparation B Kinase Reaction A->B C Signal Detection B->C D Data Analysis C->D

General workflow for in vitro kinase assays used to determine IC50 values.

  • Compound Preparation: Tirabrutinib is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted in an assay buffer to achieve a range of final test concentrations (e.g., from nanomolar to micromolar), with a typical final DMSO concentration of 1% [2] [3].
  • Kinase Reaction: The diluted compound is pre-incubated with a purified kinase solution (e.g., BTK) for a set time (e.g., 30-60 minutes) at room temperature. The kinase reaction is then initiated by adding a substrate/ATP/metal cation solution. The reaction proceeds for a defined period (1 to 5 hours), with ATP concentrations typically set at the Km value for each specific kinase [2] [3].
  • Signal Detection & Data Analysis: Kinase activity is measured using a mobility shift assay (MSA) or a fluorescence-based assay (e.g., Z'-Lyte). The percent inhibition at each compound concentration is calculated, and a log-concentration-response curve is fitted using a four-parameter logistic equation to determine the IC50 value [2] [3].

Mechanism of Action and Selectivity

This compound is an irreversible inhibitor that forms a covalent bond with the cysteine-481 residue in the BTK kinase domain, providing sustained target inhibition [4]. Its high selectivity is a key feature differentiating it from first-generation BTK inhibitors like ibrutinib.

  • Kinase Selectivity Profiling: Large-scale biochemical profiling (KINOMEscan) against a panel of hundreds of kinases showed that this compound, at a concentration of 300 nM, bound predominantly to kinases sharing a homologous cysteine residue (BTK, BMX, TEC, TXK, etc.), demonstrating a highly selective profile [2] [3].
  • Cellular Selectivity: In human peripheral blood mononuclear cell (PBMC) assays, this compound potently inhibited B-cell activation (induced by anti-IgM) while showing minimal effects on T-cell activation (induced by anti-CD3/CD28), confirming its cellular selectivity for B-cell receptor signaling over other pathways [2] [3].

Downstream Signaling and Anti-Tumor Mechanism

In ABC-DLBCL models, this compound's inhibition of BTK disrupts key survival and proliferation signals, demonstrating its on-target mechanism of action.

BCR BCR Stimulation BTK BTK Activation BCR->BTK NFkB NF-κB Pathway BTK->NFkB AKT AKT Pathway BTK->AKT ERK ERK Pathway BTK->ERK Tira This compound Tira->BTK Inhibits IRF4 IRF4 Expression NFkB->IRF4 Growth Tumor Growth Inhibition AKT->Growth ERK->Growth IRF4->Growth

This compound inhibits BTK to block multiple downstream pro-survival pathways.

  • Phosphoproteomics: Analysis in ABC-DLBCL cell lines revealed that this compound treatment caused significant downregulation of phosphorylation in proteins within the ERK and AKT signaling pathways, both critical for cell growth and survival [2] [3].
  • Transcriptomics: Gene expression analysis further showed that this compound reduced signatures of IRF4, a transcription factor downstream of NF-κB that is essential for the survival of certain B-cell lymphomas [2] [3].

Key Differentiating Factors from Other BTK Inhibitors

  • Superior Selectivity vs. Ibrutinib: Direct comparisons show this compound has a cleaner kinase profile than the first-generation inhibitor ibrutinib, which potently inhibits other kinases like ERBB2 and ERBB4, linked to adverse effects like atrial fibrillation [2] [5] [3].
  • Inactivation Kinetics: A detailed biochemical study using inactivation efficiency (kinact/Ki) as a metric reported a value of 2.4 ± 0.6 × 10⁴ M⁻¹s⁻¹ for this compound against BTK, highlighting subtle but potentially clinically relevant differences in potency and selectivity among irreversible BTK inhibitors [4].

References

tirabrutinib orphan drug designation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Program and Data for PCNSL

The ODD was granted based on the promising development program for tirabrutinib in PCNSL, a rare and aggressive form of non-Hodgkin lymphoma confined to the central nervous system [1]. The key clinical trial is the phase 2 PROSPECT study (NCT04947319) [2] [3] [4].

The PROSPECT study is designed in two parts:

  • Part A: Evaluates this compound as a monotherapy in patients with relapsed or refractory (R/R) PCNSL [3] [5]. This part has completed enrollment [5].
  • Part B: Evaluates this compound in combination with high-dose methotrexate-based regimens in patients with newly diagnosed PCNSL and continues to enroll patients [2] [5].

Recent data from the Part A monotherapy cohort was presented at the 2025 ASCO Annual Meeting, demonstrating promising efficacy and a manageable safety profile [2]. The key efficacy results from 48 patients are summarized below.

Efficacy Parameter Result
Overall Response Rate (ORR) 67% [2]
Complete Response (CR) Rate 44% [2]
Median Duration of Response (DOR) 9.3 months [2]
Median Time to Response (TTR) 1.0 months [2]
Median Progression-Free Survival (PFS) 6.0 months [2]

Mechanism of Action and Experimental Protocol

This compound is a highly potent, selective, and irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor [2] [6]. It functions by covalently binding to BTK in B-cells, thereby inhibiting aberrant B-cell receptor (BCR) signaling. This signaling pathway is critical for the proliferation, survival, and differentiation of B-cells, and it plays a key role in the progression of various B-cell malignancies, including PCNSL [6] [1].

The following diagram illustrates the core mechanism of action of this compound in disrupting the BCR signaling pathway:

g BCR BCR BTK BTK BCR->BTK Signals Through Cell Survival &\nProliferation Cell Survival & Proliferation BTK->Cell Survival &\nProliferation Activates This compound This compound This compound->BTK Inhibits

In the pivotal PROSPECT Study Part A for R/R PCNSL, the experimental protocol was as follows [2] [3]:

  • Drug & Dosage: this compound monotherapy, administered orally at 480 mg once daily.
  • Patient Population: 48 patients in the U.S. with relapsed or refractory PCNSL who had received at least one prior high-dose methotrexate-based therapy.
  • Primary Endpoint: Overall Response Rate (ORR).
  • Key Secondary Endpoints: Duration of Response (DOR), Time to Response (TTR), Progression-Free Survival (PFS), and safety profile.

Global Status and Development Timeline

This compound has already received regulatory approval for R/R PCNSL in several Asian markets, underscoring its therapeutic potential:

  • Japan: Approved in March 2020 (marketed as Velexbru) [2] [6].
  • South Korea: Approved in November 2021 [2] [4].
  • Taiwan: Approved in February 2022 [2] [4].

The developer, Ono Pharmaceutical, has announced that the data from the PROSPECT study will be included in a regulatory submission to the FDA in the near future [2]. The estimated study completion date for the overall PROSPECT program is currently in 2027 [5].

References

Tirabrutinib's Kinase Selectivity and Cellular Assay Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key quantitative data from the study, which established the high selectivity of tirabrutinib prior to the omics analyses [1].

Table 1: Selectivity of BTK Inhibitors in In Vitro Kinase Assays This table shows the half-maximal inhibitory concentration (IC50) for various kinases, normalized to BTK. A higher ratio indicates greater selectivity for BTK over the off-target kinase [1].

Kinase This compound (ratio to BTK) Acalabrutinib (ratio to BTK) Zanubrutinib (ratio to BTK) Ibrutinib (ratio to BTK)
BTK 1.0 1.0 1.0 1.0
BMX 0.9 2.8 1.3 0.6
TEC 2.5 3.2 2.6 1.3
ITK 15.9 22.6 8.5 2.7
TXK 20.2 15.9 10.1 2.4
EGFR >833 >833 246 4.6
ERBB2 >833 >833 197 21.6
JAK3 >833 >833 89.5 12.6

Table 2: Cellular Activity in PBMC Stimulation Assays This table presents the IC50 values for the inhibition of CD69 activation in B-cells and T-cells, demonstrating this compound's selective effect on B-cell signaling [1].

Assay This compound IC50 (nM) 95% Confidence Interval (nM)
Anti-IgM-induced B-cell activation 7.2 (5.2 - 10.1)
Anti-CD3/CD28-induced T-cell activation 5010 (3500 - 7180)

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the study.

Cell Culture and Treatment
  • Cell Lines: The study used two Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) lines: TMD8 and U-2932 [1].
  • Culture Conditions: Cells were maintained in RPMI medium 1640 supplemented with 10% v/v inactivated fetal bovine serum and 1% v/v penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [1].
  • Compounds: this compound and other inhibitors were solubilized in DMSO. For cellular assays, the final concentration of DMSO in the medium was typically 0.1% [1].
Phosphoproteomic Analysis Workflow

The general workflow for phosphoproteomics, as detailed in the search results, involves several critical steps to ensure the accurate identification and quantification of phosphopeptides [2].

G Start Cell Lysis and Protein Extraction P1 Protein Digestion (Lys-C/Trypsin) Start->P1 P2 Peptide Labeling (Tandem Mass Tags) P1->P2 P3 Sample Pooling P2->P3 P4 Phosphopeptide Enrichment (IMAC or TiO₂) P3->P4 P5 LC-MS/MS Analysis P4->P5 P6 Data Processing & Bioinformatics P5->P6

Phosphoproteomics workflow from sample preparation to data analysis.

  • Sample Preparation: Proteins are extracted, and cysteine bonds are reduced and alkylated. Proteins are then digested into peptides using enzymes like Lys-C followed by trypsin [2].
  • Peptide Labeling: For multiplexed quantitative analysis, peptides from different conditions are labeled with isobaric tags (e.g., Tandem Mass Tags, TMT). This allows samples to be pooled early, reducing technical variability [2].
  • Phosphopeptide Enrichment: Due to their low stoichiometry, phosphopeptides are enriched from the complex peptide mixture. Common methods include:
    • Immobilized Metal Ion Affinity Chromatography (IMAC) [2]
    • Metal Oxide Affinity Chromatography (MOAC), such as TiO₂ [2]
  • LC-MS/MS and Data Analysis: Enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting data is processed with bioinformatic tools (e.g., MaxQuant) to identify phosphorylation sites and quantify changes between conditions [1] [2].
Transcriptomic Analysis Workflow
  • Microarray Processing: For transcriptomic analysis, the study used microarray technology [3].
  • Data Availability: The microarray data from this study are publicly available in the Gene Expression Omnibus (GEO) database under the accession number GSE 210284 [3].
  • Bioinformatic Analysis: Downstream analysis involved assessing changes in gene expression signatures, such as the IRF4 signature, to infer biological impacts of BTK inhibition [1].
In Vivo Xenograft Model
  • Model: An ABC-DLBCL TMD8 subcutaneous xenograft model in mice was used [1].
  • Dosing: this compound was administered orally and showed a dose-dependent anti-tumor effect [1].
  • Tissue Analysis: Transcriptomic analysis was performed on the harvested xenograft tumor tissues [1].

Signaling Pathway and Anti-Tumor Mechanism

The phosphoproteomic and transcriptomic analyses revealed that this compound exerts its anti-tumor effect by disrupting multiple key signaling pathways downstream of BTK in ABC-DLBCL cells [1]. The following diagram synthesizes these findings.

G BCR BCR Signal BTK BTK BCR->BTK NFkB NF-κB Pathway BTK->NFkB AKT AKT Pathway BTK->AKT ERK ERK Pathway BTK->ERK Tira This compound Tira->BTK IRF4 IRF4 Signature NFkB->IRF4 Outcome Outcome: Inhibited Cell Growth & Tumor Regression AKT->Outcome ERK->Outcome IRF4->Outcome

Mechanism of this compound inhibiting BTK downstream signaling.

Based on the omics data, here is a summary of the anti-tumor mechanism:

  • Target: this compound potently and selectively inhibits BTK autophosphorylation, which is critical for its activity [1].
  • Pathway Dysregulation: Phosphoproteomic analysis in TMD8 cells showed that this compound treatment led to the downregulation of the ERK and AKT signaling pathways [1].
  • Transcriptional Regulation: Transcriptomic analysis of xenograft tumors indicated a significant decrease in the IRF4 gene expression signature. As IRF4 is a key transcription factor downstream of NF-κB, this suggests this compound also inhibits the NF-κB pathway [1].
  • Integrated Effect: By concurrently disrupting NF-κB, AKT, and ERK pathways, this compound cripples multiple signals essential for cell survival, proliferation, and growth, leading to the observed anti-tumor efficacy [1].

References

tirabrutinib ERK AKT pathways inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Tirabrutinib is a highly selective, irreversible second-generation BTK inhibitor designed to overcome the off-target limitations of first-generation drugs [1] [2] [3]. Its mechanism is detailed below.

Target Selectivity and Binding

This compound forms a covalent bond with the cysteine-481 (C481) residue in the ATP-binding pocket of BTK, leading to sustained, irreversible inhibition of the kinase [4] [3]. The high selectivity of this compound was confirmed through comprehensive profiling.

Table 1: Selectivity Profile of this compound vs. Other BTK Inhibitors [1] [2]

Feature Ibrutinib (1st Gen) This compound (2nd Gen)
BTK Inhibition Potent, irreversible Potent, highly selective, irreversible
Key Off-Target Kinases ITK, EGFR, JAK3, TEC family kinases [5] Highly selective profile; minimal off-target binding [1] [2]
Cellular Selectivity Inhibits both B-cell and T-cell activation in PBMC assays Selectively inhibits B-cell activation with minimal effect on T-cells [1] [2]
Clinical Implication Off-target effects linked to toxicities (e.g., rash, diarrhea, atrial fibrillation) [4] [6] Potentially improved safety profile due to higher selectivity [6]
Downstream Pathway Inhibition

By inhibiting BTK, this compound disrupts the entire BCR signaling cascade, impacting three critical downstream pathways that promote cell survival and growth [1] [2].

Table 2: Inhibition of Downstream Signaling Pathways by this compound [1]

Pathway Experimental Evidence Biological Consequence
NF-κB Pathway Established key mechanism of BTK inhibition in ABC-DLBCL. Suppression of pro-survival and inflammatory genes.
AKT Pathway Phosphoproteomic analysis in TMD8 cells showed downregulation. Reduced cell metabolism and survival signals.
ERK Pathway Phosphoproteomic analysis in TMD8 cells showed downregulation. Attenuation of cell proliferation and differentiation signals.
IRF4 Gene Signature Transcriptomic analysis showed decreased expression. Disruption of a critical gene network for lymphoma cell survival.

Key Experimental Evidence and Protocols

The primary evidence for this compound's effect on ERK and AKT pathways comes from a comprehensive 2023 study that used phosphoproteomics and transcriptomics in ABC-DLBCL cell lines [1] [2]. The experimental workflow is summarized below.

G Start In Vitro & In Vivo Models Step1 Compound Treatment (this compound) Start->Step1 Step2 Molecular Phenotyping Step1->Step2 P1 Phosphoproteomics Step2->P1 P2 Transcriptomics Step2->P2 Step3 Data Integration & Analysis P1->Step3 P2->Step3

Figure 2: Experimental workflow for mechanism analysis.

Detailed Methodologies
  • In Vitro Kinase Assays: The high selectivity of this compound was confirmed using a KINOMEscan scanMAX platform. This biochemical assay measures the ability of a compound (tested at 300 nM) to bind to a panel of DNA-tagged kinases, with results reported as percent control (%CTRL) [1] [2].
  • Cellular Selectivity (PBMC Assay): Human Peripheral Blood Mononuclear Cells (PBMCs) were treated with this compound and then stimulated with either anti-IgM (to activate B-cells) or anti-CD3/CD28 (to activate T-cells). B-cell and T-cell activation was measured by monitoring the expression of the surface protein CD69 via flow cytometry. The concentration for 50% inhibition (IC50) was then calculated [1].
  • Phosphoproteomic Analysis: The ABC-DLBCL cell lines (TMD8 and U-2932) were treated with this compound. Global phosphoproteomic analysis was then performed, likely involving protein digestion, phosphopeptide enrichment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify changes in phosphorylation sites [1] [2].
  • In Vivo Efficacy: The anti-tumor effect was validated in a TMD8 subcutaneous xenograft mouse model. Mice were administered this compound orally, and tumor volume was measured over time to establish a dose-response relationship [1].

Clinical Translation and Relevance

The pre-clinical mechanistic understanding of this compound has successfully translated into meaningful clinical outcomes, particularly in relapsed/refractory Primary Central Nervous System Lymphoma (PCNSL) [7] [8].

  • Efficacy: In the pivotal Phase 2 PROSPECT study in the U.S., this compound monotherapy achieved an Overall Response Rate (ORR) of 67% and a Complete Response rate of 44% in patients with relapsed/refractory PCNSL. The median time to response was just 1.0 month, indicating rapid pathway inhibition [7].
  • Safety: this compound demonstrated a manageable safety profile. The most common any-grade adverse events were anemia, rash, fatigue, decreased neutrophil count, and pruritus. This profile is consistent with its high selectivity, potentially avoiding the more severe off-target toxicities associated with earlier inhibitors [7] [6].

References

tirabrutinib monotherapy protocol relapsed refractory B-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Profile of Tirabrutinib Monotherapy

Efficacy Overview A 2025 meta-analysis of seven prospective clinical trials established the efficacy of this compound monotherapy across several relapsed or refractory B-cell malignancies, showing a pooled overall response rate (ORR) of 72.5% [1] [2]. The breakdown of the response rates and progression-free survival by cancer type is summarized below.

Table 1: Pooled Efficacy Outcomes from Meta-Analysis (Frontiers in Pharmacology, 2025) [1] [2]

Cancer Type Overall Response Rate (ORR) Complete Response (CR) Rate Partial Response (PR) Rate Stable Disease (SD) Rate Median Progression-Free Survival (mPFS)
All included B-cell lymphomas 72.5% 18.6% 41.1% 13.8% Varies by subtype
Chronic Lymphocytic Leukemia (CLL) Data included in pooled ORR Data included in pooled CR Data included in pooled PR Data included in pooled SD 38.5 months (highest among subtypes)
Primary Central Nervous System Lymphoma (PCNSL) Data included in pooled ORR Data included in pooled CR Data included in pooled PR Data included in pooled SD Not specified in meta-analysis

Recent data from the Phase 2 PROSPECT study, presented in 2025, provides specific and promising results for the PCNSL population, which has no approved treatments in the U.S. [3]. Key efficacy outcomes from this study include:

  • ORR: 67% (66.7% as per another report) [3] [4].
  • Complete Response (CR) Rate: 44% [3].
  • Median Duration of Response (mDOR): 9.3 months [3].
  • Median Time to Response (mTTR): 1.0 month [3].
  • Median Progression-Free Survival (mPFS): 6.0 months [3].

Safety Profile The same meta-analysis provides a comprehensive overview of the safety profile of this compound monotherapy. Adverse events (AEs) are common but often manageable [1] [2].

Table 2: Common Adverse Events (All Grades and Grade ≥3) Associated with this compound Monotherapy [1] [2]

Category Adverse Event Incidence (All Grades) Incidence (Grade ≥3)
Hematologic AEs Neutropenia 26.7% 18.4%
Anemia 18.8% 10.3%
Lymphocytopenia Not specified for all grades 11.7%
Leukopenia 18.4% Not specified for grade ≥3
Non-Hematologic AEs Diarrhea 26.0% Not specified for grade ≥3
Rash 24.9% Not specified for grade ≥3
Nasopharyngitis 24.0% Not specified for grade ≥3

The PROSPECT study confirmed this profile, noting that any-grade treatment-related AEs occurred in 75% of patients, with grade ≥3 AEs in 56.3% [3]. Common any-grade AEs included anemia (18.8%), maculo-papular rash (16.7%), fatigue (14.6%), decreased neutrophil count (14.6%), decreased lymphocyte count (14.6%), and pruritus (14.6%) [3].

This compound Mechanism of Action and Target Pathway

This compound is a second-generation, potent, irreversible, and highly selective Bruton's tyrosine kinase (BTK) inhibitor [1] [3]. Its mechanism can be summarized as follows:

  • BTK's Role: BTK is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, which regulates proliferation, survival, and activation of B-cells [1] [3].
  • Inhibition: By irreversibly inhibiting BTK, this compound blocks this signaling pathway, thereby reducing the proliferation and viability of cancerous B-cells [1]. Its high selectivity is designed to minimize off-target effects associated with first-generation BTK inhibitors [1].

The following diagram illustrates the targeted signaling pathway.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK NFkB NF-κB Pathway (B-cell survival & proliferation) BTK->NFkB PLCG2 PLCγ2 Activation BTK->PLCG2 Prolif B-Cell Proliferation & Survival NFkB->Prolif PLCG2->Prolif Tira This compound Tira->BTK Irreversible Inhibition

Detailed Clinical Protocol for Relapsed/Refractory PCNSL

The following protocol is synthesized from the Phase 2 PROSPECT study (NCT04947319) and a similar Dana-Farber Cancer Institute study (Protocol #22-115), which investigate this compound monotherapy for relapsed or refractory PCNSL [3] [5].

1. Patient Selection Criteria

  • Inclusion Criteria:

    • Pathologically confirmed diagnosis of PCNSL.
    • Relapsed or refractory disease after at least one prior high-dose methotrexate (HD-MTX)-based therapy.
    • Aged ≥ 18 years.
    • Measurable brain lesion(s) with a minimum diameter of > 1.0 cm on contrast-enhanced MRI.
    • ECOG performance status of 0, 1, or 2.
    • Life expectancy of at least 3 months.
    • Adequate bone marrow, renal, and hepatic function.
  • Exclusion Criteria:

    • Presence of systemic lymphoma outside the CNS.
    • Prior treatment with any BTK inhibitor.
    • Active infection requiring systemic therapy.
    • Concomitant use of strong CYP3A4 inducers or P-glycoprotein (P-gp) inducers.
    • Requirement for ongoing therapeutic anticoagulation with warfarin or novel oral anticoagulants.
    • History of severe hypersensitivity to this compound or Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis.
    • Active hepatitis B, hepatitis C, or HIV infection.
    • Inability to swallow tablets or malabsorption syndromes.

2. Dosing and Administration

  • Recommended Dosage: 480 mg orally, once daily (fasting recommended) until disease progression or unacceptable toxicity [3] [5].
  • Dose Modifications: Protocol should include guidelines for dose interruption, reduction, or discontinuation based on the type and severity of adverse events, particularly for hematologic toxicities, severe rash, or other clinically significant events.

3. Efficacy and Safety Assessments

  • Primary Endpoint: Overall Response Rate (ORR), defined as the proportion of patients achieving a complete response (CR) or partial response (PR) according to the International Primary CNS Lymphoma Collaborative Group (IPCG) criteria.
  • Secondary Endpoints:
    • Duration of Response (DOR)
    • Time to Response (TTR)
    • Progression-Free Survival (PFS)
    • Overall Survival (OS)
  • Assessment Schedule:
    • Tumor assessments via contrast-enhanced MRI of the brain should be conducted at baseline, every two cycles (e.g., 8 weeks) for the first year, and then less frequently thereafter if in sustained response.
    • Safety monitoring, including physical examinations, vital signs, and laboratory tests (complete blood count, comprehensive metabolic panel), should be performed at every cycle.

4. Statistical Considerations

  • The PROSPECT study used a single-arm, open-label design.
  • Sample size calculation is typically based on the primary endpoint (ORR), using a binomial distribution. For example, a sample size of 48 patients may be chosen to test a null hypothesis ORR against an alternative hypothesis, with a specific power and alpha level.
  • Efficacy analyses are performed on the full analysis set, and safety analyses on all patients who received at least one dose of this compound.

The workflow for implementing this protocol in a clinical trial setting is outlined below.

G Start Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (MRI, Lab Tests, ECOG) Start->Baseline Treat This compound 480mg OD Continuous Dosing Baseline->Treat Assess Ongoing Efficacy & Safety Monitoring (Regular MRI and Lab Tests) Treat->Assess Assess->Treat Continue if no progression/ unacceptable toxicity End Treatment Discontinuation (Progression or Unacceptable Toxicity) Assess->End If PD or unacceptable AE Follow Survival Follow-up End->Follow

Research Applications and Future Directions

The established efficacy and manageable safety profile of this compound monotherapy provide a foundation for several research applications and future developments.

  • Combination Therapies: Research is actively exploring this compound in combination with other anti-cancer agents, such as chemotherapy (e.g., high-dose methotrexate in newly diagnosed PCNSL) and other targeted therapies, to improve the depth and duration of response [5] [6].
  • Understanding Resistance Mechanisms: While BTK C481S mutations are a common resistance mechanism to covalent BTK inhibitors in CLL, resistance in MCL is more complex and often involves upregulation of alternative signaling pathways (e.g., PI3K/AKT, non-canonical NF-κB) and mutations in genes like TP53 or components of the SWI/SNF complex [7]. Research into these mechanisms can guide subsequent therapy choices, such as non-covalent BTK inhibitors or other novel agents.
  • Extended Safety Monitoring: Long-term safety monitoring studies are ongoing to fully characterize the risk of rare or late-onset adverse events, ensuring the safe and continued use of this compound in clinical practice [6].

References

Tirabrutinib Preclinical and Clinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of tirabrutinib based on the search results, which are primarily derived from non-clinical studies.

Aspect Description
Drug Class Second-generation, highly selective, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor [1].
Key Differentiator Superior kinase selectivity compared to first-generation BTK inhibitors (e.g., Ibrutinib), potentially leading to an improved safety profile by reducing off-target effects [1].
Mechanism of Action Inhibits BTK, a key component of the B-cell receptor (BCR) signaling pathway. This disrupts downstream survival signals in malignant B-cells [1].
Relevant Pharmacodynamic Findings In ABC-DLBCL models, this compound inhibited cell growth and downregulated multiple BTK downstream pathways, including NF-κB, AKT, and ERK [1]. Transcriptomic analysis also indicated decreased IRF4 gene expression signatures [1].
Relevant Pharmacokinetic/Formulation Data A subcutaneous formulation for a related compound (GB261) has been determined, suggesting feasibility of alternative administration routes for this drug class [2].

Proposed Phase I Dose Escalation Study Design

The following protocol is a synthesis of standard oncology phase I trial principles [3] and the specific pharmacological profile of this compound [1]. Its primary goal is to establish the safety, tolerability, and Maximum Tolerated Dose (MTD) of this compound in patients with relapsed/refractory B-cell malignancies.

Study Objectives and Endpoints
  • Primary Objective: To determine the MTD and Recommended Phase II Dose (RP2D) of this compound.
  • Secondary Objectives: To characterize the safety profile, assess preliminary anti-tumor activity (Objective Response Rate, ORR), and evaluate pharmacokinetics (PK).
  • Exploratory Objectives: To investigate pharmacodynamic (PD) effects via phosphoproteomic and transcriptomic analysis on tumor tissue and peripheral blood mononuclear cells (PBMCs).
Patient Population
  • Inclusion Criteria: Adults (≥18 years) with histologically confirmed relapsed/refractory B-cell malignancies (e.g., CLL/SLL, ABC-DLBCL, MCL, WM) for which no standard therapy exists. Adequate organ function and ECOG Performance Status of 0-1 are required [4] [3].
  • Exclusion Criteria: Known CNS lymphoma, active hepatitis B/C or HIV infection, uncontrolled cardiovascular disease, and concurrent use of strong CYP3A4 inducers/inhibitors.
Dosage, Administration, and Escalation Scheme
  • Formulation & Administration: Oral, once-daily dosing. Continuous dosing in 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal.
  • Starting Dose: Based on preclinical toxicology data, a safe starting dose is selected (e.g., 80 mg once daily).
  • Dose Escalation & MTD Definition: A "3+3" design will be used [3]. The MTD is defined as the highest dose at which fewer than 33% of patients in a cohort experience a Dose-Limiting Toxicity (DLT) during the first cycle [3].

The following diagram illustrates the core logic of the "3+3" dose escalation design.

cluster_decision DLT Evaluation start Start at Dose Level N (3 patients) assess Assess DLTs in Cycle 1 start->assess dlt_0 0 DLTs assess->dlt_0 dlt_1 1 DLT assess->dlt_1 dlt_2 ≥ 2 DLTs assess->dlt_2 escalate Escalate to Level N+1 dlt_0->escalate Proceed expand Expand Cohort (Add 3 patients) dlt_1->expand Expand Cohort de_escalate De-escalate to Level N-1 or Declare MTD dlt_2->de_escalate Excessive Toxicity dlt_1_post ≤ 1 DLT in 6 patients expand->dlt_1_post Re-assess DLTs expand->dlt_1_post mtd MTD is Dose Level N-1 de_escalate->mtd dlt_1_post->escalate dlt_1_post2 ≥ 2 DLTs in 6 patients dlt_1_post->dlt_1_post2 dlt_1_post2->de_escalate

Safety and Efficacy Assessments
  • Dose-Limiting Toxicity (DLT): Predefined adverse events (CTCAE v5.0) occurring in Cycle 1, including: Grade 4 neutropenia >7 days, Grade 3/4 thrombocytopenia with bleeding, Grade ≥3 non-hematologic toxicity (except manageable nausea/diarrhea), and any drug-related toxicity leading to treatment delay >14 days [3].
  • Safety Monitoring: Continuous, with formal assessment each cycle. Includes physical exams, vital signs, ECOG, laboratory tests (hematology, chemistry), and ECG.
  • Efficacy Assessment: Tumor response evaluated every 2 cycles (8 weeks) using disease-specific criteria (e.g., Lugano for lymphoma, iwCLL for CLL) [4].
  • Pharmacokinetic (PK) Sampling: Intensive sampling after single dose (Cycle 1 Day 1) and at steady-state (Cycle 1 Day 28) to characterize exposure.

Incorporation of Biomarker and Pharmacodynamic Analyses

To align with modern targeted therapy development, this protocol incorporates detailed mechanistic studies based on this compound's known mechanism [1]. The workflow below outlines the key experiments for confirming target engagement and understanding the drug's anti-tumor mechanism.

in_vitro In Vitro Profiling kinomescan KINOMEscan Profiling (Assess selectivity at 300 nM) in_vitro->kinomescan pbmc_assay PBMC Stimulation Assay (Measure CD69 inhibition in B-cells vs T-cells) in_vitro->pbmc_assay btk_phos BTK Autophosphorylation Assay in Cell Lines in_vitro->btk_phos in_vivo In Vivo & Patient Studies kinomescan->in_vivo Confirms Selectivity pbmc_assay->in_vivo Confirms On-Target Cellular Effect btk_phos->in_vivo Confirms Target Engagement pk_analysis Plasma PK Analysis in_vivo->pk_analysis phospho_proteomics Phosphoproteomic Analysis (Assess ERK, AKT pathway inhibition) in_vivo->phospho_proteomics transcriptomics Transcriptomic Analysis (Monitor IRF4 signature changes) in_vivo->transcriptomics

Key Considerations for Clinical Development

  • Patient Selection: Initial trials can enroll various B-cell malignancies. Subsequent studies should focus on diseases most dependent on BCR signaling, such as ABC-DLBCL and CLL, where BTK inhibitors have shown the greatest efficacy [1].
  • Combination Potential: The favorable selectivity of this compound makes it an ideal candidate for combination therapy. Rational partners include anti-CD20 monoclonal antibodies (e.g., ublituximab) and other targeted agents, following established safety lead-in protocols [4].
  • Dose Optimization: While the initial goal is to find the MTD, exploration of lower doses may be warranted if robust PD target inhibition is achieved at those levels, potentially offering a better therapeutic window [5].

Important Notice on Search Results

The specific clinical data and dose escalation results for this compound were not available in the current search results. The preclinical data from [1] was central to this proposal, while the clinical framework was adapted from general oncology trial methodologies [4] [6] [3] and insights from other BTK inhibitors.

For definitive protocol design, it is essential to consult:

  • The official investigator's brochure for this compound.
  • Published phase I clinical trial results for this compound.
  • Current regulatory guidelines from agencies like the FDA and EMA.

References

Comprehensive Application Notes and Protocols for Tirabrutinib 480 mg Fasted Administration in Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Introduction

Tirabrutinib (formerly known as ONO-4059 or GS-4059) is a second-generation, highly selective, irreversible Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant clinical efficacy across various B-cell malignancies. As a targeted therapeutic agent, this compound covalently binds to the C481 residue in the BTK active site, effectively blocking B-cell receptor (BCR) signaling pathway activation and thereby inhibiting the proliferation and survival of malignant B-cells. The distinct pharmacological profile of this compound is characterized by its enhanced kinase selectivity compared to first-generation BTK inhibitors, which translates to a potentially improved safety profile with reduced off-target effects. Based on compelling clinical evidence, this compound has received regulatory approval in several Asian countries, including Japan, South Korea, and Taiwan for the treatment of relapsed/refractory primary central nervous system lymphoma (PCNSL) and Waldenström's macroglobulinemia (WM). Furthermore, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to this compound for PCNSL in March 2023, underscoring its therapeutic potential for this rare and challenging disease [1] [2].

The 480 mg fasted administration regimen of this compound has emerged as the optimal dosing strategy based on comprehensive phase 1/2 clinical investigations. This specific protocol was developed after researchers discovered that administering this compound under fasted conditions significantly enhances its oral bioavailability compared to fed conditions. This critical finding was substantiated by pharmacokinetic analyses demonstrating that the maximum plasma concentration (C~max~) and area under the curve (AUC) of this compound were notably increased when the drug was administered after a standard meal compared to under fasted conditions [3]. Consequently, the 480 mg dose under fasted conditions has been established as the preferred administration method in clinical practice, effectively balancing optimal drug exposure with manageable toxicity. This protocol has formed the basis for subsequent clinical development and regulatory approvals, positioning this compound as a valuable therapeutic option for patients with refractory B-cell malignancies [3] [4].

Dosing Rationale and Pharmacokinetic-Pharmacodynamic Relationship

Development of the 480 mg Fasted Dosing Protocol

The scientific rationale for the 480 mg fasted administration protocol emerged from methodical dose-finding studies that evaluated both efficacy and safety parameters across multiple dosing regimens. Initial phase 1 investigations explored this compound at doses of 320 mg and 480 mg administered without specific fasting requirements. These early studies revealed that while the 480 mg dose demonstrated promising efficacy, it was associated with a higher incidence of adverse events, particularly skin disorders. In fact, three out of four patients receiving 480 mg without fasting requirements experienced grade 3 skin disorders, and one patient died from adverse events (pneumocystis jirovecii pneumonia and interstitial lung disease) [3]. Concurrent pharmacokinetic studies in healthy volunteers provided crucial insights, demonstrating that administration under fasted conditions significantly enhanced drug exposure, thereby allowing for optimal target engagement at lower effective doses [3] [5]. This foundational pharmacokinetic evidence prompted the investigation of a modified administration protocol—480 mg under fasted conditions—which subsequently demonstrated an improved therapeutic index with maintained efficacy and reduced toxicity [3] [4].

PK/PD Modeling and BTK Occupancy Relationship

Semimechanistic pharmacokinetic-pharmacodynamic (PK/PD) modeling has been instrumental in quantifying the relationship between this compound exposure, BTK occupancy, and clinical response. A comprehensive analysis pooled data from two phase 1 studies involving healthy volunteers and rheumatoid arthritis patients, developing a robust model that adequately described and predicted both PK and PD data [5]. The model simulations substantiated that a total daily dose of at least 40 mg (administered either once daily or twice daily) achieved >90% BTK occupancy, which is considered the target threshold for therapeutic efficacy. Importantly, the 480 mg once daily dose under fasted conditions far exceeds this minimum threshold, resulting in sustained and robust BTK inhibition throughout the dosing interval. Furthermore, researchers identified a positive correlation between the time above adequate BTK occupancy and improved clinical efficacy in rheumatoid arthritis, providing a pharmacological basis for dose selection in B-cell malignancies [5]. This PK/PD relationship underscores the importance of maintaining consistent drug exposure through proper administration conditions to maximize clinical outcomes.

Table 1: Key Pharmacokinetic Parameters of this compound 480 mg Under Fasted Conditions

Parameter Value Context
Recommended Dose 480 mg once daily Under fasted conditions
Time to Peak Concentration (T~max~) Not fully reported Rapid absorption after oral administration
Effect of Fasting Increased bioavailability Compared to fed conditions
BTK Occupancy >90% Maintained throughout dosing interval
Dose Reduction Options 320 mg or 160 mg For management of adverse events

Clinical Efficacy Data

Efficacy in Primary Central Nervous System Lymphoma (PCNSL)

The clinical efficacy of this compound 480 mg fasted administration has been most extensively documented in relapsed/refractory primary central nervous system lymphoma (PCNSL), an aggressive extranodal non-Hodgkin lymphoma with historically limited treatment options. In the pivotal phase 1/2 study (ONO-4059-02), which enrolled 44 patients with relapsed/refractory PCNSL, the 480 mg fasted cohort (n=17) demonstrated particularly promising outcomes [3] [2]. After a median follow-up of 37.1 months, the independent review committee assessed the overall response rate (ORR) in this cohort at 52.9%, comprising complete responses (CR) in 29.4% of patients, unconfirmed complete responses (CRu) in 11.8%, and partial responses (PR) in 11.8% [2]. Perhaps more importantly, the median duration of response (DOR) in this cohort reached 12.1 months, with 55.6% of responders maintaining their response at 12 months and 33.3% at 36 months, indicating durable disease control in a substantial subset of patients [3] [2]. The median progression-free survival (PFS) was 5.8 months, with 12-month and 36-month PFS rates of 31.7% and 19.0%, respectively [2]. These efficacy metrics are particularly noteworthy considering the heavily pretreated patient population, with a median of 2 prior lines of therapy and poor prognosis.

Long-term follow-up data from the same study provide further evidence of sustained clinical benefit with this compound 480 mg fasted administration. With a median follow-up of 37.1 months, the median overall survival (OS) had not been reached in the 480 mg fasted cohort, demonstrating a significant survival advantage in these difficult-to-treat patients [3]. Importantly, researchers observed that Karnofsky Performance Status (KPS) and quality of life (QoL) scores were well maintained among patients receiving long-term this compound treatment, highlighting the preservation of functional status alongside antitumor efficacy [3]. Genetic analyses revealed that treatment responses occurred irrespective of mutations in key BCR signaling pathway genes (CARD11, MYD88, and CD79B), suggesting a broad potential applicability across molecular subtypes of PCNSL [4]. This genetic agnosticism is particularly valuable in PCNSL, where molecular heterogeneity can complicate targeted treatment approaches.

Efficacy in Waldenström's Macroglobulinemia (WM)

The therapeutic activity of this compound 480 mg fasted administration extends to Waldenström's macroglobulinemia (WM), a rare, indolent B-cell lymphoma characterized by IgM monoclonal gammopathy. In the phase 2 ONO-4059-05 study, which included 27 treatment-naïve and relapsed/refractory WM patients, this compound monotherapy demonstrated impressive efficacy [6]. After a median follow-up of 24.8 months, the major response rate (MRR, defined as CR+VGPR+PR) assessed by an independent review committee was 93%, with complete responses observed in one patient and very good partial responses (VGPR) in eight patients [6]. The ORR (including minor responses) was 96%, demonstrating broad and deep activity across the patient population. The response durability was evidenced by 24-month progression-free survival and overall survival rates of 92.6% and 100%, respectively, with the vast majority of patients (22 out of 27) continuing to receive treatment at the time of analysis [6]. These outcomes compare favorably with other BTK inhibitors in WM and underscore the potent inhibition of BTK signaling achieved with the 480 mg fasted regimen.

Serum IgM dynamics provided an additional pharmacodynamic marker of this compound activity in WM patients. Researchers observed that serum IgM levels declined in all patients except one and were generally maintained at low levels throughout treatment [6]. Transient increases in IgM levels occurred following temporary treatment interruptions but rapidly decreased upon resumption of therapy, demonstrating the dependence of disease control on continuous BTK inhibition [6]. Clinically meaningful improvements in disease-related symptoms, including resolution of recurrent fever and hyperviscosity symptoms, were consistently observed following initiation of this compound therapy. Health-related quality of life assessments using cancer-specific questionnaires (QLQ-C30 and EQ-5D) were mostly maintained throughout treatment, indicating that the clinical benefits were achieved without compromising patient-reported outcomes [6].

Table 2: Clinical Efficacy of this compound 480 mg Fasted Across B-cell Malignancies

Efficacy Parameter PCNSL (n=17) Waldenström's Macroglobulinemia (n=27) Other B-cell Malignancies
Overall Response Rate 52.9% 96% (ORR) 72.5% (pooled ORR across malignancies)
Complete Response Rate 29.4% (CR+CRu) 3.7% 18.6% (pooled across malignancies)
Median Duration of Response 12.1 months Not reached Varies by malignancy
12-Month DOR Rate 55.6% Not reported Not reported
Median Progression-Free Survival 5.8 months Not reached Highest in CLL (38.5 months)
24-Month PFS Rate Not reported 92.6% Not reported

Safety Profile and Management

Common Adverse Events and Incidence

The safety profile of this compound 480 mg fasted administration has been characterized across multiple clinical trials, revealing a generally manageable toxicity spectrum. A recent meta-analysis of seven prospective clinical trials providing pooled safety data demonstrated that the most frequent all-grade adverse events included neutropenia (26.7%), diarrhea (26.0%), rash (24.9%), nasopharyngitis (24.0%), and anemia (18.8%) [7]. For grade ≥3 adverse events, the most common were neutropenia (18.4%), lymphopenia (11.7%), anemia (10.3%), and leukopenia (9.2%) [7]. This safety profile differs from that of first-generation BTK inhibitors, particularly with regard to potentially reduced cardiac toxicities, which aligns with this compound's more selective kinase inhibition profile. In the PCNSL study specifically, common grade ≥3 adverse events included neutropenia (9.1%), lymphopenia, leukopenia, and erythema multiforme (6.8% each) [4]. One grade 5 adverse event (pneumocystis jirovecii pneumonia and interstitial lung disease) was reported in a patient receiving 480 mg without fasting requirements in the phase 1 portion of the study, highlighting the importance of appropriate patient selection and monitoring [3] [4].

Cutaneous adverse events represent a notable class effect of BTK inhibitors, and this compound is no exception. Across clinical trials, skin-related adverse events occurred in approximately 52% of patients, though the majority of these events were low-grade (grade 1-2) and typically manageable with supportive care [1] [6]. The incidence of some cardiovascular events associated with first-generation BTK inhibitors, such as atrial fibrillation and hypertension, appears potentially lower with this compound. In the WM study, grade 2 treatment-related atrial fibrillation was reported in one patient (4%), and grade 1 treatment-related hypertension was reported in one patient (4%) [6]. Bleeding events, another class effect of BTK inhibitors, were observed in 33% of WM patients, though all cases were grade 1-2 [1]. These findings suggest that while this compound maintains a recognizable BTK inhibitor toxicity profile, its enhanced selectivity may modify the frequency and severity of certain off-target adverse events.

Management Strategies and Dose Modification

Proactive management of adverse events is crucial for maintaining patients on therapy and optimizing long-term outcomes with this compound. For hematological toxicities such as neutropenia, lymphopenia, and anemia, regular monitoring of complete blood counts is recommended, with dose interruptions or modifications for persistent grade 3 or any grade 4 events [4] [6]. The study protocols typically specified treatment interruption for grade 4 thrombocytopenia or grade 3 thrombocytopenia with bleeding, grade 4 neutropenia or febrile neutropenia, and grade ≥3 non-hematological toxicities (with some exceptions) [4]. For non-hematological adverse events such as skin rash, supportive care with antihistamines or topical corticosteroids may be sufficient for low-grade events, while more severe or persistent cases may require temporary treatment interruption followed by dose reduction upon resolution [3].

Dose modification guidelines have been established based on clinical trial experience with this compound. The protocol allows for dose interruption and subsequent resumption at a reduced dose level (320 mg or 160 mg daily) for management of adverse events [6]. In the PCNSL study, the median duration of treatment was 7.4 months in the 480 mg fasted cohort, with treatment discontinuation primarily due to disease progression (70.6%) rather than toxicity, suggesting that most patients could tolerate prolonged therapy [2]. Prophylactic measures may also be considered for certain at-risk patients; for instance, pneumocystis jirovecii pneumonia prophylaxis might be warranted, particularly for patients receiving concomitant corticosteroids or with other risk factors [4]. Additionally, given the bleeding risk associated with BTK inhibition, careful consideration should be given to concomitant anticoagulant or antiplatelet therapy, with appropriate risk-benefit assessment on an individual patient basis.

Experimental Protocols and Methodologies

BTK Occupancy Assay Protocol

BTK occupancy measurement serves as a crucial pharmacodynamic biomarker for confirming target engagement and guiding dose selection for this compound. The following detailed protocol has been employed in multiple clinical trials to quantify BTK occupancy in peripheral blood mononuclear cells (PBMCs) [5]:

  • Sample Collection: Collect peripheral blood samples in sodium heparin tubes at predetermined timepoints (baseline, multiple timepoints post-dose, and trough levels). Maintain samples at room temperature and process within 24 hours of collection.

  • PBMC Isolation: Isolate PBMCs using standard density gradient centrifugation (e.g., Ficoll-Paque PLUS). Layer diluted blood over Ficoll and centrifuge at 400-500 × g for 30-40 minutes at room temperature. Collect the PBMC interface and wash cells with PBS. Perform cell counting and adjust to a concentration of 5-10 × 10^6^ cells/mL in appropriate assay buffer.

  • BTK Occupancy Measurement: Utilize a validated duplexed, homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure total and free BTK in the same well. The assay employs two specific antibodies: one recognizing both occupied and unoccupied BTK (total BTK) and another recognizing only unoccupied BTK (free BTK), each labeled with different fluorophores.

  • Calculation: Calculate BTK occupancy percentage using the formula: % BTK Occupancy = [1 - (Free BTK/Total BTK)] × 100

  • Quality Control: Include samples with total BTK below the lower limit of quantification (12 ng/mL) in the run criteria for exclusion. Implement appropriate controls and standards in each assay run.

This robust methodology has been instrumental in establishing the relationship between this compound exposure and target engagement, demonstrating that the 480 mg dose under fasted conditions achieves sustained BTK occupancy >90% throughout the dosing interval [5].

Kinase Selectivity Profiling Protocol

Comprehensive kinase profiling is essential for characterizing the selectivity of this compound and understanding its potential off-target effects. The following integrated protocol combines biochemical and cellular approaches to thoroughly evaluate kinase inhibition [8]:

  • Biochemical Kinase Profiling (KINOMEscan):

    • Utilize the KINOMEscan scanMAX platform to assess compound binding against a broad panel of kinases.
    • Incigate each kinase with immobilized ligands in the presence of 300 nM this compound.
    • Quantify bound kinases using quantitative PCR detection of associated DNA tags.
    • Express results as percent control (% CTRL), representing the percentage of kinase remaining bound to immobilized ligand in the presence of this compound compared to control.
    • Define significant binding as <10% CTRL, indicating strong inhibition.
  • Cellular Selectivity Assessment (PBMC Stimulation Assay):

    • Isolate human PBMCs from healthy donors and treat with vehicle or various concentrations of this compound (0.1-1000 nM) for 10 minutes at 37°C.
    • Stimulate cells with either anti-human IgM (1 μg/mL) for B-cell activation or anti-CD3/CD28 beads (1.8 × 10^6^ beads/mL) for T-cell activation.
    • Culture stimulated cells for 16-22 hours, then stain with fluorescently labeled CD3, CD20, and CD69 antibodies.
    • Analyze by flow cytometry, gating on CD20^+^CD3^-^ cells for B-cells and CD3^+^CD20^-^ cells for T-cells.
    • Calculate CD69 inhibition rate (%) and determine IC~50~ values using nonlinear regression analysis.

This comprehensive approach demonstrated this compound's high selectivity for BTK, with minimal off-target activity against other kinases, including those in the T-cell signaling pathway [8].

Pharmacokinetic Sampling Protocol

Robust pharmacokinetic characterization is essential for understanding the relationship between administration conditions, drug exposure, and clinical outcomes. The following sampling protocol has been employed in phase 1 studies of this compound [5]:

  • Sample Collection Timepoints:

    • Pre-dose (0 h)
    • 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose (single-dose)
    • Trough samples pre-dose on multiple days (multiple-dose)
    • Additional timepoints for elimination phase characterization
  • Bioanalytical Method:

    • Utilize validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
    • Employ isotopically labeled this compound as internal standard.
    • Establish lower limit of quantitation (LLOQ) at 1.0 ng/mL.
    • Maintain precision and accuracy within ±15% for quality control samples.
  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental methods.
    • Determine C~max~, T~max~, AUC~0-24~, AUC~0-∞~, terminal elimination half-life (T~1/2~), and other relevant parameters.
    • Assess dose proportionality over the 20-480 mg dose range.
    • Evaluate effect of food on pharmacokinetics by comparing fasted and fed conditions.

This rigorous pharmacokinetic assessment protocol has confirmed the dose-proportional pharmacokinetics of this compound and demonstrated the significant effect of food on bioavailability, directly informing the 480 mg fasted administration recommendation [5].

Mechanism of Action and Signaling Pathways

Molecular Mechanism of BTK Inhibition

This compound exerts its therapeutic effects through potent and irreversible inhibition of Bruton's tyrosine kinase (BTK), a crucial cytoplasmic tyrosine kinase belonging to the Tec family of kinases. BTK plays an indispensable role in B-cell development, differentiation, and signaling through the B-cell receptor (BCR) pathway. The molecular mechanism involves covalent binding of this compound to the cysteine 481 residue (C481) within the ATP-binding domain of BTK, thereby preventing autophosphorylation and subsequent activation of the kinase [8] [9]. This irreversible inhibition is characterized by slow dissociation kinetics, resulting in sustained suppression of BTK activity throughout the dosing interval. Preclinical studies have demonstrated that this compound exhibits sub-nanomolar potency against BTK, with an IC~50~ of 0.5 nM in enzyme assays, and high selectivity compared to other kinases [8]. This selective inhibition profile distinguishes this compound from first-generation BTK inhibitors like ibrutinib, which inhibits multiple off-target kinases including EGFR, ITK, and JAK3, potentially contributing to improved safety and tolerability.

Comprehensive phosphoproteomic and transcriptomic analyses have elucidated the downstream consequences of BTK inhibition by this compound in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) models. Treatment with this compound resulted in significant downregulation of phosphorylated proteins in the ERK and AKT pathways, indicating simultaneous inhibition of multiple pro-survival signaling cascades [8]. Transcriptomic analysis further revealed decreased expression of IRF4 gene signatures, which are critical for the survival of ABC-DLBCL cells [8]. These multifaceted effects on key signaling networks collectively contribute to the anti-tumor activity of this compound, promoting cell cycle arrest and apoptosis in malignant B-cells. The effect on multiple downstream pathways may also explain the activity of this compound across various genetic subtypes of B-cell malignancies, including those with different mutation patterns in BCR pathway components.

BCR Signaling Pathway and Inhibition

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the specific molecular site where this compound exerts its inhibitory action:

G B-Cell Receptor Signaling Pathway and this compound Inhibition BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK (Inactive) SYK->BTK Phosphorylation pBTK BTK (Active) BTK->pBTK Autophosphorylation PLCg2 PLCG2 pBTK->PLCg2 Phosphorylation AKT AKT/mTOR Pathway pBTK->AKT Direct Activation ERK ERK Pathway pBTK->ERK Direct Activation NFkB NF-κB Pathway PLCg2->NFkB Calcium Signaling Survival Cell Survival & Proliferation NFkB->Survival AKT->Survival ERK->Survival Tira This compound Tira->BTK Irreversible Inhibition

Diagram 1: B-Cell Receptor Signaling Pathway and this compound Inhibition Mechanism

The BCR signaling cascade begins with antigen binding to the B-cell receptor, leading to activation of proximal kinases including SYK. SYK then phosphorylates BTK, which undergoes autophosphorylation to become fully active. Activated BTK phosphorylates multiple downstream substrates including PLCγ2, initiating calcium signaling and subsequent NF-κB pathway activation. Additionally, BTK directly contributes to AKT/mTOR and ERK pathway activation, collectively promoting B-cell survival, proliferation, and differentiation [8] [9]. This compound intervenes specifically in this pathway by covalently binding to inactive BTK, preventing its autophosphorylation and activation, thereby abrogating the signal transduction to all downstream pathways. This targeted inhibition is particularly effective in B-cell malignancies that depend on chronic active BCR signaling for survival, such as ABC-DLBCL, PCNSL, and WM [8].

The comprehensive pathway analysis reveals that this compound's therapeutic effects extend beyond simple BTK inhibition to modulation of multiple critical downstream signaling networks. Phosphoproteomic studies in ABC-DLBCL cell lines showed that this compound treatment resulted in decreased phosphorylation of proteins in both the ERK and AKT pathways, indicating simultaneous suppression of multiple survival signals [8]. Additionally, transcriptomic analysis demonstrated downregulation of IRF4, a transcription factor essential for the survival of ABC-DLBCL cells [8]. These pleiotropic effects on signaling networks help explain the clinical efficacy of this compound across various B-cell malignancies and its potential to overcome resistance mechanisms that might rely on alternative signaling pathways. The ability to concurrently inhibit multiple downstream effectors positions this compound as a comprehensive modulator of BCR signaling rather than merely a simple kinase inhibitor.

Research Applications and Future Directions

Ongoing Clinical Investigations

Current clinical research with this compound continues to explore novel applications across a spectrum of B-cell malignancies and immune-mediated disorders. The most advanced ongoing investigation is the phase 2 PROSPECT trial (NCT04947319), which is evaluating this compound in relapsed/refractory primary central nervous system lymphoma and led to the FDA's orphan drug designation in March 2023 [1] [2]. Beyond oncology, clinical development has expanded to autoimmune conditions, including phase 2 trials for pemphigus and Sjögren's syndrome, leveraging this compound's inhibitory effects on B-cell function and antibody production [9]. These investigations build upon early-phase studies in rheumatoid arthritis that established proof-of-concept for BTK inhibition in autoimmune diseases [5]. The exploration of this compound in diverse immunological conditions underscores the fundamental role of BTK in human pathophysiology and highlights the potential for broader therapeutic applications beyond oncology.

Combination therapy approaches represent another promising research direction for this compound. Early-phase clinical trials have explored this compound in combination with other targeted agents, including the PI3Kδ inhibitor idelalisib and the SYK inhibitor entospletinib [1]. While these initial combination studies demonstrated manageable safety profiles, they did not show significant improvements in efficacy compared to this compound monotherapy in chronic lymphocytic leukemia [1]. However, rational combinations with other therapeutic modalities, such as anti-CD20 monoclonal antibodies, BCL-2 inhibitors, or immunomodulatory drugs, may yet yield synergistic effects worthy of investigation. Additionally, the potential for combining this compound with conventional chemotherapy regimens in frontline treatment settings remains largely unexplored and could represent an important strategy for improving outcomes in aggressive B-cell malignancies while minimizing toxicity through reduced chemotherapy doses.

Biomarker Development and Personalized Medicine

Biomarker research represents a crucial aspect of optimizing this compound therapy and advancing personalized medicine approaches for B-cell malignancies. Genetic analyses from clinical trials have revealed that treatment responses occur across various molecular subtypes, including patients with different mutation patterns in key BCR signaling pathway genes (MYD88, CD79B, CARD11) [4]. This broad activity profile suggests that patient selection based solely on these genetic markers may not be necessary, potentially expanding the treatable population. However, more sophisticated biomarker approaches are being explored, including assessment of BTK occupancy levels as a pharmacodynamic marker, monitoring of serum IgM dynamics in WM patients, and evaluation of early metabolic response using functional imaging [5] [6]. These dynamic biomarkers may provide more nuanced insights into treatment response and resistance mechanisms than static genetic markers alone.

Future research priorities for this compound should include comprehensive resistance mechanism characterization, long-term safety monitoring, and optimization of treatment duration. While resistance to covalent BTK inhibitors has been well-documented for other agents in this class (frequently involving BTK C481 mutations), the specific resistance mechanisms to this compound require further elucidation [8]. Additionally, long-term follow-up data beyond 3-5 years remain limited, particularly regarding rare adverse events that may emerge with prolonged continuous therapy. The optimal duration of this compound treatment also warrants investigation, especially in indolent malignancies like WM where extended therapy is typically required. Treatment-free intervals or fixed-duration approaches in combination with other agents may represent strategies for maintaining efficacy while minimizing long-term toxicity and economic burden. These research directions will be essential for fully realizing the therapeutic potential of this compound across the spectrum of B-cell disorders.

Conclusion

This compound administered at 480 mg under fasted conditions represents a scientifically optimized dosing protocol that balances robust efficacy with manageable toxicity in B-cell malignancies. The comprehensive data from clinical trials support its favorable risk-benefit profile for relapsed/refractory PCNSL and WM, with emerging potential in other B-cell disorders. The detailed experimental protocols and mechanistic insights provided in these application notes offer researchers and clinicians a solid foundation for further investigation and clinical application of this targeted therapeutic agent. As research continues to evolve, this compound is positioned to remain an important component in the expanding armamentarium of BTK-targeted therapies, with potential applications across both neoplastic and autoimmune conditions.

References

Comprehensive Application Notes and Clinical Protocol for Tirabrutinib Combination Therapy in B-Cell Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Abstract and Executive Summary

Tirabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in combination with idelalisib (PI3Kδ inhibitor) and obinutuzumab (anti-CD20 monoclonal antibody) represents a promising targeted therapy approach for relapsed/refractory B-cell malignancies. This triple combination (TIO regimen) leverages synergistic pathway inhibition to overcome resistance mechanisms and deepen treatment responses. Clinical evidence from phase 1b/2 trials demonstrates that TIO achieves robust efficacy with an overall response rate (ORR) of 93.3% in relapsed/refractory chronic lymphocytic leukemia (CLL), though complete remission rates remain modest at 6.7%. The therapy exhibits a manageable safety profile with predominantly hematological adverse events. This document provides comprehensive application notes, detailed clinical protocols, and mechanistic insights to support researchers and clinicians in implementing this targeted combination therapy approach.

Introduction and Biological Rationale

Background on B-Cell Malignancies

B-cell malignancies represent a heterogeneous group of lymphoproliferative disorders that originate from various stages of B-cell development. Despite significant advances in treatment, relapsed/refractory disease remains a major clinical challenge, particularly for patients who have exhausted standard chemoimmunotherapy options. The B-cell receptor (BCR) signaling pathway has emerged as a critical therapeutic target in these malignancies, as it plays a fundamental role in regulating B-cell proliferation, survival, and differentiation. The effectiveness of BCR pathway inhibition is evidenced by the gene expression profiling data which revealed BCR signaling as the most prominent pathway activated in chronic lymphocytic leukemia (CLL) cells isolated from lymphatic tissues [1].

Mechanistic Basis for Combination Therapy

The scientific rationale for combining this compound, idelalisib, and obinutuzumab rests on achieving complementary pathway inhibition through distinct but interconnected mechanisms:

  • This compound is a potent, irreversible, and highly selective second-generation BTK inhibitor that covalently binds to BTK, a crucial component of the BCR signaling pathway. Its enhanced selectivity compared to first-generation BTK inhibitors potentially reduces off-target effects while maintaining potent inhibition of BCR signaling [2].

  • Idelalisib specifically inhibits the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3Kδ), which functions downstream of BTK in the BCR pathway but also integrates signals from other microenvironmental cues. This parallel pathway inhibition creates synergistic suppression of malignant B-cell signaling and survival.

  • Obinutuzumab is a type II anti-CD20 monoclonal antibody with enhanced antibody-dependent cellular cytotoxicity (ADCC) and direct cell death induction compared to earlier anti-CD20 antibodies. It targets the B-cell surface antigen CD20, enabling immune-mediated clearance of malignant cells and potentially enhancing the depth of response achieved through targeted pathway inhibition [3].

The diagram below illustrates the synergistic mechanism of action of this combination therapy:

G BCR B-Cell Receptor BTK BTK BCR->BTK Activation PI3K PI3Kδ BCR->PI3K Activation NFkB NF-κB Pathway BTK->NFkB Activates AKT AKT/mTOR Pathway PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival Promotes NFkB->Survival Promotes CD20 CD20 Antigen ADCC ADCC CD20->ADCC Triggers CDC CDC CD20->CDC Triggers Direct Direct Cell Death CD20->Direct Induces Tira This compound Tira->BTK Inhibits Idela Idelalisib Idela->PI3K Inhibits Obin Obinutuzumab Obin->CD20 Binds

Diagram 1: Mechanism of action of this compound, idelalisib, and obinutuzumab combination therapy showing synergistic inhibition of BCR signaling and immune-mediated cytotoxicity

Rationale for Targeted Combination Therapy in Relapsed/Refractory Disease

The development of targeted combinations addresses several limitations of sequential monotherapy approaches in B-cell malignancies. While BTK inhibitors and PI3K inhibitors have demonstrated significant single-agent activity, durable complete responses remain uncommon, and treatment typically continues indefinitely until disease progression or unacceptable toxicity [4]. The combination of this compound with idelalisib provides vertical pathway inhibition that may prevent or overcome resistance mechanisms, while the addition of obinutuzumab contributes immune-mediated cytotoxicity that can enhance depth of response. This multi-pronged approach represents the next evolution in B-cell malignancy treatment, potentially enabling fixed-duration therapy and improved long-term outcomes [4] [5].

Clinical Trial Design and Protocol

Study Overview and Objectives

The clinical development of this compound in combination with idelalisib and obinutuzumab follows a structured phase 1b/2 approach designed to establish safety, tolerability, and preliminary efficacy [6]. The study protocol comprises three distinct parts:

  • Dose Escalation Phase: Utilizes a standard 3 + 3 design to evaluate safety, tolerability, and determine the recommended phase 2 dose (RP2D) of this compound when combined with idelalisib and obinutuzumab.
  • Dose Expansion Phase: Enrolls additional patients with specific B-cell malignancy subtypes to further characterize efficacy, safety, pharmacokinetics, and pharmacodynamics at the RP2D.
  • Long-term Safety Monitoring: Evaluates the long-term safety profile of this compound both as monotherapy and in combination with other anti-cancer therapies, with a maximum treatment duration extending up to 6 years from protocol amendment [6].

The primary objectives focus on evaluating safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of the combination. Key secondary endpoints include overall response rate (ORR), complete response (CR) rate, duration of response, progression-free survival (PFS), overall survival (OS), and minimal residual disease (MRD) negativity rates [6].

Patient Selection Criteria
3.2.1 Inclusion Criteria

Eligible patients must meet the following key inclusion criteria [6]:

  • Diagnosis: Documented diagnosis of specific B-cell malignancies including follicular lymphoma (FL), marginal zone lymphoma (MZL), small lymphocytic lymphoma (SLL), chronic lymphocytic leukemia (CLL) meeting iwCLL 2008 criteria, mantle cell lymphoma (MCL), Waldenström's macroglobulinemia (WM), or non-germinal center B-cell-like (GCB) diffuse large B-cell lymphoma (DLBCL).
  • Prior Therapy: For FL, MZL, SLL, MCL, WM: ≥2 prior chemotherapy-based or immunotherapy-based regimens; for CLL or non-GCB DLBCL: ≥1 prior regimen. Patients must not be transplant eligible and have had either progressive disease or no response to previous treatment.
  • Measurable Disease: For diseases other than WM, presence of ≥1 radiographically measurable lesion measuring ≥2.0 cm in the longest dimension and ≥1.0 cm in the longest perpendicular dimension.
  • Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.
  • Adequate Organ Function: Platelets ≥50×10^9/L, hemoglobin ≥8.0 g/dL, absolute neutrophil count ≥1.0×10^9/L (without transfusion within 7 days); AST/ALT ≤2.5×ULN, total bilirubin ≤1.5×ULN, creatinine ≤1.5×ULN or creatinine clearance ≥60 mL/min.
3.2.2 Exclusion Criteria

Key exclusion criteria include [6]:

  • Active hepatitis B (HBsAg positive or hepatitis B core antibody positive) or hepatitis C (HCV antibody positive) infection.
  • History of long QT syndrome or corrected QT interval (Fridericia method) >450 ms at screening.
  • Pregnancy or lactation.
  • Inability to comply with protocol-specified Pneumocystis jirovecii pneumonia (PJP) prophylaxis.
Treatment Regimen and Administration

The combination therapy follows a specific dosing schedule with precise administration guidelines:

  • This compound: Administered orally at 80 mg once daily continuously throughout 28-day cycles [5]. Dose modifications may be implemented for management of specific adverse events.
  • Idelalisib: Administered orally at 100 mg once daily (using 100 mg tablets) or 50 mg once daily (using 50 mg tablets) continuously [6]. The 50 mg formulation was available until December 31, 2020, with option to switch to 100 mg once daily at investigator's discretion.
  • Obinutuzumab: Administered intravenously at standard dosing of 1000 mg on days 1, 8, and 15 of cycle 1, then on day 1 of cycles 2-6 (28-day cycles) for a total of 8 doses over 21 weeks [5] [3]. Standard premedication for infusion-related reactions should be administered.

The recommended treatment duration for the combination therapy is up to 104 weeks (approximately 2 years), with the option to continue this compound monotherapy beyond this point if clinical benefit is maintained [6]. The study protocol specifies a maximum treatment duration of an additional 6 years from protocol amendment (until approximately November 2025) [6].

Dose Modification Guidelines

Dose holds and reductions should be implemented based on specific adverse events, particularly for hematological toxicities:

  • For grade 3 neutropenia: Consider dose interruption with growth factor support.
  • For grade 4 neutropenia or grade 3 thrombocytopenia with bleeding: Interrupt all study drugs until recovery to ≤ grade 1, then resume at same dose levels.
  • For non-hematological toxicities ≥ grade 3: Interrupt study drugs until resolution to ≤ grade 1, then consider resuming at same or reduced doses based on investigator assessment.

Efficacy Data and Clinical Outcomes

Primary Efficacy Endpoints

Clinical trials evaluating the TIO regimen have demonstrated promising efficacy in relapsed/refractory B-cell malignancies, particularly CLL. The key efficacy data from phase 2 trials are summarized in the table below:

Table 1: Efficacy Outcomes of this compound + Idelalisib + Obinutuzumab (TIO) in Relapsed/Refractory CLL

Endpoint Week 25 Results Best Response Subgroup Analysis (del17p/mutTP53)
Complete Response (CR) Rate 6.7% (2/30 patients) [4] 6.7% (2/30 patients) [4] 0% (0/10 patients) [4]
Overall Response Rate (ORR) 93.3% (28/30 patients) [4] 93.3% (28/30 patients) [4] 90.0% (9/10 patients) [4]
Partial Response (PR) Rate 86.7% (26/30 patients) [4] 86.7% (26/30 patients) [4] 90.0% (9/10 patients) [4]
uMRD in Peripheral Blood 6.7% (2/30 patients) [4] 36.7% (11/30 patients) [4] 40.0% (4/10 patients) [4]
uMRD in Bone Marrow 0% (0/30 patients) [4] 3.3% (1/30 patients) [4] 10.0% (1/10 patients) [4]
24-Month PFS Rate - 77% (90% CI: 34.0-94.0) [5] -

The efficacy of TIO regimen appears to deepen over time, as evidenced by the improvement in undetectable minimal residual disease (uMRD) rates from 6.7% at week 25 to 36.7% at best response in peripheral blood [4]. This suggests that the week 25 assessment may be premature for evaluating depth of response with this combination therapy. The median time to first uMRD in peripheral blood was 42 weeks in the TIO arm [5], supporting the concept that extended treatment exposure may enhance efficacy.

Comparison with Other Regimens

The efficacy of TIO regimen can be contextualized by comparison with other relevant combination therapies:

Table 2: Comparison of TIO with Other Targeted Combinations in Relapsed/Refractory CLL

Regimen ORR CR Rate uMRD Rate (PB) Key Trial Characteristics
This compound + Idelalisib + Obinutuzumab (TIO) 93.3% [4] 6.7% [4] 36.7% (best response) [4] Phase 2, relapsed/refractory CLL, includes high-risk genetics
This compound + Idelalisib (TI) 60.0% [4] 0% [4] 0% [4] Phase 2, relapsed/refractory CLL, limited to 5 patients
This compound + Entospletinib + Obinutuzumab (TEO) 90.0% [7] 6.7% [7] 43.3% (best response) [7] Phase 2, relapsed/refractory CLL, SYK inhibition instead of PI3Kδ
Ibrutinib + Venetoclax 89% [7] 51% [7] 53% (blood) [7] Phase 2, relapsed/refractory CLL, includes BCL-2 inhibition

The data demonstrate that while the TIO regimen achieves robust overall response rates, the complete response rates remain modest compared to combinations involving BCL-2 inhibitors like venetoclax [7]. However, the TIO combination maintains activity in high-risk genetic subgroups, including those with del(17p)/TP53 mutations and unmutated IGHV status, where it achieves ORR of 90.0% and 94.7%, respectively [4].

Survival Outcomes

With a median follow-up of 72.4 weeks for the TIO arm, the median progression-free survival and overall survival had not been reached in the phase 2 trial [5]. The 24-month PFS rate was 77% (90% CI: 34.0-94.0) for patients receiving the TIO regimen [5], suggesting durable disease control in responding patients. These outcomes compare favorably with historical controls of chemoimmunotherapy in relapsed/refractory CLL, particularly considering the inclusion of high-risk genetic patients in the study population.

Safety and Tolerability Profile

Adverse Event Profile

The combination of this compound, idelalisib, and obinutuzumab demonstrates a manageable but notable toxicity profile, with hematological events representing the most significant adverse effects. The comprehensive safety data from clinical trials are summarized below:

Table 3: Safety Profile of this compound Combination Therapy

Adverse Event All Grades (%) Grade ≥3 (%) Management Recommendations
Hematological Events
Neutropenia 26.7% [8] 18.4% [8] Dose interruption, growth factor support
Anemia 18.8% [8] 10.3% [8] Transfusion support, dose modification if persistent
Lymphocytopenia - 11.7% [8] Monitor for infections
Thrombocytopenia - - Monitor for bleeding, dose interruption if severe
Non-Hematological Events
Diarrhea 26.0% [8] - Supportive care, dose interruption if severe
Rash 24.9% [8] - Topical steroids, antihistamines, dose modification
Nasopharyngitis 24.0% [8] - Supportive care
Infusion Reactions - - Premedication, infusion rate reduction
Hepatic Transaminitis - - Regular monitoring, dose interruption if severe

The safety analysis reveals that grade 3-4 treatment-emergent adverse events occurred in 80% (24/30) of patients receiving TIO regimen [5], highlighting the substantial toxicity burden of this combination. However, only 9% (3/35) of patients across the study discontinued this compound and 20% (7/35) discontinued idelalisib prematurely due to adverse events [5], suggesting that most toxicities are manageable with appropriate dose modifications and supportive care.

Comparison with Monotherapy Safety Profiles

The safety profile of the TIO combination appears to reflect overlapping toxicities of the individual agents, with some notable differences compared to monotherapy experiences:

  • This compound monotherapy is associated with a high incidence of skin-related adverse events (rash 24.9% all grades) but demonstrates reduced rates of clinically significant diarrhea, cardiac arrhythmias, and arthralgias compared to first-generation BTK inhibitors [8].
  • Idelalisib contributes to hepatic transaminitis, diarrhea, and pneumonitis risk, which necessitates regular monitoring.
  • Obinutuzumab primarily contributes to infusion-related reactions and hematological toxicity, particularly during the initial infusion period [3].

The second-generation BTK inhibitor profile of this compound may offer advantages in combination regimens, as evidenced by the absence of significant atrial fibrillation or major bleeding events in the phase 2 trial [5]. This improved selectivity potentially enhances the feasibility of combination approaches that would be challenging with less selective BTK inhibitors.

Serious Adverse Events and Risk Management

Serious adverse events were observed in the clinical trials, including two treatment-emergent adverse events leading to death [5]:

  • A 63-year-old male in the TI arm (without obinutuzumab) experienced grade 5 acute cardiac failure assessed as related to both this compound and idelalisib.
  • A 68-year-old female in the TIO arm had grade 5 cerebral infarction considered unrelated to study drugs by investigator assessment.

These events highlight the importance of careful patient selection and vigilant monitoring, particularly for patients with pre-existing cardiovascular risk factors. The study protocol implemented specific safety measures including PJP prophylaxis requirements and monitoring for hepatic, cardiac, and infectious complications [6].

Detailed Methodologies and Assessment Protocols

Response Assessment Criteria

Standardized response criteria must be applied consistently throughout the treatment course to ensure accurate efficacy evaluation:

  • CLL/SLL: Utilize the 2018 iwCLL guidelines for response assessment, incorporating physical examination, laboratory studies, and radiographic imaging.
  • Lymphoma: Apply the Lugano classification for non-Hodgkin lymphoma, using FDG-PET/CT for FDG-avid lymphomas and contrast-enhanced CT for non-FDG-avid histologies.
  • Radiographic assessments should be performed at baseline, week 25, and every 24 weeks thereafter until disease progression.
  • Bone marrow biopsy and aspiration should be performed at screening (if required for response assessment) and at time of suspected CR to confirm complete response.
Minimal Residual Disease (MRD) Assessment

MRD evaluation represents a critical efficacy endpoint that provides sensitive measurement of treatment depth. The recommended methodology includes:

  • Sample Types: Paired peripheral blood and bone marrow samples should be collected at predefined timepoints (baseline, week 25, end of treatment, and periodically during long-term follow-up).
  • Methodology: Utilize multiparameter flow cytometry with a sensitivity of at least 10^-4 (0.01%) as the primary MRD assessment method.
  • Exploratory Analysis: Next-generation sequencing (NGS) with a sensitivity of 10^-6 can be employed as an exploratory endpoint to detect deeper responses.
  • Timing: Key assessment timepoints include week 25 (primary endpoint), end of treatment, and every 6-12 months during long-term follow-up.

The workflow for comprehensive response assessment is illustrated below:

G Baseline Baseline Assessment Imaging Imaging (CT/PET-CT) Baseline->Imaging All patients Lab Laboratory Studies Baseline->Lab All patients BM Bone Marrow Evaluation Baseline->BM If required for CR PB Peripheral Blood MRD Baseline->PB All patients Response Response Categorization Imaging->Response RECIST/Lugano Lab->Response iwCLL criteria BM->Response Morphology PB->Response Flow cytometry/NGS W25 Week 25 Assessment W25->Imaging All patients W25->Lab All patients W25->BM If CR suspected W25->PB All patients EOT End of Treatment EOT->Imaging All patients EOT->Lab All patients EOT->BM If CR suspected EOT->PB All patients FU Long-term Follow-up FU->Imaging Every 24 wk FU->Lab Every 12 wk FU->PB Every 24-48 wk CR Complete Response Response->CR PR Partial Response Response->PR SD Stable Disease Response->SD PD Progressive Disease Response->PD

Diagram 2: Comprehensive response assessment workflow for this compound combination therapy trials

Pharmacokinetic and Pharmacodynamic Assessments

Comprehensive PK/PD evaluations are essential for understanding the exposure-response relationship of the combination:

  • Blood Sampling: Collect serial blood samples for pharmacokinetic analysis of this compound, idelalisib, and their metabolites at predefined timepoints during cycle 1 (pre-dose, and multiple post-dose timepoints) and subsequent cycles (trough concentrations).
  • Analytical Methods: Utilize validated LC-MS/MS methods for quantitative determination of drug concentrations in plasma.
  • BTK Occupancy: Assess target engagement through BTK occupancy assays in peripheral blood mononuclear cells using specific probe methodologies.
  • Biomarker Evaluation: Explore correlative biomarkers including BCR signaling pathway modulation through phospho-flow cytometry and assessment of immune cell subsets by flow cytometry.

Conclusion and Future Directions

The combination of this compound, idelalisib, and obinutuzumab represents a promising therapeutic approach for relapsed/refractory B-cell malignancies, particularly CLL. The TIO regimen demonstrates robust efficacy with high overall response rates and activity in high-risk genetic subgroups, though complete response rates remain modest. The safety profile is manageable with appropriate monitoring, though hematological toxicities require vigilant management.

Future development should focus on several key areas:

  • Optimization of treatment duration based on MRD status, potentially enabling fixed-duration therapy for patients achieving deep responses.
  • Exploration of alternative combinations, particularly with BCL-2 inhibitors like venetoclax, which may enhance complete response rates and MRD negativity.
  • Biomarker identification to predict patients most likely to benefit from this specific combination approach.
  • Evaluation in earlier lines of therapy and specific B-cell malignancy subtypes where synergistic pathway inhibition may offer particular advantages.

The ongoing PROSPECT study (NCT04947319) evaluating this compound in primary central nervous system lymphoma, for which it has received orphan drug designation from the FDA [9] [1], further expands the potential applications of this second-generation BTK inhibitor. As the field continues to evolve, rational combination strategies based on complementary mechanisms of action will likely define the next generation of targeted therapies for B-cell malignancies.

References

tirabrutinib in vivo xenograft model ABC-DLBCL

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tirabrutinib and ABC-DLBCL

This compound is a potent, highly selective, and irreversible second-generation Bruton's Tyrosine Kinase (BTK) inhibitor [1]. It is approved in Japan for the treatment of relapsed/refractory primary central nervous system lymphoma, Waldenström's macroglobulinemia, and lymphoplasmacytic lymphomas [1]. BTK is a cytoplasmic tyrosine kinase crucial for B-cell receptor (BCR) signaling, which plays a key role in the survival and proliferation of malignant B-cells in various hematologic malignancies, including ABC-DLBCL [1] [2].

The ABC-DLBCL subtype is characterized by constitutive activation of the BCR signaling pathway and subsequent chronic activation of downstream pro-survival pathways, such as NF-κB, making it particularly dependent on BTK activity [1] [2]. This dependency provides a strong rationale for targeting BTK in this lymphoma subtype. This application note details the protocols and findings from a comprehensive in vitro and in vivo study that utilized phosphoproteomic and transcriptomic analyses to elucidate the anti-tumor mechanism of this compound in ABC-DLBCL [1].

Experimental Findings and Data Summary

In Vitro Efficacy and Selectivity of this compound

In vitro studies demonstrated that this compound effectively inhibits the growth of ABC-DLBCL cells. The table below summarizes the key in vitro findings:

Table 1: In Vitro Efficacy of this compound in ABC-DLBCL Cell Lines

Cell Line Assay Type Key Readout Effect of this compound Implication
TMD8 Cell Growth Inhibition Inhibition of cell growth Correlated with inhibition of BTK autophosphorylation [1] Confirms on-target effect
U-2932 Cell Growth Inhibition Inhibition of cell growth Correlated with inhibition of BTK autophosphorylation [1] Confirms on-target effect
TMD8 Phosphoproteomics Downregulation of signaling pathways Downregulation of ERK and AKT pathways [1] Suggests inhibition of multiple pro-survival signals

This compound's high selectivity was confirmed through biochemical kinase profiling, which showed a superior selectivity profile compared to the first-generation BTK inhibitor Ibrutinib [1]. In cellular assays using human peripheral blood mononuclear cells (PBMCs), this compound selectively inhibited B-cell activation without affecting T-cell activation, further underscoring its specificity for the B-cell pathway [1].

In Vivo Anti-Tumor Efficacy

The anti-tumor effect of this compound was evaluated in a mouse xenograft model using TMD8 cells. The study showed a clear, dose-dependent anti-tumor effect [1]. Transcriptomic analysis of the tumor samples from this model indicated that this compound treatment led to a decrease in gene expression signatures associated with IRF4, a key transcription factor in B-cell biology and lymphomagenesis [1].

Detailed Experimental Protocols

In Vitro Cell Growth Inhibition and BTK Autophosphorylation Assay

This protocol assesses the direct anti-proliferative effects of this compound on ABC-DLBCL cells and confirms on-target BTK inhibition.

  • Cell Lines: ABC-DLBCL lines (e.g., TMD8, U-2932).
  • Culture Conditions: RPMI medium 1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Incubate at 37°C with 5% CO₂ [1].
  • Compound Treatment:
    • Prepare a dilution series of this compound in DMSO.
    • Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified period.
  • Cell Growth/Viability Measurement:
    • Use a standard cell viability assay at the end of the treatment period.
    • Calculate the half-maximal inhibitory concentration (IC₅₀) using nonlinear regression analysis of the dose-response data [1].
  • BTK Autophosphorylation Analysis:
    • Lyse cells after compound treatment.
    • Analyze lysates via Western blot using antibodies against phosphorylated BTK (e.g., at Y223) and total BTK.
    • The inhibition of cell growth should correlate with a reduction in BTK phosphorylation, confirming an on-target effect [1].
In Vivo TMD8 Xenograft Mouse Model Protocol

This protocol describes the evaluation of this compound's efficacy in a live animal model of ABC-DLBCL.

  • Animals: Immunodeficient mice (e.g., NOD-scid IL2Rγ[null]).
  • Tumor Inoculation:
    • Harvest TMD8 cells in the logarithmic growth phase.
    • Resuspend cells in an appropriate medium like PBS or Matrigel.
    • Inoculate cells subcutaneously into the flank of each mouse.
  • Study Design and Dosing:
    • Randomize mice into groups once tumors reach a predetermined volume.
    • Administer this compound or vehicle control orally at specified doses daily.
    • Include a positive control group if applicable.
  • Monitoring and Endpoints:
    • Measure tumor dimensions and body weight regularly.
    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
    • Continue treatment and monitoring to generate a tumor growth curve for each group.
  • Sample Collection and Analysis:
    • Upon study termination, collect tumor tissues.
    • Snap-freeze tissues in liquid nitrogen for subsequent transcriptomic or phosphoproteomic analysis [1].
Transcriptomic Analysis of Tumor Tissue

This protocol outlines the process for gene expression profiling to understand the molecular changes induced by this compound.

  • RNA Extraction:
    • Homogenize frozen tumor tissue samples.
    • Extract total RNA using a commercial kit.
    • Check RNA integrity and purity.
  • Library Preparation and Sequencing:
    • Prepare RNA sequencing libraries from qualified RNA samples.
    • Perform high-throughput sequencing on an appropriate platform.
  • Bioinformatic Analysis:
    • Align sequencing reads to a reference genome.
    • Perform differential gene expression analysis between this compound-treated and control groups.
    • Conduct gene set enrichment analysis to identify significantly altered pathways and gene signatures [1].

Mechanism of Action and Signaling Pathways

The anti-tumor effect of this compound in ABC-DLBCL is mediated through the potent and selective inhibition of BTK, which disrupts key downstream signaling pathways. Phosphoproteomic and transcriptomic analyses revealed that this compound exerts its effect by regulating multiple BTK downstream signaling proteins, including NF-κB, AKT, and ERK in ABC-DLBCL [1]. Furthermore, transcriptomic analysis indicated a decrease in IRF4 gene expression signatures, which is critical for the survival of ABC-DLBCL cells [1].

The following diagram, generated using Graphviz, illustrates the proposed mechanism of this compound and the experimental workflow used to validate it:

G This compound Inhibits BCR Signaling in ABC-DLBCL cluster_pathway BCR Signaling Pathway cluster_readouts Experimental Readouts BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates NFkB NF-κB Pathway BTK->NFkB Stimulates AKT AKT Pathway BTK->AKT Stimulates ERK ERK Pathway BTK->ERK Stimulates IRF4 IRF4 Gene Expression NFkB->IRF4 Induces Survival Cell Survival & Proliferation AKT->Survival Promotes ERK->Survival Promotes IRF4->Survival Promotes PhosProt Phosphoproteomics: ↓ p-BTK, ↓ p-AKT, ↓ p-ERK TxAnal Transcriptomics: ↓ IRF4 Signature Pheno Phenotype: ↓ Tumor Growth Tira This compound Tira->BTK Inhibits

Diagram 1: Mechanism of this compound action and experimental validation. This compound inhibits BTK, disrupting downstream NF-κB, AKT, and ERK pathways and IRF4 expression, leading to suppressed tumor growth. Key experimental methods validate these effects.

Technical Implementation of Diagrams

The signaling pathway diagram was generated using the DOT language. The following provides the complete script and specifications for reproducibility and customization.

Graphviz DOT Script for Signaling Pathway

G This compound Inhibits BCR Signaling in ABC-DLBCL cluster_pathway BCR Signaling Pathway cluster_readouts Experimental Readouts BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates NFkB NF-κB Pathway BTK->NFkB Stimulates AKT AKT Pathway BTK->AKT Stimulates ERK ERK Pathway BTK->ERK Stimulates IRF4 IRF4 Gene Expression NFkB->IRF4 Induces Survival Cell Survival & Proliferation AKT->Survival Promotes ERK->Survival Promotes IRF4->Survival Promotes PhosProt Phosphoproteomics: ↓ p-BTK, ↓ p-AKT, ↓ p-ERK TxAnal Transcriptomics: ↓ IRF4 Signature Pheno Phenotype: ↓ Tumor Growth Tira This compound Tira->BTK Inhibits

Graphviz Generation Commands

To generate the diagram from the provided DOT script, use the following command with the Graphviz dot layout engine [3] [4]:

  • -Tpng: Specifies the output format as PNG.
  • -Gdpi=300: Sets the output resolution to 300 DPI for high-quality images.
  • -Gsize="7.6,!": Constrains the width to 7.6 inches (approximately 760 pixels at 100 DPI) while allowing the height to adjust automatically.
  • -o: Defines the output filename.

Conclusion

This application note provides a consolidated guide for researchers to evaluate the efficacy and mechanism of this compound in ABC-DLBCL models. The integrated data and detailed protocols demonstrate that this compound, as a highly selective BTK inhibitor, exerts a potent anti-tumor effect by disrupting multiple downstream signaling pathways, including NF-κB, AKT, and ERK, and reducing IRF4-driven gene expression. The provided Graphviz scripts facilitate the clear visualization of this complex mechanism and the associated experimental workflow.

References

Comprehensive Application Notes and Protocols for Tirabrutinib in Primary CNS Lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Tirabrutinib is a second-generation, potent, irreversible, and highly selective oral Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant clinical efficacy in the treatment of relapsed/refractory primary central nervous system lymphoma (PCNSL). As a therapeutic targeting agent, this compound specifically inhibits BTK, a key mediator of the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation and survival. Compared to first-generation BTK inhibitors like ibrutinib, this compound demonstrates higher kinase specificity with fewer off-target effects, potentially resulting in an improved safety profile while maintaining therapeutic efficacy [1] [2].

The pharmacokinetic properties of this compound make it particularly suitable for treating CNS malignancies. BTK inhibitors have been shown to effectively penetrate the blood-brain barrier (BBB), a critical consideration for treating PCNSL where suboptimal drug delivery often limits therapeutic efficacy [3] [4]. The selective inhibition profile of this compound reduces the incidence of certain adverse events commonly associated with first-generation BTK inhibitors, such as bleeding complications, hypertension, and atrial fibrillation [2]. This compound has received regulatory approval for relapsed/refractory PCNSL in several Asian jurisdictions, including Japan (March 2020), Korea (November 2021), and Taiwan (February 2022) [1].

Clinical Efficacy Data

Overall Response and Survival Outcomes

Substantial efficacy has been demonstrated for this compound monotherapy in patients with relapsed/refractory PCNSL across multiple clinical trials. The phase I/II ONO-4059-02 study, which enrolled 44 patients with relapsed/refractory PCNSL, showed an impressive overall response rate of 63.6% as assessed by an independent review committee, with complete response (CR) achieved in 9 patients, unconfirmed complete response (CRu) in 7 patients, and partial response (PR) in 12 patients [1]. With a median follow-up of 37.1 months, the long-term benefits included a median duration of response of 9.2 months and median overall survival that was not reached, demonstrating the potential for sustained disease control in responding patients [1].

More recent data from the phase II PROSPECT study has corroborated these findings, showing a comparable response rate of 66.7% in patients with relapsed/refractory PCNSL, further supporting the consistent efficacy profile of this compound in this challenging patient population [5]. A comprehensive meta-analysis of seven clinical trials investigating this compound across various B-cell malignancies reported a pooled overall response rate of 72.5%, with complete response, stable disease, and partial response rates of 18.6%, 13.8%, and 41.1% respectively, highlighting the broad activity of this compound across B-cell malignancies [2].

Efficacy by Dose and Molecular Subgroups

Dose-dependent effects on efficacy outcomes have been observed with this compound treatment. In the ONO-4059-02 study, the 480 mg dose group demonstrated particularly promising results, with an overall response rate of 100% and a median progression-free survival of 11.1 months, compared to 60% and 2.1 months respectively in the 320 mg group [6]. The 480 mg dose administered under fasted conditions showed balanced efficacy and safety, with an overall response rate of 53% and median progression-free survival of 5.8 months [6].

Table 1: Efficacy Outcomes by this compound Dose in Relapsed/Refractory PCNSL

Dose Regimen Number of Patients Overall Response Rate (%) Complete Response/CRu (n) Median Progression-Free Survival (months) Median Overall Survival
320 mg q.d. 20 60 5 2.1 Not reached
480 mg q.d. 7 100 4 11.1 Not reached
480 mg fasted 17 53 6 5.8 Not reached
Total 44 63.6 16 2.9 Not reached

Interestingly, the response to this compound appears to be similar regardless of the mutational status of key genes in the BCR pathway, including CARD11, MYD88, and CD79B [6]. This suggests that this compound may be effective across molecular subtypes of PCNSL and that response may not be limited to patients with specific genetic alterations. PCNSL is predominantly classified as the non-germinal center B-cell-like (non-GCB) subtype of diffuse large B-cell lymphoma, which is characterized by constitutive activation of the BCR signaling pathway and nuclear factor-kappa B (NF-κB) signaling, providing a strong biological rationale for BTK inhibition in this disease [1] [3].

Safety Profile and Adverse Event Management

Common Adverse Events

This compound demonstrates a manageable safety profile with most adverse events being mild to moderate in severity. According to the 3-year follow-up analysis of the phase I/II study, adverse events occurred in 38 of 44 patients (86.4%), with grade ≥3 events observed in 23 patients (52.3%) [1]. The most common hematologic toxicities include neutropenia (9.1%), lymphopenia, and leukopenia (6.8% each), while frequent non-hematologic adverse events encompass skin disorders such as erythema multiforme (6.8%) and various types of rash [1] [6].

A comprehensive meta-analysis of safety data across B-cell malignancies identified neutropenia as the most common adverse event of any grade, as well as the most frequent grade ≥3 event. The analysis also highlighted a high incidence of skin-related adverse events, consistent with the known profile of BTK inhibitors [2]. Importantly, quality of life assessments using EQ-5D-3L and EORTC QLQ-C30 with QLQ-BN20 instruments demonstrated that Karnofsky Performance Status and quality of life scores were well maintained among patients receiving long-term this compound treatment, indicating preservation of functional status despite ongoing therapy [1].

Serious Adverse Events and Management Strategies

Serious but infrequent toxicities may occur with this compound treatment, requiring vigilant monitoring and proactive management. In the phase I/II study, one patient receiving 480 mg daily experienced grade 5 adverse events (pneumocystis jirovecii pneumonia and interstitial lung disease) [6]. Other potentially severe adverse events include infections (pneumonia, urinary tract infections, sepsis), hemorrhagic events (both minor and major), liver function abnormalities, interstitial lung disease, and severe skin reactions such as Stevens-Johnson syndrome/toxic epidermal necrosis [7].

Table 2: Adverse Event Profile of this compound in PCNSL

Adverse Event All Grades (%) Grade ≥3 (%) Management Strategies
Hematologic Events
Neutropenia Not specified 9.1 Regular monitoring, dose interruption, growth factor support
Lymphopenia Not specified 6.8 Monitoring, infection prophylaxis
Leukopenia Not specified 6.8 Regular monitoring, dose modification
Non-hematologic Events
Skin disorders/rash Common 6.8 (erythema multiforme) Antihistamines, topical corticosteroids, dose modification
Infections Not specified Not specified Prophylaxis (especially PJP), prompt treatment
Hemorrhagic events Not specified Not specified Risk assessment, monitor concomitant medications
Liver function abnormalities Not specified Not specified Regular monitoring of liver enzymes
Interstitial lung disease Rare Rare (grade 5 case reported) Prompt evaluation of respiratory symptoms

For optimal safety management, treatment should be interrupted in patients experiencing grade 4 thrombocytopenia or grade 3 thrombocytopenia with bleeding, grade 4 neutropenia or febrile neutropenia, grade 2 or 3 pneumonitis, or grade ≥3 non-hematological toxicity (other than pneumonitis) [6]. Prophylactic measures, including antibiotic prophylaxis against pneumocystis jirovecii pneumonia, should be considered, particularly in patients receiving concomitant corticosteroids [6] [7].

Dosing and Administration Protocols

Recommended Dosing Regimens

The standard recommended dose of this compound for relapsed/refractory PCNSL is 480 mg administered orally once daily under fasted conditions [6]. This recommendation is based on comprehensive phase I/II data showing that the 480 mg dose delivered higher response rates and longer progression-free survival compared to the 320 mg dose, while administration under fasted conditions improved tolerability without compromising efficacy [1] [6]. Treatment is typically continued until disease progression or unacceptable toxicity occurs, with treatment duration guided by regular response assessments and tolerability [1] [7].

The maximum tolerated dose was not reached in the phase I portion of the ONO-4059-02 study, which evaluated doses up to 480 mg daily [6]. However, based on the observed safety profile and pharmacokinetic data, the 480 mg dose administered under fasted conditions was determined to provide the optimal balance of efficacy and safety for most patients [6]. For patients who are unable to tolerate the 480 mg dose, dose reduction to 320 mg once daily may be considered, though with the understanding that this may result in reduced efficacy based on available clinical data [1] [6].

Special Administration Considerations

Administration under fasted conditions is recommended for the 480 mg dose, as this has been shown to improve tolerability while maintaining therapeutic efficacy [1] [6]. A dedicated pharmacokinetic study in healthy Japanese adults demonstrated that both the maximum plasma concentration and area under the curve increased when this compound was administered after a standard meal compared to administration under fasted conditions, suggesting that consistent fasting administration provides more predictable drug exposure [1].

Concomitant medications require careful consideration when administering this compound. The use of strong CYP3A4 inducers or P-glycoprotein inducers should be avoided within 14 days before starting this compound treatment [7]. Similarly, anticoagulant and antiplatelet therapies (warfarin, vitamin K antagonists, novel oral anticoagulants, or antiplatelet therapy) should generally be discontinued at least 7 days before initiating this compound due to increased bleeding risk [7]. For patients requiring corticosteroid therapy, equivalent doses of up to 50 mg/day of prednisone (equal to 8 mg/day of dexamethasone) are permitted for management of CNS lesions [7].

Patient Management and Monitoring Guidelines

Baseline Assessment and Candidate Selection

Comprehensive baseline evaluation is essential for appropriate patient selection and treatment planning. Eligible patients should have histologically confirmed PCNSL of B-cell origin, with at least one prior high-dose methotrexate-based therapy for relapsed/refractory disease [7]. Key inclusion criteria encompass measurable brain lesions (>1.0 cm in diameter on contrast-enhanced MRI), Karnofsky Performance Status ≥70 (able to perform all self-care but unable to carry out work activities), adequate bone marrow function (absolute neutrophil count ≥1,000/μL, platelets ≥75,000/μL), renal function (creatinine clearance ≥30 mL/min), and hepatic function (bilirubin ≤1.5 × upper limit of normal, AST/ALT ≤2.5 × ULN) [1] [7].

Critical exclusion criteria include systemic lymphoma presence, non-B-cell PCNSL, prior BTK inhibitor treatment, active infection requiring hospitalization or intravenous antibiotics, poorly controlled comorbidities (severe cardiac or pulmonary disease, clinically significant liver impairment), bleeding disorders, history of Stevens-Johnson Syndrome or Toxic Epidermal Necrolysis, and concomitant medications that pose unacceptable interaction risks [7]. Baseline radiographic assessment with gadolinium-enhanced MRI of the brain should be performed within 14 days before treatment initiation, with additional staging evaluations to exclude systemic disease as clinically indicated [7].

Response and Safety Monitoring

Regular response assessment is crucial throughout this compound treatment. The ONO-4059-02 study protocol recommended tumor evaluation using gadolinium-enhanced brain MRI at screening, day 28 of cycle 1, day 1 of cycles 3 through 25, and day 1 of every 4 cycles after cycle 25 during continued treatment [1]. Standard response criteria should follow the International PCNSL Collaborative Group guidelines, with categories of complete response, unconfirmed complete response, partial response, stable disease, and progressive disease [1].

Safety monitoring should include complete blood counts with differential, comprehensive metabolic panel with liver function tests, and physical examination with particular attention to skin changes and signs of infection at baseline and regularly throughout treatment [1] [7]. Patients should be educated about potential adverse effects and instructed to promptly report symptoms such as fever, infections, unusual bleeding or bruising, shortness of breath, or developing rash [7]. For patients experiencing adverse events, dose interruption followed by dose reduction or discontinuation may be necessary based on the severity and persistence of toxicity [6].

Experimental Protocols and Biomarker Analysis

Biomarker Assessment Methods

Comprehensive biomarker analysis can provide valuable insights into treatment response and resistance mechanisms. In the ONO-4059-02 study, allele-specific PCR-based genetic testing for mutations in MYD88, CD79A, CD79B, and CARD11 was performed in a central laboratory using DNA extracted from tumor tissues obtained at initial diagnosis [1]. These genetic alterations play crucial roles in the BCR signaling pathway and NF-κB activation, which are central to the pathogenesis of PCNSL and the mechanism of action of BTK inhibitors [1] [3].

The experimental workflow for biomarker analysis begins with DNA extraction from formalin-fixed, paraffin-embedded tumor tissue sections, followed by quality control assessment. For mutation analysis, allele-specific PCR assays are designed to detect hotspot mutations in the target genes, particularly MYD88 L265P and mutations in CD79B, which are the most commonly altered in PCNSL [1]. The analytical process includes appropriate positive and negative controls in each run, with quantification of mutant allele frequency using standard curve methods. Additionally, pharmacodynamic markers of BTK inhibition, such as phosphorylation status of downstream signaling molecules, can be assessed by immunohistochemistry or immunoblotting using appropriate phospho-specific antibodies [1].

Pharmacokinetic Assessment Protocol

Detailed pharmacokinetic evaluation is essential for understanding drug exposure and its relationship to both efficacy and toxicity. In clinical studies of this compound, blood samples for pharmacokinetic analysis are typically collected at multiple time points following drug administration, including pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose [1] [6]. The key parameters assessed include maximum plasma concentration, time to maximum concentration, area under the plasma concentration-time curve, and terminal elimination half-life [2].

For cerebrospinal fluid penetration assessment, simultaneous collection of plasma and cerebrospinal fluid samples at steady-state trough concentrations can be performed in a subset of patients who undergo lumbar puncture for clinical indications. The concentration ratio of this compound in cerebrospinal fluid to plasma provides an estimate of blood-brain barrier penetration, which is particularly relevant for CNS lymphoma [4]. Additionally, exploratory analyses may investigate correlations between pharmacokinetic parameters, efficacy outcomes, and specific adverse events to identify potential therapeutic thresholds and inform optimal dosing strategies [1] [6].

Signaling Pathway and Experimental Workflow

G B-Cell Receptor Signaling Pathway and this compound Mechanism BCR B-Cell Receptor Activation SYK SYK Activation BCR->SYK BTK BTK Activation SYK->BTK PLCgamma PLCγ Activation BTK->PLCgamma This compound This compound Inhibition This compound->BTK NFkB NF-κB Pathway Activation PLCgamma->NFkB Survival B-Cell Survival Proliferation NFkB->Survival Mutations MYD88/CD79B Mutations Mutations->BTK

Figure 1: B-Cell Receptor Signaling Pathway and this compound Mechanism of Action in PCNSL

The BCR signaling pathway is hyperactivated in PCNSL through various mechanisms, including mutations in MYD88 and CD79B, leading to constitutive NF-κB activation and promoting lymphoma cell survival and proliferation [1] [3]. This compound specifically inhibits BTK, a critical mediator in this pathway, thereby disrupting the downstream signaling cascade and inducing tumor cell death [1] [2]. This targeted approach is particularly relevant in PCNSL, where the majority of cases are of the non-germinal center B-cell-like subtype characterized by chronic active BCR signaling [3].

G Experimental Protocol Workflow for this compound Response Assessment Start Patient Screening Inclusion/Exclusion Criteria Baseline Baseline Assessments: MRI, KPS, QoL, Labs Tissue for Biomarkers Start->Baseline Dosing This compound Initiation 480 mg fasted daily Baseline->Dosing Biomarker Biomarker Analysis: MYD88, CD79B Mutations Baseline->Biomarker PK Pharmacokinetic Assessment (subset) Baseline->PK Monitoring Ongoing Monitoring: AEs, Labs, Concomitant Meds Dosing->Monitoring Response Radiographic Response Assessment (MRI) Monitoring->Response Decision Treatment Decision: Continue vs Adjust Response->Decision Decision->Dosing Continue/Response End End Decision->End Progression/Toxicity

Figure 2: Experimental Protocol Workflow for this compound Response Assessment

The systematic approach to this compound treatment and monitoring encompasses comprehensive baseline evaluation, regular response assessments, and integrated biomarker analyses to optimize individual patient outcomes [1] [7]. This structured workflow ensures appropriate patient selection, consistent drug exposure, timely detection and management of adverse events, and objective assessment of treatment efficacy using standardized criteria [1]. Incorporation of biomarker and pharmacokinetic data provides opportunities for treatment personalization and insights into mechanisms of response and resistance [1] [6].

Conclusion

This compound represents a valuable therapeutic option for patients with relapsed/refractory PCNSL, demonstrating significant efficacy with a manageable safety profile in a patient population with limited treatment alternatives. The optimal dosing strategy of 480 mg once daily under fasted conditions achieves a balance between efficacy and tolerability, with a subset of patients experiencing deep and durable responses. The mechanistic basis for this compound's activity in PCNSL lies in its targeted inhibition of BTK, a key node in the BCR signaling pathway that is frequently activated in this disease.

Ongoing clinical trials, including the PROSPECT study, continue to explore the potential of this compound both as monotherapy and in combination with other agents for PCNSL [5] [7]. Future research directions should focus on predictive biomarkers for patient selection, evaluation of combination strategies with conventional chemotherapy or other targeted agents, and investigation of this compound in earlier lines of therapy and in special populations, such as those with primary vitreoretinal lymphoma [4]. The integration of this compound into the therapeutic arsenal for PCNSL marks a significant advance in the management of this challenging disease.

References

tirabrutinib chronic lymphocytic leukemia clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes for Tirabrutinib in R/R CLL

This compound (ONO-4059/GS-4059) is a second-generation, potent, irreversible, and highly selective oral Bruton's tyrosine kinase (BTK) inhibitor. Its development aimed to overcome the off-target toxicities associated with first-generation inhibitors like ibrutinib by achieving greater kinome selectivity [1] [2] [3].

Efficacy and Clinical Impact

In clinical trials, this compound monotherapy has shown high efficacy in patients with relapsed or refractory B-cell malignancies, including CLL.

Table 1: Summary of Efficacy from Key Clinical Studies

Study / Trial Phase Patient Population Overall Response Rate (ORR) Key Efficacy Findings
Phase I Meta-analysis (7 studies) R/R B-cell lymphomas (CLL, PCNSL, MCL, WM) Pooled ORR: 72.5% [1] Highest median Progression-Free Survival (mPFS) observed in CLL patients: 38.5 months [1].
Phase I Trial (Walter et al.) R/R CLL (n=24 evaluable) 96% (23/24 patients) [4] Demonstrated significant therapeutic activity in a high-response cohort.
Phase I Long-Term Follow-up Japanese patients with B-cell malignancies (n=17, incl. 1 CLL) ORR: 76.5% (13/17 patients) [2] [3] Median Duration of Response (DOR): 2.59 years; confirming long-term efficacy [2].
Safety and Tolerability Profile

The safety profile of this compound is considered manageable, with most adverse events being low-grade. The following table synthesizes the most common adverse events (AEs) reported.

Table 2: Common Adverse Events Associated with this compound Monotherapy

Adverse Event Category Most Common All-Grade AEs (Incidence) Most Common Grade ≥3 AEs (Incidence)
Hematologic AEs Neutropenia (26.7%), Anemia (18.8%), Leukopenia (18.4%) [1] Neutropenia (18.4%), Lymphopenia (11.7%), Anemia (10.3%) [1]
Non-Hematologic AEs Diarrhea (26.0%), Rash (24.9%), Nasopharyngitis (24.0%) [1] Rash was the most frequently reported grade ≥3 non-hematologic AE [4].
Notable Findings A high incidence of skin-related AEs (e.g., rash, erythema multiforme) is reported [1] [4]. Bleeding events were generally low-grade; no significant atrial fibrillation reported in CLL cohorts [4].
Mechanisms and Resistance

Resistance to covalent BTK inhibitors like this compound remains a challenge. Understanding these mechanisms is crucial for developing subsequent therapies.

  • On-Target BTK Mutations: The most common mechanism involves acquired mutations in the BTK gene, primarily at the C481S residue. This mutation converts the covalent binding of this compound to a reversible one, reducing drug efficacy [5].
  • PLCγ2 Mutations: Gain-of-function mutations in PLCG2 (e.g., at R665, S707, L845, M1141), the downstream target of BTK, can hyperactivate B-cell receptor signaling independently of BTK, leading to resistance [6] [5].
  • Other Mechanisms: Resistance can also occur via mutations in genes of the NF-κB pathway (e.g., NFKB2), deletions of chromosomes 2p/8p, or upregulation of alternative survival pathways like MAPK and AKT [6] [5].

The following diagram illustrates the primary resistance mechanisms to BTK inhibitor therapy.

G BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 BTK_mut BTK Mutation (e.g., C481S, T474I) BTK_mut->BTK  Prevents Drug Binding NFkB NF-κB Pathway Activation PLCG2->NFkB PLCG2_mut PLCγ2 Gain-of-Function Mutation PLCG2_mut->PLCG2  Constitutive Activation Survival Cell Survival & Proliferation NFkB->Survival Other Alternative Pathways (MAPK, AKT) Other->Survival

Experimental Protocols for Resistance Monitoring

Monitoring the emergence of resistance is key for managing patient treatment. Below is a detailed protocol for detecting BTK and PLCG2 mutations using digital droplet PCR (ddPCR), a highly sensitive and quantitative method [6].

Protocol 1: Detection of BTK/PLCG2 Mutations via ddPCR

1. Sample Collection and DNA Extraction

  • Source: Collect peripheral blood (in EDTA tubes) or bone marrow aspirate. For circulating tumor DNA (ctDNA) analysis, isolate plasma from centrifuged blood.
  • Extraction: Use a commercial kit to extract genomic DNA from white blood cells or ctDNA from plasma. Quantify DNA using a fluorometer.

2. ddPCR Assay Setup

  • Primers/Probes: Design and validate mutation-specific assays. Example for BTK C481S (c.1604G>C):
    • Forward Primer: 5'-GGCAGTGTTGGATTTTAGCAG-3'
    • Reverse Primer: 5'-CACAAACACCAGTCTCCATCA-3'
    • Wild-Type Probe: (FAM-labeled) 5'-CTGCCTGCAgTTC-3'
    • Mutant Probe: (HEX/VIC-labeled) 5'-CTGCCTGCAcTTC-3'
  • Reaction Mix: Prepare a 20-22 µL reaction containing ddPCR Supermix, DNA template (up to 100 ng), and primers/probes.
  • Droplet Generation: Use a droplet generator to partition the reaction into thousands of nanoliter-sized droplets.

3. PCR Amplification

  • Perform endpoint PCR on a thermal cycler using manufacturer-recommended cycling conditions.
  • Typical Cycling: 95°C for 10 min, followed by 40 cycles of 94°C for 30 sec and 55-60°C for 1 min, then 98°C for 10 min.

4. Droplet Reading and Analysis

  • Read the plate on a droplet reader.
  • Analyze results with companion software, which clusters positive and negative droplets to provide the absolute copy number of mutant and wild-type DNA.
  • Quantification: Calculate the variant allele frequency (VAF) as: VAF = [Mutant Copies / (Mutant Copies + Wild-type Copies)] * 100.

Key Applications: This protocol is suitable for tracking resistance mutation burden over time and can detect minimal residual disease (MRD) with high sensitivity [6].

Research Perspectives and Combination Strategies

While this compound is effective as a monotherapy, research explores its potential in combination regimens and in overcoming resistance.

  • Combination Therapies: Early-phase trials have investigated this compound with other targeted agents, such as the PI3Kδ inhibitor idelalisib and the SYK inhibitor entospletinib, with or without obinutuzumab. These studies confirmed tolerable safety profiles but suggested limited added benefit over monotherapy in CLL [4] [7].
  • Next-Generation Agents: For patients developing resistance to covalent BTK inhibitors like this compound, non-covalent BTK inhibitors (e.g., pirtobrutinib) are a promising option as they can bind BTK independently of the C481 residue [6] [5].
  • Exceptional Responders: Studies of exceptional responders to this compound in Mantle Cell Lymphoma (MCL) have shown that B-cell aplasia and deep molecular responses (MRD negativity) detected by ddPCR are associated with prolonged remission, highlighting the importance of continuous therapy and sensitive monitoring [6].

Conclusion

This compound represents a valuable therapeutic option for R/R CLL, offering high response rates and a manageable safety profile, albeit with a need for monitoring for hematologic and dermatologic toxicities. The future of its application lies in understanding and preempting resistance mechanisms through sophisticated molecular monitoring and exploring its role in rational combination therapies.

References

Tirabrutinib for Waldenström Macroglobulinemia: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Introduction

Tirabrutinib hydrochloride (marketed as Velexbru) is a second-generation, potent, selective, and irreversible oral inhibitor of Bruton's tyrosine kinase (BTK) discovered and developed by Ono Pharmaceutical Co., Ltd. [1]. As a targeted therapy for B-cell malignancies, it received its initial regulatory approval in Japan in March 2020 for relapsed or refractory primary central nervous system lymphoma (PCNSL), followed by approval for Waldenström macroglobulinemia (WM) and lymphoplasmacytic lymphoma in August 2020 [2]. Unlike first-generation BTK inhibitors, this compound was designed with enhanced selectivity for BTK to minimize off-target effects and associated adverse events that often limit long-term therapy [3] [4]. This compound specifically targets the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the pathogenesis of WM, particularly in patients with the MYD88 L265P mutation present in over 90% of WM cases [5] [6].

WM is a rare, indolent B-cell lymphoma characterized by bone marrow infiltration and IgM monoclonal gammopathy, with an incidence of approximately 3-5 cases per million people annually [6]. The treatment landscape for WM has evolved significantly from conventional chemoimmunotherapy to targeted approaches, with BTK inhibitors emerging as preferred options in both treatment-naïve and relapsed/refractory settings [6] [7]. The updated NCCN guidelines and International Workshop on Waldenström Macroglobulinemia (IWWM) recommendations now include BTK inhibitors as category 1 recommendations, reflecting their established efficacy and safety profiles [7].

Clinical Efficacy Data

Overall Response Rates

The phase II ONO-4059-05 study (JapicCTI-184057) investigated this compound monotherapy at 480 mg once daily under fasting conditions in 27 Japanese patients with treatment-naïve (n=18) or relapsed/refractory (n=9) WM [5]. In an unplanned analysis with a median follow-up of 24.8 months, the independent review committee assessed major response rate (MRR, defined as complete response [CR] + very good partial response [VGPR] + partial response [PR]) was 93% (25/27 patients), a notable improvement from the 88.9% MRR reported in the primary analysis [5]. This included one complete response and eight very good partial responses that were newly achieved after the primary analysis [5]. The overall response rate (ORR, which includes minor responses) was not explicitly reported in this update but was presumably higher than the MRR.

A recent comprehensive meta-analysis of seven clinical trials evaluating this compound monotherapy in various B-cell malignancies, including WM, reported a pooled ORR of 72.5% across all B-cell lymphomas [3] [4]. The analysis further broke down responses by category, demonstrating a complete response rate of 18.6%, partial response rate of 41.1%, and stable disease rate of 13.8% [3]. When specifically examining WM patients, the response rates appeared particularly favorable compared to other B-cell malignancies, supporting the heightened sensitivity of WM to BTK inhibition [4].

Survival Outcomes and Long-term Efficacy

The durability of response to this compound in WM patients is evidenced by impressive survival outcomes from the ONO-4059-05 study. At 24 months, the progression-free survival (PFS) rate was 92.6%, and the overall survival (OS) rate was 100% [5]. These outstanding survival statistics demonstrate the potential of this compound to maintain long-term disease control in WM patients. Additionally, the study reported significant and sustained reductions in serum IgM levels in all patients except one, with levels maintained at low levels throughout the treatment period, despite transient increases following temporary treatment interruptions [5].

Long-term follow-up data from a phase I study with a median follow-up of 4.3 years (range 0.04-5.8 years) demonstrated a median duration of response of 2.59 years across various B-cell malignancies, with some WM patients continuing treatment for over 4 years without disease progression [2]. The time to response was rapid, with a median of 0.9 months across B-cell malignancies [2]. In the meta-analysis, the highest median PFS was observed in chronic lymphocytic leukemia patients (38.5 months), though specific PFS data for WM patients were not separately reported [3].

Table 1: Efficacy Outcomes from the ONO-4059-05 Phase II Study of this compound in WM

Efficacy Parameter Cohort A (Treatment-Naïve) Cohort B (Relapsed/Refractory) Overall (N=27)
Major Response Rate 94.4% (17/18) 88.9% (8/9) 92.6% (25/27)
Complete Response (CR) 1 patient 0 patients 1 patient (3.7%)
Very Good Partial Response (VGPR) 6 patients 2 patients 8 patients (29.6%)
Partial Response (PR) 10 patients 6 patients 16 patients (59.3%)
24-month PFS Rate 92.6% 92.6% 92.6%
24-month OS Rate 100% 100% 100%
Median Time to Response Not reported Not reported <2 months

Table 2: Pooled Efficacy Outcomes from Meta-Analysis of this compound Across B-cell Malignancies

Response Category Pooled Rate (%) 95% Confidence Interval Number of Studies
Overall Response Rate (ORR) 72.5% 63.8-79.8% 7
Complete Response (CR) 18.6% 12.5-26.9% 7
Partial Response (PR) 41.1% 32.2-50.7% 7
Stable Disease (SD) 13.8% 9.3-20.0% 7
Progressive Disease (PD) 8.9% 5.6-13.8% 7

Safety Profile

Adverse Event Spectrum

This compound demonstrates a manageable safety profile with predominantly low-grade adverse events (AEs). According to the meta-analysis of seven clinical trials, the most common all-grade hematologic AEs were neutropenia (26.7%), anemia (18.8%), and leukopenia (18.4%) [3]. For grade ≥3 hematologic AEs, neutropenia remained most frequent (18.4%), followed by lymphopenia (11.7%), and anemia (10.3%) [3]. The most common non-hematologic AEs of all grades included diarrhea (26.0%), rash (24.9%), and nasopharyngitis (24.0%) [3].

The phase II ONO-4059-05 study provided specific safety information for WM patients, noting that grade 3-4 hematologic toxicities emerged with longer follow-up, including neutropenia in three patients, lymphopenia in two patients, and leukopenia in one patient [5]. Notable non-hematologic AEs included grade 1-2 bleeding events in nine patients (33%), grade 2 treatment-related atrial fibrillation in one patient, and grade 1 treatment-related hypertension in one patient [5]. Importantly, skin-related AEs were observed in 14 patients (52%), though most were low-grade [5]. These cutaneous events represent a known class effect of BTK inhibitors but appear potentially less severe with second-generation inhibitors like this compound compared to first-generation alternatives.

Long-term Safety and Management

The final results of a phase I study with extended follow-up (median 4.3 years) demonstrated that AEs occurred in all 17 patients, with grade 3-4 AEs in 8 (47.1%), serious AEs in 7 (41.2%), and drug-related AEs in 16 (94.1%) [2]. Drug-related AEs reported in three or more patients included rash, vomiting, neutropenia, arthralgia, and malaise [2]. The study concluded that this compound demonstrated a favorable long-term safety profile, supporting extended administration in responding patients [2].

Table 3: Safety Profile of this compound from Integrated Analyses

Adverse Event All Grades (%) Grade ≥3 (%) Management Recommendations
Hematologic AEs
Neutropenia 26.7% 18.4% Monitor CBC regularly; consider dose interruption and growth factor support
Anemia 18.8% 10.3% Monitor CBC; consider dose interruption and erythropoietin if symptomatic
Leukopenia 18.4% Not specified Monitor CBC regularly
Lymphopenia Not specified 11.7% Monitor CBC; monitor for infections
Non-hematologic AEs
Diarrhea 26.0% Low grade Supportive care with antidiarrheals; ensure hydration
Rash 24.9% Low grade Topical corticosteroids; antihistamines for pruritus
Nasopharyngitis 24.0% Low grade Symptomatic management
Bleeding events 33.3% (grade 1-2) Not reported Assess bleeding risk; monitor for signs/symptoms
Hypertriglyceridemia Not specified 1 case (grade 3) Monitor lipid profile; consider lipid-lowering agents
Atrial fibrillation Not specified 1 case (grade 2) Cardiac monitoring; consider cardiology consultation

Treatment Protocol and Administration

Dosing and Administration Guidelines

The recommended dosage of this compound for Waldenström macroglobulinemia is 480 mg orally once daily under fasting conditions [5] [1]. Administration on an empty stomach is essential as food can significantly increase drug exposure [5]. Tablets should be taken at approximately the same time each day, and patients should be instructed to swallow tablets whole with water without chewing, crushing, or splitting them [1].

Treatment should be continued until disease progression or unacceptable toxicity [5] [2]. The continuous dosing schedule aligns with the mechanism of BTK inhibition, which requires sustained target coverage for optimal efficacy. Clinical trials have demonstrated that prolonged administration is feasible with appropriate monitoring and management of adverse events [2].

Dose Modifications

Dose modifications are recommended for management of specific adverse events [5]:

  • First reduction: 320 mg once daily
  • Second reduction: 160 mg once daily
  • Discontinuation: If unable to tolerate 160 mg once daily

Recommended dose modifications for specific AEs include:

  • Grade 3 or higher non-hematologic toxicity: Withhold until resolves to grade 1 or baseline, then resume at reduced dose
  • Grade 3 or higher neutropenia (with infection or fever): Withhold until resolves to grade 1 or baseline, then resume at reduced dose
  • Grade 4 hematologic toxicity: Withhold until resolves to grade 1 or baseline, then resume at reduced dose
  • Clinically significant arrhythmia: Withhold and evaluate; if benefits outweigh risks, resume at reduced dose after resolution
Premedication and Monitoring Requirements

Baseline assessments should include:

  • Complete blood count with differential
  • Comprehensive metabolic panel including liver function tests
  • Serum immunoglobulin M (IgM) level
  • Cardiac assessment including ECG in patients with cardiac risk factors
  • MYD88 L265P mutation status (if not previously determined)

Routine monitoring during treatment:

  • Monthly complete blood counts for first 3 months, then periodically
  • Liver function tests monthly for first 3 months, then every 3 months
  • Serum IgM levels every 2-3 months for response assessment
  • Monitoring for signs/symptoms of bleeding, infection, atrial fibrillation, and skin toxicity

Molecular Mechanisms and Signaling Pathways

BTK Inhibition in Waldenström Macroglobulinemia

The therapeutic efficacy of this compound in WM stems from its targeted inhibition of Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway [6] [1]. In over 90% of WM cases, tumors harbor the MYD88 L265P mutation that constitutively activates the NF-κB pathway through BTK-dependent and independent mechanisms [6]. The mutated MYD88 protein forms a complex with interleukin-1 receptor-associated kinase (IRAK) 1 and IRAK4, leading to phosphorylation and activation of BTK [6]. This results in persistent activation of the NF-κB signaling cascade, promoting survival and proliferation of malignant lymphoplasmacytic cells [6].

This compound exerts its effects by covalently binding to the Cys-481 residue in the ATP-binding domain of BTK, resulting in irreversible inhibition of its enzymatic activity [1]. This blockade prevents BTK phosphorylation and subsequent activation of downstream signaling pathways including NF-κB, PI3K/AKT, and ERK/MAPK [1]. The selective inhibition of BTK disrupts critical survival signals in the malignant B-cells, leading to reduced proliferation and induction of apoptosis [1].

Pathway Diagrams

The following diagrams illustrate the molecular mechanisms of this compound in Waldenström macroglobulinemia:

G This compound Mechanism of Action in Waldenström Macroglobulinemia BCR BCR BTK BTK BCR->BTK Activation NFkB NF-κB BTK->NFkB Signaling MYD88_mutant MYD88 L265P Mutation MYD88_mutant->BTK Constitutive Activation Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival IgM_secretion IgM Secretion NFkB->IgM_secretion This compound This compound BTK_inactive BTK Inactive This compound->BTK_inactive Irreversible Inhibition Apoptosis Apoptosis BTK_inactive->Apoptosis

Diagram Title: this compound inhibits BTK in the BCR and MYD88 signaling pathways

G Experimental Workflow for this compound Assessment Cell_culture Primary WM Cell Culture & Co-culture Systems BTK_phosphorylation BTK Phosphorylation Assessment Cell_culture->BTK_phosphorylation Viability Cell Viability & Apoptosis Assays BTK_phosphorylation->Viability Signaling Signaling Pathway Analysis Viability->Signaling Animal_models In Vivo Xenograft Models Signaling->Animal_models Lead Candidate Selection Tumor_measurement Tumor Burden Measurement Animal_models->Tumor_measurement Serum_IgM Serum IgM Quantification Tumor_measurement->Serum_IgM Clinical_trials Clinical Trial Implementation Serum_IgM->Clinical_trials Preclinical Package Response_assessment Response Assessment (Modified IWWM Criteria) Clinical_trials->Response_assessment Safety_monitoring Safety Monitoring & PK/PD Analysis Response_assessment->Safety_monitoring

Diagram Title: Comprehensive workflow for evaluating this compound in WM

Research Protocols and Methodologies

In Vitro Assessment of BTK Inhibition

Primary WM Cell Culture: Establish primary WM cells from patient bone marrow samples using Ficoll density gradient centrifugation. Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO₂. Maintain cells at a density of 0.5-1 × 10⁶ cells/mL [5] [6].

BTK Phosphorylation Analysis:

  • Treat WM cells with this compound (concentration range: 0.1-1000 nM) for 2 hours.
  • Stimulate cells with anti-IgM antibody (10 μg/mL) for 15 minutes to activate BCR signaling.
  • Lyse cells and perform western blotting using phospho-specific BTK (Tyr²²³) antibody.
  • Normalize to total BTK levels for quantification of inhibition.
  • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves [1].

Cell Viability and Apoptosis Assays:

  • Assess viability using MTT assay after 72 hours of this compound treatment.
  • Measure apoptosis by annexin V/propidium iodide staining followed by flow cytometry at 24, 48, and 72 hours.
  • Examine caspase activation using western blotting for cleaved caspase-3 and PARP.
In Vivo Efficacy Studies

Mouse Xenograft Models:

  • Utilize 6-8 week old NOD-scid IL2Rγnull (NSG) mice.
  • Inject 5 × 10⁶ MWCL-1 WM cells or primary WM cells via tail vein for disseminated disease models.
  • Randomize mice into treatment groups (n=8-10) when engraftment is confirmed by serum human IgM measurement.
  • Administer this compound orally at 50-100 mg/kg once daily (based on allometric scaling from human dose).
  • Include vehicle control and positive control groups (e.g., ibrutinib).

Assessment Parameters:

  • Monitor serum human IgM levels weekly using ELISA.
  • Measure tumor burden in bone marrow, spleen, and liver by bioluminescent imaging or flow cytometry at study endpoint.
  • Evaluate overall survival as primary endpoint.
  • Perform histopathological analysis of tissues at sacrifice.

Pharmacodynamic Assessment:

  • Analyze BTK occupancy in splenocytes using the active-site dependent probe AF-BTB-654 [2].
  • Measure phosphorylation of BTK downstream targets (PLCγ2, ERK) in tumor tissues.
Clinical Response Assessment

Apply the modified response criteria from the 6th International Workshop on Waldenström Macroglobulinemia (IWWM-6) [5]:

  • Complete Response (CR): Absence of monoclonal IgM by immunofixation, resolution of lymphadenopathy and organomegaly, and normal bone marrow morphology.
  • Very Good Partial Response (VGPR): Monoclonal IgM detectable but ≥90% reduction in serum IgM, and improvement in other disease parameters.
  • Partial Response (PR): ≥50% reduction in serum IgM and ≥50% decrease in lymphadenopathy/organomegaly.
  • Minor Response (MR): ≥25% but <50% reduction in serum IgM.
  • Stable Disease (SD): <25% reduction and <25% increase in serum IgM without disease progression.
  • Progressive Disease (PD): ≥25% increase in serum IgM or progression of disease-related features.

Serum IgM monitoring should be performed monthly for the first 3 months, then every 3 months during continuous therapy. Bone marrow biopsy should be repeated to confirm complete response [5].

Regulatory Status and Future Directions

This compound has received regulatory approval for the treatment of Waldenström macroglobulinemia in Japan (August 2020) and several other Asian countries, including South Korea and Taiwan [2]. As of 2025, it has not yet gained FDA approval for WM in the United States, though it has received Orphan Drug Designation from the U.S. Food and Drug Administration for primary central nervous system lymphoma in March 2023 [8].

The PROSPECT study, a Phase 2 trial (NCT04947319) evaluating this compound in primary central nervous system lymphoma, recently presented positive results at the 2025 ASCO Annual Meeting, demonstrating an overall response rate of 67% and complete response rate of 44% in patients with relapsed or refractory PCNSL [8]. These promising results in another B-cell malignancy support the potential expansion of this compound's clinical applications.

Future research directions for this compound in WM include:

  • Combination strategies with anti-CD20 monoclonal antibodies, BCL-2 inhibitors, or other targeted agents
  • Exploration of treatment-free remission after fixed-duration therapy
  • Development of biomarker-driven approaches based on MYD88 and CXCR4 mutational status
  • Investigation of mechanisms of resistance to BTK inhibition and sequential therapy strategies

Conclusion

This compound represents a valuable therapeutic option for patients with Waldenström macroglobulinemia, demonstrating high response rates and durable disease control with a manageable safety profile in both treatment-naïve and relapsed/refractory settings. The drug's second-generation BTK inhibitor characteristics provide enhanced selectivity that may translate into reduced off-target toxicities compared to earlier alternatives. The comprehensive protocols outlined in this document provide researchers and clinicians with standardized methodologies for evaluating this compound in preclinical and clinical settings, facilitating further development of this promising agent and potential combination strategies. As the treatment landscape for WM continues to evolve, this compound is positioned to play an increasingly important role in the management of this rare B-cell malignancy.

References

Comprehensive Application Notes and Clinical Protocols for Tirabrutinib in B-cell Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Tirabrutinib (development codes ONO-4059/GS-4059) is a second-generation Bruton's tyrosine kinase (BTK) inhibitor characterized by its irreversible binding mechanism and enhanced kinase selectivity. As a targeted therapeutic agent, it covalently binds to the Cys-481 residue of BTK, effectively inhibiting B-cell receptor (BCR) signaling pathway activation which is crucial for the proliferation and survival of malignant B-cells. The higher specificity of this compound compared to first-generation BTK inhibitors results in a potentially improved safety profile, particularly regarding off-target effects that contribute to adverse events such as atrial fibrillation, bleeding diatheses, and hypertension. This compound demonstrates favorable pharmacokinetic properties with linear kinetics and minimal accumulation upon multiple dosing, supporting its administration in once-daily oral regimens [1]. The drug has shown significant clinical efficacy across various B-cell malignancies, leading to its approval in several Asian countries for relapsed/refractory primary central nervous system lymphoma (PCNSL) and ongoing clinical investigations for other indications [2].

Patient Selection Criteria

Disease-Specific Indications

Patient selection for this compound therapy requires careful consideration of specific disease characteristics and prior treatment history. Current clinical evidence supports the use of this compound monotherapy in patients with relapsed or refractory B-cell malignancies who have exhausted conventional treatment options. The strongest efficacy data exist for primary central nervous system lymphoma (PCNSL), where this compound has demonstrated significant activity in patients who have failed high-dose methotrexate-based regimens [3] [2]. Additionally, clinical benefits have been observed in chronic lymphocytic leukemia (CLL), Waldenström's macroglobulinemia (WM), and mantle cell lymphoma (MCL), particularly in relapsed/refractory settings [4]. The pooled overall response rate across B-cell malignancies is 72.5%, with varying complete response rates depending on disease subtype [4].

Table: Key Eligibility Criteria Across B-Cell Malignancies

Disease Type Prior Therapy Requirements Key Inclusion Biomarkers Documented Efficacy (ORR)
PCNSL ≥1 prior HD-MTX based therapy B-cell phenotype, measurable brain lesion (>1.0 cm) 63.6% (relapsed/refractory) [2]
CLL/SLL 1-6 prior lines (median) No del(17p) requirement specified mPFS: 38.5 months [4]
WM 1-7 prior lines (median) MYD88 mutations (associated with response) ORR: 76.5% across B-NHL/CLL [1]
MCL ≥2 prior therapies Not specified Pooled ORR: 72.5% across B-cell malignancies [4]
Comprehensive Exclusion Criteria

Safety considerations in patient selection must account for potential contraindications and risk factors. Key exclusion criteria encompass active hepatitis B or C infection, as evidenced by positive serological markers, due to risk of viral reactivation [1] [3]. Cardiovascular contraindications include history of long QT syndrome or baseline QTcF >480 milliseconds, which may predispose to arrhythmias [3]. Concomitant medications requiring careful assessment include anticoagulants (warfarin, NOACs), antiplatelet agents, and strong CYP3A4 inducers, which may increase bleeding risk or alter this compound metabolism [5] [3]. Additional exclusion factors comprise impaired hematological function (ANC <1.0×10⁹/L, platelets <50×10⁹/L), inability to swallow tablets, pregnancy or lactation, and active systemic malignancies requiring therapy [1] [6]. Prior hypersensitivity reactions to BTK inhibitors or history of Stevens-Johnson Syndrome also preclude this compound therapy [3].

Efficacy Data and Clinical Outcomes

Response Rates Across Malignancies

Clinical efficacy of this compound has been evaluated in multiple phase I/II trials, demonstrating substantial activity across various B-cell malignancies. A recent meta-analysis of seven clinical trials reported a pooled overall response rate (ORR) of 72.5% with complete response (CR) rate of 18.6%, partial response (PR) rate of 41.1%, and stable disease (SD) rate of 13.8% [4]. The highest median progression-free survival (mPFS) was observed in chronic lymphocytic leukemia patients at 38.5 months, suggesting particularly durable responses in this malignancy [4]. In relapsed/refractory PCNSL, the ORR was 63.6% with complete response or unconfirmed complete response achieved in 36.4% of patients [2]. These response rates are particularly noteworthy given the heavily pretreated patient populations in these studies, with median prior therapies ranging from 1 to 3.5 across different trials [4].

Table: Efficacy Outcomes by Disease Subtype from Clinical Trials

Efficacy Parameter PCNSL (n=44) CLL (n=57) B-NHL (n=17) Overall Pooled (n=145)
ORR (%) 63.6 [2] 76.5 [1] 76.5 [1] 72.5 [4]
CR/CRu (%) 36.4 [2] Not specified Not specified 18.6 [4]
PR (%) 27.3 [2] Not specified Not specified 41.1 [4]
SD (%) Not specified Not specified Not specified 13.8 [4]
Median PFS 2.9 months [2] 38.5 months [4] Not reported Varies by malignancy
Long-term Outcomes and Quality of Life

Durability of response represents a critical consideration in evaluating BTK inhibitor efficacy. In the extended follow-up analysis of PCNSL patients, the median duration of response (DOR) was 9.2 months, with a subset of patients experiencing prolonged disease control [2]. The 3-year follow-up data demonstrated that functional status and quality of life, as measured by Karnofsky Performance Status (KPS) and EQ-5D-3L questionnaires, were well maintained among patients receiving long-term this compound treatment [2]. This suggests that beyond objective response metrics, this compound therapy can preserve patient functional capacity and quality of life—particularly valuable considerations in relapsed/refractory settings where limited therapeutic options exist. The overall survival profile in PCNSL patients was notable, with median overall survival not reached after 37.1 months of median follow-up, and 56.7% of patients surviving at 3 years [2].

Safety Profile and Adverse Event Management

Common and Serious Adverse Events

Safety analyses from clinical trials reveal a distinct adverse event profile for this compound. The most frequent all-grade adverse events include neutropenia (23.5%), rash (35.3%), anemia (11.8%), and vomiting (29.4%) [1]. The incidence of grade ≥3 adverse events was 52.3% in the PCNSL cohort, with neutropenia being the most common severe hematological toxicity [2]. Notably, this compound treatment is associated with a high incidence of skin-related adverse events, consistent with the class effect of BTK inhibitors [4]. Serious but less frequent adverse events include pneumonitis (observed as a dose-limiting toxicity at 300mg twice daily), interstitial lung disease, and major hemorrhagic events [1] [3]. Infection risk, particularly opportunistic infections like pneumocystis jirovecii pneumonia, warrants vigilance and appropriate prophylaxis [2].

Dose Modification and Risk Mitigation Strategies

Proactive management of adverse events is essential for maintaining therapeutic intensity and patient quality of life. Recommended strategies include regular monitoring of complete blood counts, hepatic function, and pulmonary symptoms throughout treatment [3]. For hematological toxicities, dose interruption followed by dose reduction upon resolution is recommended for grade ≥3 neutropenia with infection or febrile neutropenia [1]. The recommended dosing for PCNSL is 320mg once daily, with 480mg once daily under fasted conditions also demonstrating tolerability [2]. Prophylactic measures should include Pneumocystis jirovecii pneumonia prophylaxis for all patients, particularly those receiving concomitant corticosteroid therapy [6]. For non-hematological toxicities such as severe rash, dose interruption until improvement to grade ≤1, followed by dose reduction upon resumption, is recommended based on phase I dose-escalation experience [1] [2].

Clinical Protocols and Assessment Methodologies

Clinical Monitoring and Response Assessment

Standardized response assessment is critical for evaluating this compound efficacy in clinical trials and practice. For PCNSL, the International PCNSL Collaborative Group (IPCG) criteria should be employed, incorporating gadolinium-enhanced brain MRI at baseline, day 28 of cycle 1, day 1 of cycles 3-25, and every 4 cycles thereafter [2]. Tumor measurements should focus on bidimensionally measurable lesions with a minimum diameter >1.0 cm in contrast-enhanced sequences [5] [3]. For systemic lymphomas, appropriate standardized response criteria (Lugano classification) should be utilized with CT or PET-CT imaging [1]. Quality of life metrics using validated instruments (EQ-5D-3L, EORTC QLQ-C30, and QLQ-BN20 for PCNSL) provide valuable complementary data on treatment impact [2]. Corticosteroid use should be documented quantitatively at each assessment, as reduction in steroid requirements represents an important clinical benefit [5].

Pharmacokinetic and Pharmacodynamic Assessments

Protocol-based assessments of this compound pharmacokinetics and pharmacodynamics inform dosing optimization and compliance evaluation. Blood for pharmacokinetic analysis should be collected at predefined intervals (pre-dose and at 30 minutes, 1, 2, 3, 4, 6, 8, and 12 hours post-dose) on days 1 and 28 of cycle 1 to characterize Cmax, Tmax, AUC, and half-life [1]. BTK target engagement should be assessed via phosphorylation inhibition in peripheral blood mononuclear cells using western blotting at day 1 of cycle 1 (pre-dose and 2 hours post-dose) [1]. Exploratory biomarker analyses may include chemokine monitoring (CCL3, CCL4, CXCL10) as potential indicators of biological activity, with sampling during screening, on days 1, 2, 8, 15, and 28 of cycle 1, and day 1 of subsequent cycles [1]. Genetic profiling of tumor tissue for mutations in BTK pathway components (MYD88, CD79A/B, CARD11) may provide predictive biomarkers for response [2].

G start Patient with Relapsed/Refractory B-cell Malignancy pcnsl PCNSL start->pcnsl cll CLL/SLL start->cll other Other B-NHL (WM, MCL, DLBCL) start->other inclusion1 ≥1 prior therapy (HD-MTX for PCNSL) pcnsl->inclusion1 cll->inclusion1 other->inclusion1 inclusion2 Measurable disease (Brain lesion >1.0cm for PCNSL) inclusion1->inclusion2 inclusion3 Adequate organ function inclusion2->inclusion3 inclusion4 ECOG PS 0-2 inclusion3->inclusion4 exclusion1 Active HBV/HCV infection inclusion4->exclusion1 AND NOT exclusion2 Concomitant anticoagulation exclusion1->exclusion2 exclusion3 Prior BTK inhibitor exclusion2->exclusion3 exclusion4 QTcF >480 ms exclusion3->exclusion4 eligible This compound Candidate Initiate 320-480mg QD exclusion4->eligible

Figure 1: Patient Selection Algorithm for this compound Therapy. This workflow outlines the key decision points in identifying appropriate candidates for this compound treatment across B-cell malignancies.

Molecular Profiling and Biomarker Development

Predictive Biomarkers and Response Heterogeneity

Molecular characterization of tumors provides insights into variable treatment responses and resistance mechanisms. In PCNSL, the non-germinal center B-cell-like (non-GCB) subtype of DLBCL predominates and frequently harbors mutations in genes encoding components of the B-cell receptor (BCR) and NF-κB signaling pathways [2]. Specifically, MYD88 mutations (present in approximately 30-40% of PCNSL cases) and CD79B mutations have been associated with enhanced sensitivity to BTK inhibition [2]. Preclinical models demonstrate that ABC-DLBCL cell lines with CD79B mutations show heightened dependence on BTK signaling, suggesting a potential predictive biomarker [1]. However, clinical responses have been observed even in patients without these mutations, indicating additional determinants of sensitivity [1]. Baseline tumor tissue collection for genetic profiling should be incorporated into clinical protocols, with allele-specific PCR-based testing for MYD88, CD79A, CD79B, and CARD11 mutations to enable correlation with treatment outcomes [2].

Resistance Mechanisms and Progression Monitoring

Acquired resistance to BTK inhibitors represents an emerging challenge in long-term disease management. BTK mutation at the C481 residue, which prevents irreversible binding of covalent BTK inhibitors, has been documented with other BTK inhibitors and may represent a potential resistance mechanism to this compound [4]. Plasma cell transformation has been observed in some CLL patients progressing on BTK inhibitor therapy, necessitating repeat biopsy at suspected progression [7]. Serial monitoring of circulating tumor DNA may facilitate early detection of resistance mutations and inform subsequent treatment strategies. Upon disease progression, biopsy with comprehensive molecular profiling is recommended to identify resistance mechanisms and guide subsequent therapy selection. Pharmacodynamic assessments of BTK occupancy in peripheral blood mononuclear cells may help distinguish pharmacological from biological resistance mechanisms [1].

Conclusion and Future Directions

This compound represents a valuable therapeutic option for patients with relapsed/refractory B-cell malignancies, particularly PCNSL, with demonstrated efficacy and a manageable safety profile. The application notes and protocols outlined herein provide guidance for appropriate patient selection, monitoring, and response assessment. Future research directions should focus on combination strategies with chemotherapy, immunotherapy, and other targeted agents to enhance depth and duration of response [4] [6]. Biomarker validation in larger prospective cohorts is needed to refine patient selection criteria and identify those most likely to benefit. Central nervous system penetration studies would further elucidate the pharmacokinetic properties relevant to PCNSL treatment. As clinical experience with this compound expands, these protocols may be refined to optimize outcomes for patients with B-cell malignancies.

References

Tirabrutinib in B-Cell Malignancies: Comprehensive Clinical Assessment Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tirabrutinib and BTK Inhibition

This compound (ONO-4059/GS-4059) is a second-generation, highly selective, irreversible Bruton's tyrosine kinase (BTK) inhibitor that represents a significant advancement in targeting B-cell malignancies. As a potent covalent inhibitor with enhanced specificity, this compound was designed to overcome limitations of first-generation BTK inhibitors by reducing off-target effects while maintaining strong antitumor activity. The drug forms a covalent bond with the cysteine 481 residue in the BTK active site, resulting in sustained inhibition of B-cell receptor signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. This compound's molecular structure features a butynamide warhead that contributes to its superior selectivity profile compared to first-generation inhibitors, potentially translating into improved safety while maintaining efficacy across various B-cell malignancies [1].

The development of this compound addresses a significant unmet need in the treatment landscape of relapsed/refractory B-cell malignancies, particularly for rare and aggressive forms such as primary central nervous system lymphoma (PCNSL) where therapeutic options are limited. This compound has received regulatory approval in Japan, South Korea, and Taiwan for relapsed or refractory PCNSL, and is currently under investigation in pivotal trials in the United States and Europe [2] [3]. This application note provides a comprehensive assessment of this compound's efficacy, safety, and methodological protocols to support researchers and drug development professionals in evaluating this promising therapeutic agent.

Clinical Efficacy Data Across B-Cell Malignancies

Overall Response Rates by Indication

This compound monotherapy has demonstrated substantial clinical activity across various B-cell malignancies, with particularly promising results in rare and difficult-to-treat conditions. The pooled analysis of seven clinical trials reveals an impressive overall response rate (ORR) of 72.5% across B-cell malignancy subtypes, with a complete response (CR) rate of 18.6% and partial response (PR) rate of 41.1% [4] [5]. The most remarkable efficacy has been observed in primary central nervous system lymphoma (PCNSL), where the phase 2 PROSPECT study demonstrated an ORR of 67% and a complete response rate of 44% in patients with relapsed or refractory disease [2] [6]. This is particularly significant given that PCNSL represents an aggressive lymphoma with no currently approved treatments in the U.S. and historically poor survival outcomes.

Table 1: Overall Response Rates to this compound Monotherapy Across B-Cell Malignancies

Malignancy Type Trial Phase Patients (n) ORR (%) CR (%) PR (%) Study
PCNSL (R/R) Phase 2 48 67 44 23 PROSPECT [2]
PCNSL (R/R) Phase 1/2 44 63.6 20.5* 27.3 ONO-4059-02 [7]
B-cell NHL/CLL Phase 1 17 76.5 29.4 47.1 Munakata et al. [8]
Various B-cell Malignancies Meta-analysis 7 trials 72.5 18.6 41.1 Frontiers [4]
*Includes CR and unconfirmed CR (CRu)
Survival Outcomes and Durability of Response

The durability of response to this compound has been evaluated in multiple studies with extended follow-up periods, providing crucial insights into its long-term therapeutic potential. In the PROSPECT study focusing on relapsed/refractory PCNSL, the median duration of response (DOR) was 9.3 months with a median time to response of just 1.0 month, demonstrating not only efficacy but also rapid onset of action [2] [6]. The 3-year follow-up analysis of the ONO-4059-02 phase 1/2 study revealed that a subset of patients achieved deep and durable responses, with the median overall survival not reached in the PROSPECT trial, indicating potential long-term benefits [7].

Table 2: Survival Outcomes with this compound Monotherapy Across Clinical Trials

Malignancy Type Median PFS (months) Median OS Median DOR (months) Time to Response (months) Study
PCNSL (R/R) 6.0 Not reached 9.3 1.0 PROSPECT [2]
PCNSL (R/R) 2.9 Not reached 9.2 - ONO-4059-02 (3-year) [7]
CLL 38.5 - - - Meta-analysis [4]
B-cell NHL/CLL - - 2.59 years* 0.9 Munakata et al. [3]
*Median range 0.08-5.45 years

The long-term follow-up data from the Japanese phase 1 study demonstrated a median duration of response of 2.59 years (range: 0.08-5.45 years), with three patients continuing treatment for over 4 years, highlighting the potential for sustained disease control in responding patients [3]. This extended efficacy profile is particularly valuable for chronic lymphocytic leukemia (CLL) patients, where the meta-analysis revealed the longest median progression-free survival of 38.5 months among all B-cell malignancies studied [4] [5].

Safety and Tolerability Profile

Adverse Event Spectrum and Incidence

This compound monotherapy demonstrates a generally manageable safety profile, with most adverse events being mild to moderate in severity. According to the comprehensive meta-analysis of seven clinical trials, the most frequent all-grade adverse events included neutropenia (26.7%), diarrhea (26.0%), rash (24.9%), and nasopharyngitis (24.0%) [4] [5]. The incidence of grade ≥3 adverse events was 56.3% in the PROSPECT study, with neutropenia (18.4%), lymphocytopenia (11.7%), and anemia (10.3%) representing the most common severe hematological toxicities [2] [4].

The safety profile consistency across studies is noteworthy, with the long-term extension of the Japanese phase 1 study confirming that adverse events were manageable even with extended treatment duration. In this study, which had a median follow-up of 4.3 years, grade 3-4 adverse events occurred in 47.1% of patients, with serious adverse events in 41.2% and drug-related adverse events in 94.1% of patients [3]. The most frequent drug-related adverse events reported in three or more patients included rash, vomiting, neutropenia, arthralgia, and malaise, with no new safety signals emerging during the extended treatment period [3].

Management of Treatment-Emergent Adverse Events

Proactive management strategies are essential for optimizing this compound treatment continuity and patient outcomes. Skin-related adverse events, particularly rash, represent one of the most common class effects of BTK inhibitors, occurring in 24.9% of patients across studies [4] [5]. These are typically managed with topical corticosteroids and antihistamines, with dose modification or temporary treatment interruption in more severe cases. Hematological toxicities require regular monitoring of complete blood counts, with growth factor support considered for persistent neutropenia.

Table 3: Most Frequent Adverse Events with this compound Monotherapy

Adverse Event All Grades (%) Grade ≥3 (%) Management Strategies
Neutropenia 26.7 18.4 Monitor CBC; consider growth factors
Diarrhea 26.0 - Supportive care; dose interruption if severe
Rash 24.9 - Topical steroids; antihistamines
Nasopharyngitis 24.0 - Standard supportive care
Anemia 18.8 10.3 Monitor CBC; transfusions if symptomatic
Leukopenia 18.4 - Monitor CBC
Lymphocytopenia - 11.7 Monitor CBC; infection prophylaxis

Infection prophylaxis represents another important consideration, particularly given the incidence of nasopharyngitis and other infections observed in clinical trials. The PROSPECT study reported two patient deaths from adverse events considered unrelated to study treatment, underscoring the importance of vigilant monitoring in this heavily pretreated patient population [2]. Additionally, the dose modification schema established in clinical trials—including the option to reduce doses from 480mg to 320mg daily—provides a structured approach to managing adverse events while maintaining treatment efficacy [7].

Molecular Mechanisms and Pharmacokinetics

BTK Inhibition Mechanism and Signaling Pathways

This compound exerts its therapeutic effect through potent and selective inhibition of Bruton's tyrosine kinase, a crucial component of the B-cell receptor (BCR) signaling pathway. BTK belongs to the Tec family of non-receptor tyrosine kinases and plays a pivotal role in B-cell development, activation, and survival. Upon BCR engagement, BTK is phosphorylated and activates downstream pathways including NF-κB, MAPK, and PI3K, promoting cell proliferation and survival in malignant B-cells [1]. This compound forms a covalent bond with cysteine 481 in the ATP-binding domain of BTK, resulting in irreversible inhibition and sustained suppression of BCR signaling.

The structural characterization of this compound bound to the BTK kinase domain reveals key interactions that underlie its enhanced selectivity compared to first-generation inhibitors. The crystal structure shows that this compound's butynamide warhead aligns optimally for covalent bonding with C481, while its pyrazolopyrimidine scaffold maintains specific hydrogen bonding interactions with the hinge region of BTK [1]. This precise molecular recognition contributes to this compound's reduced off-target effects against other kinases such as ITK, TEC, and EGFR, which are associated with adverse events like atrial fibrillation and bleeding diatheses observed with less selective BTK inhibitors.

G BCR BCR SYK SYK BCR->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCγ2 PLCγ2 BTK->PLCγ2 Activates NFκB NFκB PLCγ2->NFκB Signals to MAPK MAPK PLCγ2->MAPK Signals to PI3K PI3K PLCγ2->PI3K Signals to Survival Survival NFκB->Survival Proliferation Proliferation MAPK->Proliferation PI3K->Survival This compound This compound This compound->BTK Inhibits

Figure 1: B-Cell Receptor Signaling Pathway and this compound Inhibition Mechanism

Pharmacokinetic Properties and Blood-Brain Barrier Penetration

This compound demonstrates favorable pharmacokinetic properties that support its clinical efficacy, particularly for central nervous system malignancies. The drug exhibits linear pharmacokinetics with minimal accumulation following multiple doses, as evidenced by phase 1 studies showing proportional increases in exposure with dose escalation [8]. Peak plasma concentrations (C~max~) achieved at 480mg once daily dosing were approximately 1280 ng/mL on day 1 and 1940 ng/mL on day 28, demonstrating consistent exposure [8]. The time to maximum concentration (T~max~) ranges from 1-2 hours, supporting once-daily dosing convenience.

A critical pharmacokinetic advantage of this compound is its significant penetration of the blood-brain barrier, which underlies its notable efficacy in PCNSL. This property enables therapeutically relevant concentrations to reach CNS lymphoma lesions, which are typically shielded from systemic therapies. The inhibition of BTK phosphorylation in peripheral blood mononuclear cells was sustained throughout the dosing interval, confirming continuous target coverage [8] [9]. Furthermore, administration under fasted conditions was found to increase maximum plasma concentration and area under the curve compared to fed conditions, leading to the implementation of fasted dosing in subsequent clinical trials [7].

Assessment Methodologies and Experimental Protocols

Clinical Trial Design and Response Assessment

Rigorous clinical trial methodologies have been employed to evaluate this compound's efficacy across various B-cell malignancies. The phase 2 PROSPECT study (NCT04947319) utilized an open-label, single-arm design enrolling 48 patients with relapsed or refractory PCNSL who received oral this compound 480mg once daily until disease progression or unacceptable toxicity [2]. The primary endpoint was overall response rate assessed by independent review committee according to the International PCNSL Collaborative Group guidelines, with secondary endpoints including duration of response, time to response, progression-free survival, and safety [2] [6].

Response assessment protocols require specialized imaging and evaluation criteria tailored to specific disease types. For PCNSL trials, gadolinium-enhanced brain MRI is performed at screening, day 28 of cycle 1, day 1 of cycles 3 through 25, and every 4 cycles thereafter [7]. The International PCNSL Collaborative Group criteria define complete response (CR) as complete disappearance of all enhancing disease, no corticosteroid use, normal neurological examination, and stable or improved neurocognitive function; unconfirmed complete response (CRu) meets CR criteria but with minimal abnormalities that may not represent tumor; partial response (PR) requires ≥50% reduction in enhancing tumor [7].

G Screening Screening Treatment Treatment Screening->Treatment Histology Histology Screening->Histology Inclusion Criteria KPS KPS Screening->KPS Inclusion Criteria MRI MRI Screening->MRI Baseline Biomarkers Biomarkers Screening->Biomarkers Exploratory Response Response Treatment->Response Dosing Dosing Treatment->Dosing 480mg QD Fasted Assessments Assessments Treatment->Assessments Cycle 1 Day 28 Then Q3 Cycles Survival Survival Response->Survival ORR ORR Response->ORR Primary Endpoint DOR DOR Response->DOR Secondary Endpoint PFS PFS Survival->PFS Secondary Endpoint OS OS Survival->OS Secondary Endpoint AEs AEs Survival->AEs Safety QoL QoL Survival->QoL Exploratory

Figure 2: Clinical Trial Assessment Workflow for this compound in PCNSL

Biomarker Analysis and Pharmacodynamic Assessments

Comprehensive biomarker evaluations have been integrated into this compound clinical trials to identify predictive factors of response and resistance. Genetic profiling of tumor tissues focuses on mutations in key BCR signaling pathway components including MYD88, CD79A, CD79B, and CARD11, which are commonly altered in B-cell lymphomas [7]. The presence of MYD88 L265P mutations in particular has been associated with enhanced sensitivity to BTK inhibition in PCNSL and Waldenström's macroglobulinemia.

Pharmacodynamic assessment of BTK target engagement employs a novel homogeneous BTK occupancy assay based on time-resolved fluorescence resonance energy transfer (TR-FRET) to quantitatively measure free and total BTK levels in a multiplexed format [9]. This sophisticated assay utilizes a terbium-conjugated anti-BTK antibody as an energy donor for two fluorescent acceptors with distinct spectra, enabling accurate measurement of BTK occupancy in peripheral blood mononuclear cells, lymph node, and bone marrow samples from patients [9]. The protocol involves:

  • Sample collection: Peripheral blood mononuclear cells isolated pre-dose and at specified intervals post-dose (2 hours for peak inhibition assessment)
  • Protein extraction: Cell lysis and quantification of BTK levels
  • TR-FRET measurement: Incubation with terbium-conjugated anti-BTK antibody and fluorescent acceptors
  • Occupancy calculation: Determination of free BTK percentage relative to baseline

This validated pharmacodynamic assay has been essential for confirming target engagement in clinical trials and informing appropriate dosing regimens for sustained BTK inhibition throughout the dosing interval [9].

Conclusion and Future Directions

This compound represents a significant advancement in the therapeutic landscape for B-cell malignancies, particularly for difficult-to-treat conditions such as primary central nervous system lymphoma where options are limited. The consistently demonstrated efficacy across clinical trials, with overall response rates exceeding 60% in relapsed/refractory PCNSL, coupled with a manageable safety profile, positions this compound as a promising treatment option. The drug's enhanced selectivity profile as a second-generation BTK inhibitor potentially offers advantages over first-generation agents in terms of off-target toxicities, while maintaining potent suppression of B-cell receptor signaling.

The ongoing clinical development of this compound includes regulatory submissions to the FDA based on the PROSPECT trial results and exploration of combination therapies with established treatment modalities [2]. Future research directions should focus on identifying predictive biomarkers beyond MYD88 mutations to better patient selection, understanding and overcoming resistance mechanisms, and exploring synergistic combinations with other targeted agents or immunotherapies. The protocols and assessment methodologies outlined in this application note provide researchers with comprehensive tools for evaluating this compound in both clinical and translational research settings, ultimately contributing to optimized therapeutic strategies for patients with B-cell malignancies.

References

Application Note: Management of Key Adverse Events with Trabectedin

Author: Smolecule Technical Support Team. Date: February 2026

Drug: Trabectedin (YONDELIS) Indication: Unresectable or metastatic liposarcoma or leiomyosarcoma; platinum-sensitive recurrent ovarian cancer (in combination with PLD in the EU) [1] [2] [3]. Mechanism of Action: Alkylating drug that binds guanine residues in the minor groove of DNA, forming adducts that lead to DNA strand breaks, transcription factor modulation, cell cycle arrest, and apoptosis [4] [1]. It also modulates the tumor microenvironment by reducing tumor-associated macrophages and inhibiting pro-inflammatory cytokines [1].

The following table summarizes the core management strategies for critical adverse events (AEs) associated with trabectedin.

Table 1: Management Protocols for Critical Adverse Events of Trabectedin

Adverse Event Monitoring & Prevention Intervention & Dose Modification

| Neutropenia & Severe Infection [5] [3] [6] | - Monitoring: Obtain CBC with differential before each dose and periodically during treatment.

  • Prevention: Administer granulocyte colony-stimulating factor (G-CSF) after chemotherapy to lower infection risk [3]. | - Action for Infection: If fever or other signs of infection occur, contact healthcare provider immediately. For serious infection, delay treatment or reduce dose [5]. | | Rhabdomyolysis [5] [3] [6] | - Monitoring: Check blood creatine phosphokinase (CPK) levels before each infusion [3]. | - Action for Symptoms: Report severe muscle pain, stiffness, or weakness immediately [5]. | | Hepatotoxicity [5] [2] [6] | - Monitoring: Conduct Liver Function Tests (LFTs) regularly [3] [6]. Monitor for symptoms: pain in upper-right abdomen, nausea, vomiting, jaundice, dark urine, pale stools [5]. | - Action for Elevation: Depending on severity, may require therapy interruption, dose reduction, or discontinuation [5]. | | Cardiotoxicity [5] [2] [6] | - Monitoring: Perform echocardiogram or MUGA scan to assess heart function (LVEF) before starting treatment and during therapy [5] [3]. | - Action for Dysfunction: If heart problems or failure develop, treatment may be stopped [5]. | | Extravasation [5] [3] [6] | - Prevention: Preferable administration via a central venous line [3]. | - Action for Leakage: Stop infusion immediately if leakage, redness, swelling, or pain occurs at the infusion site. May require surgery for necrotic tissue [5]. | | Capillary Leak Syndrome [5] [3] [6] | - Monitoring: Monitor for sudden swelling, dizziness, lightheadedness, or a drop in blood pressure [5]. | - Action for Symptoms: Discontinue trabectedin and provide supportive medical care [5] [6]. |

Experimental & Clinical Monitoring Workflow

For research and clinical development purposes, the following workflow and parameters are critical for assessing trabectedin's safety profile.

Table 2: Essential Laboratory Parameters for Clinical Monitoring

Parameter Baseline Pre-Each Cycle During Cycle (as indicated) Action Criteria
Complete Blood Count (CBC) Required [3] Required [3] [6] Weekly for the first 6 weeks [3] ANC ; Platelets (Refer to prescribing info for precise values)
Liver Function Tests (LFTs) Required [3] [6] Required [3] [6] As clinically indicated Elevation in AST/ALT/Bilirubin (Refer to prescribing info for precise values)
Creatine Phosphokinase (CPK) Required [3] Required [3] As clinically indicated Upon report of muscle symptoms [3]
Renal Function (Creatinine) Required [3] [6] Required [3] [6] As clinically indicated Increased creatinine levels [3]
Electrolytes - Required [3] - Low potassium levels [3]

The following diagram illustrates the key experimental and clinical monitoring workflow for trabectedin, from mechanistic action to adverse event management.

Dose Modification Guidelines

The following table provides a generalized framework for dose adjustments. Always consult full prescribing information for specific thresholds and guidance.

Table 3: Dose Modification Guidance for Hematologic and Hepatic Toxicity

Toxicity Grade Laboratory Findings Recommended Action
Neutropenia Prolonged Grade 4 neutropenia Delay dosing until ANC recovers; consider G-CSF in subsequent cycles [6].
Febrile Neutropenia Delay dosing until recovery; upon restart, reduce dose [5] [6].
Thrombocytopenia Grade 3-4 with bleeding Delay dosing until platelet count recovers; upon restart, reduce dose [6].
Hepatotoxicity Increased bilirubin or transaminases Dose reduction or permanent discontinuation based on severity [5].

References

Documented HBV Reactivation with BTK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

BTK Inhibitor Generation Patient Population HBV Reactivation Rate in Resolved Infection Key References
Ibrutinib First Various B-cell hematologic malignancies [1] [2] [3] ~8% (1/13 patients) [1] [3] [1] [4] [5]
Acalabrutinib Second Various B-cell hematologic malignancies [1] [2] [3] ~7% (1/14 patients) [1] [3] [1] [2] [3]
Zanubrutinib Second R/R DLBCL [4] Reported in resolved infection group [4] [4]
Tirabrutinib Second Not available No specific data identified N/A

Proposed Proactive Management Protocol

The following monitoring and management protocol synthesizes recommendations from studies on other BTK inhibitors and accounts for rare but serious cases [1] [5] [6].

Start Patient Candidate for This compound Therapy Screen Pre-Treatment HBV Screening: HBsAg, anti-HBc, anti-HBs, and Baseline HBV DNA Start->Screen Decision1 Baseline HBV Status? Screen->Decision1 Chronic Chronic HBV Infection (HBsAg+) Decision1->Chronic HBsAg+ Resolved Resolved HBV Infection (HBsAg-, anti-HBc+) Decision1->Resolved HBsAg- anti-HBc+ Negative No Evidence of Prior Infection Decision1->Negative HBsAg- anti-HBc- P1 Initiate Antiviral Prophylaxis (e.g., Entecavir or Tenofovir) *Continue for ≥12 months post-therapy* Chronic->P1 M1 Regular Monitoring: ALT/AST & HBV DNA every 1-3 mos during and for ≥12 months after therapy Resolved->M1 M2 Consider Baseline Monitoring (High-Risk Settings): ALT/AST & HBV DNA every 1-3 mos Negative->M2

Pre-Treatment Serological Screening

Comprehensive screening is critical prior to initiating this compound [1] [5]. The recommended panel includes:

  • HBsAg: Determines active or chronic infection.
  • Anti-HBc (Total or IgG): Identifies past/resolved infection.
  • Anti-HBs: Assesses immune status due to prior infection or vaccination.
  • Baseline HBV DNA: Essential quantitative measure for all patients, particularly crucial for detecting occult infection in seronegative (HBsAg-/anti-HBc-) individuals [5].
Risk- Stratified Management
  • Patients with Chronic HBV Infection (HBsAg+):

    • Universal Antiviral Prophylaxis is strongly recommended [1] [6]. High-potency nucleos(t)ide analogs (NAs) like entecavir or tenofovir should be initiated concurrently with this compound and continued for at least 12 months after concluding immunosuppressive therapy, with prolonged therapy often required [1].
  • Patients with Resolved HBV Infection (HBsAg-, anti-HBc+):

    • Regular Monitoring Strategy is currently recommended by some studies due to an intermediate risk (1-10%) [1] [2]. Monitor ALT/AST and HBV DNA every 1 to 3 months during therapy and for at least 12 months after discontinuation.
    • Pre-emptive Antiviral Therapy is initiated upon confirmed HBV reactivation (detection of HBV DNA or reverse seroconversion to HBsAg+) [1].
  • Patients with No Serologic Evidence of Infection (HBsAg-, anti-HBc-):

    • Consider Monitoring in High-Risk Settings. While the risk is presumed low, a case of reactivation from seronegative occult infection has been reported with ibrutinib [5]. In high-prevalence regions or with other risk factors, consider periodic HBV DNA testing.

Case Evidence and Clinical Implications

Recent evidence underscores the need for vigilance, including rare but severe outcomes.

  • Severe Hepatitis: All three patients with reactivation in the MD Anderson study developed HBV-associated hepatitis requiring antiviral therapy [1] [2] [3].
  • Fatal Outcome: A fatal case of hepatorenal syndrome following HBV reactivation has been reported in a patient receiving ibrutinib, despite antiviral treatment [6].
  • Prophylaxis Failure: Reactivation has occurred in a patient with resolved HBV infection receiving zanubrutinib despite prophylactic entecavir, later controlled with tenofovir [6]. This highlights the need for vigilant monitoring even when prophylaxis is used.

Detailed Experimental Protocols

For researchers, consistent methodology is key for comparing data across studies.

Protocol 1: HBV Serology and DNA Monitoring
  • Sample Collection: Serum or plasma.
  • HBV Serology Testing: Use FDA-approved/CE-marked Chemiluminescent Immunoassay (CLIA) or ELISA kits for HBsAg, anti-HBc, and anti-HBs. Perform at baseline.
  • HBV DNA Quantification: Use real-time PCR assays with a broad linear range (e.g., 10-1,000,000,000 IU/mL) [1]. Perform at baseline and every 4-12 weeks during therapy/follow-up.
  • HBV Reactivation Definition:
    • Resolved Infection: New detection of HBV DNA, or a >1 log10 IU/mL increase from baseline if previously detectable, or reverse seroconversion (HBsAg- to HBsAg+) [1] [4].
    • Chronic Infection: ≥2 log (100-fold) increase in HBV DNA compared to baseline [1].
Protocol 2: Assessment of HBV-Related Hepatitis Flare
  • Liver Biochemistry: Measure serum ALT/AST concurrently with HBV DNA.
  • Hepatitis Flare Definition: ALT elevation ≥3 times the baseline level and >100 U/L [1] [4].
  • Clinical Workup: In the event of a hepatitis flare, rule out other causes (HAV, HCV, HEV, drug-induced liver injury) [5].

Conclusion and Key Recommendations

  • Universal pre-treatment screening for HBsAg, anti-HBc, and baseline HBV DNA is mandatory.
  • Manage patients based on baseline status: Prophylaxis for chronic infection (HBsAg+), vigilant monitoring for resolved infection (HBsAg-/anti-HBc+).
  • Establish a monitoring protocol with ALT/AST and HBV DNA testing every 1-3 months during and for ≥12 months after therapy.
  • React promptly to reactivation with high-potency antivirals and consider therapy interruption.

Given the potential for severe hepatitis and rare fatal outcomes, a precautionary approach is warranted until this compound-specific risk profiles are fully characterized.

References

tirabrutinib neutropenia management dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Incidence of Neutropenia with Tirabrutinib

The table below summarizes the reported incidence of neutropenia from various clinical studies and a meta-analysis.

Source / Study Patient Population Incidence of Neutropenia (All Grades) Incidence of Grade ≥3 Neutropenia Notes
Meta-Analysis (2025) [1] [2] Relapsed/Refractory B-cell lymphomas (Pooled data) 26.7% 18.4% Most common Grade ≥3 adverse event [1] [2].
Phase I Study (2022) [3] Japanese patients with B-cell malignancies Not Specified 17.6% (3/17 patients) One of the common drug-related Grade 3-4 AEs [3].
Phase II PROSPECT Study (2025) [4] U.S. patients with Relapsed/Refractory PCNSL 14.6% ("decreased neutrophil count") Not Specified Any-grade occurrence reported [4].
Phase II Study (ONO-4059-05) [5] Treatment-naïve & Relapsed/Refractory WM (27 patients) New cases recognized in long-term follow-up 11.1% (3/27 patients) Grade 3-4 neutropenia newly recognized after primary analysis [5].

Management and Dose Modification Guidance

While the searched clinical documents do not provide explicit, step-by-step protocols for neutropenia-induced dose adjustment, they contain valuable information on general management and references to protocol-specified procedures.

  • General Management Principles: Clinical management of neutropenia typically involves treatment interruption and dose reduction [6]. In trials, this compound administration could be interrupted due to adverse events and resumed at a reduced daily dose of 320 mg or 160 mg [5]. One study specified that treatment should be interrupted for patients with grade 4 neutropenia or febrile neutropenia [7].
  • Referencing Full Protocols: For precise dose modification guidelines, the studies direct researchers to the clinical trial protocol [3]. You may find more detailed eligibility criteria and management procedures on clinical trial registry websites such as ClinicalTrials.gov (e.g., Study ID NCT04947319 for the PROSPECT study) [4].
  • Prophylaxis: Some studies required participants to comply with protocol-specified Pneumocystis jirovecii pneumonia (PJP) prophylaxis, which is particularly important during immunosuppression [8].

Experimental Workflow for Monitoring Neutropenia

For researchers designing preclinical or clinical studies, the following workflow outlines key monitoring and intervention points for this compound-associated neutropenia.

Start Baseline Assessment A Administer this compound Start->A B Schedule Regular CBC Monitoring (Per Protocol) A->B C Observe ANC Drop B->C D Grade 1-2 Neutropenia C->D E Grade 3-4 or Febrile Neutropenia C->E F Continue Therapy with Enhanced Monitoring D->F G Interrupt this compound Dosing E->G H Manage per Protocol: - Supportive Care (G-CSF) - Infection Workup G->H I ANC Recovery H->I J Resume at Reduced Dose (320 mg or 160 mg) I->J Continue Monitoring K Consider Permanent Discontinuation I->K If Recurrent/Refractory J->B Continue Monitoring

Key Takeaways for Researchers

  • Incidence is Significant: Neutropenia, particularly of Grade 3 or higher, is a common and important adverse event associated with this compound across various B-cell malignancies [1] [2].
  • Formal Guidelines are Protocol-Specific: The management of neutropenia, including dose holds and reductions, is defined within the specific clinical trial protocols. The general approach involves treatment interruption until recovery, followed by resumption at a lower dose [5] [7].
  • Consult Primary Sources: For the most precise and authoritative guidance, always refer to the final study publications or the detailed protocol documents available through official channels like clinical trial registries [8] [4].

References

tirabrutinib infection risk pneumocystis pneumonia

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence of Infection Risk

The following table consolidates key findings on infections from studies involving tirabrutinib:

Study / Report Patient Population Infection-Related Findings

| Phase I/II Study (PCNSL) [1] | 44 patients with r/r PCNSL | • One grade 5 AE of Pneumocystis jirovecii pneumonia and interstitial lung disease. • Other common AEs: neutropenia (22.7%), leukopenia (18.2%), lymphopenia (15.9%). | | Case Report (PCNSL) [2] | Single patient with r/r PCNSL | • Fatal suspected pneumocystis pneumonia and acute exacerbation of interstitial pneumonia 43 days after starting this compound. | | Post-Marketing Surveillance (PCNSL) [3] | 189 patients with r/r PCNSL (Real-world) | • ADRs of infection were observed. • Common hematologic ADRs: decreased neutrophil count (10.1%), decreased white blood cell count (5.3%), decreased platelet count (5.3%). | | Long-term Phase I Study (B-cell malignancies) [4] | 17 Japanese patients with B-cell malignancies | • Grade 3-4 AEs occurred in 47.1% of patients. Serious AEs occurred in 41.2%. • Specific AEs of special interest included infections and cytopenia. |

Risk Management and Prophylaxis Strategies

The observed infection risk, particularly for PCP, supports the need for proactive management. While comprehensive protocols specific to this compound are not fully detailed in the search results, the following insights and general principles for BTK inhibitors can guide practice.

  • High-Risk Period: For BTK inhibitors like ibrutinib, the risk of infection is highest during the first 6 months of therapy [5]. This is likely due to on-target and off-target effects on immune cells, including T-cells and macrophages, leading to transient immunosuppression.
  • Recommended Prophylaxis: Based on general guidelines for patients on BTK inhibitors, PCP prophylaxis should be considered, especially during the initial treatment phase [5]. The antibiotic co-trimoxazole (trimethoprim/sulfamethoxazole) is specifically mentioned as a prophylactic option [2] [5].
  • Pre-Treatment Screening: Before initiating therapy, it is mandatory to screen for latent infections, including hepatitis B (HBV), hepatitis C (HCV), and human immunodeficiency virus (HIV) [5]. Assessment of immunoglobulin levels (particularly IgG) is also recommended to identify and correct hypogammaglobulinemia, which can reduce infection risk [5].

Proposed Experimental Workflow for Risk Assessment

For research and development professionals, the following workflow can be used to evaluate the infection risk of a drug candidate like this compound in a pre-clinical or clinical setting.

Start Start: Drug Candidate A1 In vitro Profiling Start->A1 A2 Immune Cell Assays Start->A2 A3 Cytokine Modulation Studies Start->A3 B1 In vivo Models A1->B1 A2->B1 A3->B1 B2 Challenge with Opportunistic Pathogens B1->B2 C1 Clinical Trial Design B2->C1 C2 Define High-Risk Period C1->C2 C3 Implement Prophylaxis C1->C3 C4 Monitor Lab Values C1->C4 End Output: Risk Mitigation Strategy C2->End C3->End C4->End

Detailed Methodologies
  • In vitro Profiling

    • Immune Cell Assays: Isolate primary human T-cells, B-cells, NK cells, and macrophages from healthy donors. Treat cells with this compound at clinically relevant concentrations. Use flow cytometry to evaluate changes in cell activation, proliferation, and exhaustion markers (e.g., PD-1 on T-cells). Functional assays can include measuring cytokine production (IFN-γ, IL-2, IL-10) after stimulation [5].
    • Cytokine Modulation Studies: Use multiplex immunoassays (e.g., Luminex) to quantify a broad panel of cytokines and chemokines in the supernatant of treated immune cells. Pay special attention to immunomodulatory cytokines like IL-10, which is associated with M2c macrophages and immunosuppression [5].
  • In vivo Models

    • Pathogen Challenge: Utilize humanized mouse models or immunocompetent murine models treated with this compound. After a predetermined treatment period (e.g., 2-4 weeks), challenge the animals with a sublethal dose of an opportunistic pathogen such as Pneumocystis murina (the murine equivalent of PCP). Monitor for pathogen load (via qPCR of lung homogenate), severity of clinical disease, and host immune response compared to control animals [2] [5].
  • Clinical Trial & Surveillance Design

    • Define High-Risk Period: Based on in vivo data and prior knowledge from other BTK inhibitors, statistically analyze the incidence of infections (especially PCP) over time in clinical trial cohorts to pinpoint the highest-risk period (e.g., first 6 months) [5].
    • Implement Prophylaxis: Design a trial protocol where one arm receives standard PCP prophylaxis (e.g., co-trimoxazole) during the high-risk period, while another does not. Compare the incidence of PCP and other opportunistic infections between the arms [2] [5].
    • Monitor Lab Values: Establish a protocol for frequent monitoring of absolute lymphocyte count, neutrophil count, and immunoglobulin levels at baseline and at regular intervals (e.g., monthly for the first 6 months). Correlate these lab values with the occurrence of infections [4] [3] [5].

Conclusion

For clinical management, vigilant monitoring and consideration of PCP prophylaxis are recommended. For research professionals, the proposed experimental workflow provides a framework to systematically evaluate and validate these risks, ultimately contributing to the development of safer therapeutic protocols.

References

Incidence and Monitoring of Tirabrutinib-Associated ILD

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings on ILD and other clinically significant adverse drug reactions (ADRs) from tirabrutinib studies:

Study Type Patient Population ILD Incidence & Findings Other Notable ADRs (≥3% patients)
Post-Marketing Surveillance [1] 189 patients with r/r PCNSL (Real-world) Monitored as a significant ADR; most events resolved or were resolving [1]. Rash (11.6%)Neutrophil count decreased (10.1%) • Platelet count decreased (5.3%)
Phase 1 Study [2] 17 patients with B-cell NHL/CLL Pneumonitis reported as a dose-limiting toxicity in 1 patient (300 mg twice daily) [2]. • Rash (35.3%) • Vomiting (29.4%) • Neutropenia (23.5%) • Anemia (11.8%)
Phase 2 PROSPECT Study [3] 48 patients with r/r PCNSL Not specifically highlighted among the common TEAEs leading to discontinuation [3]. • Anemia (18.8%) • Rash maculo-papular (16.7%) • Fatigue (14.6%) • Neutrophil count decreased (14.6%)

Recommended Monitoring and Management Workflow

For researchers designing clinical protocols, the following workflow outlines a systematic approach for monitoring and managing pulmonary adverse events like ILD during this compound treatment:

Start Baseline Assessment A1 Obtain Baseline Chest Imaging Start->A1 A2 Assess Pulmonary Symptoms Start->A2 Monitor Ongoing Vigilance Phase A1->Monitor A2->Monitor B1 Educate Patient on Symptoms Monitor->B1 B2 Monitor for New/Worsening: - Dry Cough - Dyspnea - Fever Monitor->B2 Suspect Suspicion of ILD B2->Suspect C1 Immediately Withhold this compound Suspect->C1 C2 Initiate Diagnostic Workup: - High-Resolution CT (HRCT) - Exclude Infection/PCP Suspect->C2 Confirm ILD Diagnosis Confirmed C1->Confirm C2->Confirm D1 Permanantly Discontinue This compound Confirm->D1 D2 Initiate Corticosteroid Therapy Confirm->D2 Outcome Most Cases Resolve or are Resolving D1->Outcome D2->Outcome

Frequently Asked Questions for Researchers

  • Q1: What is the evidence linking this compound to ILD? The association is based on clinical safety data. A large post-marketing surveillance study in Japan explicitly listed interstitial lung diseases as a significant adverse reaction they monitored, noting that most of these events, among others, resolved or were in the process of resolving [1]. Furthermore, a Phase 1 study identified pneumonitis (a term often used interchangeably with ILD in clinical contexts) as a dose-limiting toxicity [2].

  • Q2: How does the risk of ILD with this compound compare to other BTK inhibitors? While a direct cross-trial comparison is not provided in the results, the data suggests that ILD is a recognized class effect for BTK inhibitors that requires vigilance. This compound, as a second-generation inhibitor, was designed for enhanced selectivity to reduce off-target effects [2]. The reported incidence of severe ILD appears to be low, but it remains a serious toxicity that can impact dosing and require treatment discontinuation.

  • Q3: What are the key steps in managing a suspected ILD case? The primary management strategy, as indicated by the clinical data, involves two critical steps:

    • Immediate Drug Withdrawal: Upon suspicion of ILD, this compound should be withheld.
    • Corticosteroid Administration: As noted in the surveillance study, management includes interventions that lead to resolution. High-dose corticosteroids are the standard treatment for drug-induced ILD [1]. The diagnostic workup should also rule out other causes, such as infectious pneumonia.
  • Q4: Are there specific patient factors that increase the risk of ILD? The available search results do not specify risk factors for this compound-induced ILD. However, general risk factors for drug-induced ILD from other oncology drugs include pre-existing lung fibrosis, older age, and poorer performance status. These factors should be considered during the baseline patient assessment.

Key Takeaways for Protocol Design

  • Proactive Monitoring is Essential: Incorporate baseline and periodic (e.g., at symptom onset) pulmonary function tests and imaging into your study protocols.
  • Counseling is Crucial: Ensure patients are educated to report any new or worsening respiratory symptoms immediately.
  • Act Promptly: Have a clear, predefined algorithm for managing suspected ILD, emphasizing rapid drug discontinuation and prompt investigation.

References

tirabrutinib HBV reactivation prophylaxis protocol

Author: Smolecule Technical Support Team. Date: February 2026

HBV Reactivation Risk with BTK Inhibitors

BTK inhibitors as a drug class carry a clinically significant risk of Hepatitis B virus (HBV) reactivation [1] [2] [3]. This risk is stratified based on a patient's baseline HBV serological status.

The table below summarizes the reactivation risk and recommended management based on available studies, primarily involving ibrutinib, acalabrutinib, and zanubrutinib [1] [2] [4].

Baseline HBV Status Definition Estimated Reactivation Risk Recommended Management for BTKi Therapy
Chronic Infection HBsAg+ High (>10%) Universal Antiviral Prophylaxis is recommended [5] [6] [3].
Past/Resolved Infection HBsAg-, Anti-HBc+ Moderate (1-10%) Regular Monitoring (q3mo) of HBsAg & HBV DNA is warranted [1] [2] [4]. Universal prophylaxis is not universally recommended but may be considered [3].
No Evidence of Infection HBsAg-, Anti-HBc- Very Low No specific prophylaxis required.

Technical Guide: Prophylaxis & Monitoring Protocol

The following workflow provides a detailed, actionable protocol for managing patients initiating tirabrutinib therapy, based on the risk stratification above and current clinical guidelines [5] [6].

hbv_management start Patient Planned for this compound screen Baseline HBV Screening: - HBsAg - Anti-HBc - Anti-HBs - HBV DNA (if positive serology) start->screen hbsag_decision HBsAg Result? screen->hbsag_decision anti_hbc_decision Anti-HBc Result? hbsag_decision->anti_hbc_decision Negative chronic Chronic HBV Infection (HBsAg+) hbsag_decision->chronic Positive resolved Resolved HBV Infection (HBsAg-, Anti-HBc+) anti_hbc_decision->resolved Positive no_infection No Evidence of Infection (HBsAg-, Anti-HBc-) anti_hbc_decision->no_infection Negative chronic_prophylaxis Start Entecavir, TDF, or TAF. Continue for duration of BTKi therapy and for ≥12 months after cessation. chronic->chronic_prophylaxis Start Universal Antiviral Prophylaxis resolved_monitoring Monitor HBsAg & HBV DNA every 3 months during therapy. Consider prophylaxis for high-risk cases. resolved->resolved_monitoring Initiate Regular Monitoring Protocol no_action Proceed with therapy. No specific HBV monitoring required. no_infection->no_action No Prophylaxis Required

Key Procedural Details
  • Universal Screening: Prior to initiating this compound, all patients must be screened using a triple panel test: HBsAg, Anti-HBc, and Anti-HBs [5] [6]. This is critical for accurate risk stratification.
  • Antiviral Prophylaxis: For patients with chronic HBV infection (HBsAg+), prophylactic antiviral therapy with Entecavir, Tenofovir Disoproxil Fumarate (TDF), or Tenofovir Alafenamide (TAF) is strongly recommended [6]. Prophylaxis should begin before or at the same time as this compound and continue for the duration of therapy, plus for at least 12 months after stopping, with monitoring thereafter [5].
  • Regular Monitoring for Resolved Infection: For patients with resolved infection (HBsAg-, Anti-HBc+), regular monitoring every 3 months is essential [1] [4]. The panel should include HBsAg and HBV DNA. Immediate initiation of antiviral therapy is required if HBV reactivation is detected [1] [7].

Critical Considerations for Researchers

  • Class-Based Risk: The recommendations are extrapolated from the BTKi drug class. There is no published clinical data specifically addressing this compound and HBV reactivation [3]. This represents a significant knowledge gap.
  • Seronegative Occult HBV: Rare cases of reactivation in patients negative for both HBsAg and Anti-HBc (so-called "seronegative occult HBV") have been reported with ibrutinib [7]. In high-prevalence regions or high-risk populations, discuss baseline HBV DNA testing.
  • Consult Guidelines: Always consult the most current versions of professional society guidelines (e.g., AASLD, EASL, APASL) as recommendations may evolve.

References

tirabrutinib dose reduction guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Tirabrutinib Dosing & Safety Overview

This compound is an oral, second-generation Bruton's Tyrosine Kinase (BTK) inhibitor. The established dosing regimen in clinical trials for B-cell malignancies was 480 mg once daily under fasted conditions [1] [2]. Treatment is typically continued until disease progression or unacceptable toxicity [3] [1].

The following table summarizes the most common adverse events (AEs) associated with this compound monotherapy, which would inform decisions about dose modification.

Adverse Event Incidence (All Grades) Incidence (Grade ≥3) Primary Citations
Neutropenia 26.7% 18.4% [2]
Rash 24.9% Not specified [2]
Diarrhea 26.0% Not specified [2]
Anemia 18.8% 10.3% [2]
Lymphocytopenia Not specified 11.7% [2]
Leukopenia 18.4% Not specified [2]
Vomiting 29.4% (in one study) Not specified [3]
Decreased Platelet Count 5.3% (in PMS) Part of 24.3% (Grade ≥3 ADRs in PMS) [1]

Clinical Management Insights from Safety Data

While explicit step-by-step reduction algorithms are not provided in the search results, the identified AEs guide clinical management.

  • Managing Hematologic Toxicities: Neutropenia, anemia, and lymphocytopenia are the most frequent Grade ≥3 AEs [3] [2]. Clinical protocols typically involve monitoring blood counts and managing these events with dose delays or reductions, similar to other oncology drugs.
  • Managing Non-Hematologic Toxicities:
    • Rash: This is one of the most common all-grade AEs [3] [2]. Management may include symptomatic treatment and, for severe cases, dose interruption.
    • Infections: Adverse drug reactions (ADRs) related to infections were noted as requiring attention [1]. Prophylaxis and prompt treatment of infections are important.
    • Other Notable AEs: Hepatic function disorders, interstitial lung diseases (pneumonitis was a reported dose-limiting toxicity [3]), and hemorrhages were also identified as AEs of interest [1].

A large post-marketing surveillance study concluded that most ADRs, including those related to infections, skin disorders, and myelosuppression, resolved or were resolving with appropriate management [1].

Experimental Protocol: Assessing BTK Occupancy

For researchers investigating this compound's pharmacodynamics, measuring BTK occupancy is a key methodology. The following workflow is adapted from a phase I study [3].

G Start Collect PBMC Sample Lysis Lyse Cells (Extract Protein) Start->Lysis Electrophoresis SDS-PAGE Gel Electrophoresis Lysis->Electrophoresis Transfer Transfer to Membrane (Western Blot) Electrophoresis->Transfer Block Block Membrane Transfer->Block PrimaryAB Incubate with Primary Antibodies: - Anti-pBTK (Tyr223) - Anti-BTK (Total) - Anti-Beta Actin (Loading Control) Block->PrimaryAB SecondaryAB Incubate with HRP-conjugated Secondary Antibody PrimaryAB->SecondaryAB Detection Chemiluminescent Detection SecondaryAB->Detection Analysis Quantify Band Intensity Calculate % BTK Phosphorylation Inhibition Detection->Analysis

Key Materials & Reagents:

  • Primary Antibodies: Anti-phosphorylated BTK (pBTK) and anti-BTK (total) [3].
  • Cells: Peripheral blood mononuclear cells (PBMCs) are typically used. Blood is drawn pre-dose and at specified times post-dose (e.g., 2 hours) [3].
  • Analysis: The inhibition of BTK phosphorylation is calculated by comparing the pBTK/total BTK ratio in post-dose samples to the pre-dose baseline.

Frequently Asked Questions for Researchers

What is the proven efficacy of this compound monotherapy? A meta-analysis of clinical trials reported a pooled overall response rate (ORR) of 72.5% across various B-cell malignancies, including chronic lymphocytic leukemia (CLL), primary central nervous system lymphoma (PCNSL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia (WM) [2].

How does this compound's selectivity compare to other BTK inhibitors? this compound is a second-generation BTK inhibitor designed for high selectivity. In vitro kinase assays show that this compound and other second-generation inhibitors have a more selective kinase profile compared to the first-generation inhibitor ibrutinib, which may contribute to a differentiated safety profile [4].

What is the clinical evidence for this compound in PCNSL? A post-marketing surveillance study in Japan involving 189 patients with relapsed/refractory PCNSL demonstrated a real-world overall response rate of 61.2% with this compound monotherapy. The safety profile was manageable, with the most common ADRs being rash, decreased neutrophil count, and decreased platelet count [1].

Key Takeaways for Protocol Development

  • Safety-Driven Management: In the absence of formal guidelines, clinical management and potential dose modifications for this compound should be guided by the observed safety profile, with close monitoring for hematologic toxicities, rash, and potential pneumonitis.
  • Consult Authoritative Sources: For the most current and specific prescribing or dosing guidelines, always refer to the official drug label from regulatory authorities or the manufacturer.
  • Consider Combination Therapies: Research is ongoing with this compound in combination with other anti-cancer agents (e.g., idelalisib, entospletinib) [5], which may have distinct toxicity and management profiles.

References

Tirabrutinib Treatment Interruption & Dose Modification Criteria

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary adverse events (AEs) leading to treatment interruption or modification, along with their recommended management strategies, based on pooled clinical trial data [1] [2] [3].

Adverse Event (AE) Incidence (Grade ≥3) Recommended Management Action
Hematological Toxicities
Neutropenia 9.1% (Common) [2] Interrupt tirabrutinib for Grade 4 or febrile neutropenia. Resume at same or reduced dose upon recovery [2].
Lymphopenia 6.8% [2] Monitor closely. Manage per clinical guidelines.
Leukopenia 6.8% [2] Monitor closely. Manage per clinical guidelines.
Skin Disorders
Erythema Multiforme 6.8% [2] Interrupt treatment for Grade 3 skin disorders. Dose reduction may be required upon resumption [1] [2].
Other Rash High incidence (all grades) [3] For persistent or severe cases, treatment interruption and dose modification should be considered.
Infections
Opportunistic Infections (e.g., PJP) Rare (Grade 5 reported) [2] Permanent discontinuation for life-threatening infections (e.g., pneumocystis jirovecii pneumonia). PJP prophylaxis is recommended [1] [2].
Other Non-Hematological Toxicity
Grade ≥3 Non-Hematological Not specified Interrupt treatment until toxicity resolves to Grade ≤1. May then resume at a reduced dose or permanently discontinue based on severity [2].
Pneumonitis
Grade 2 or 3 Not specified Interrupt this compound therapy [2].

Detailed Experimental Protocols from Clinical Studies

For researchers designing preclinical or clinical studies, the following methodologies from key trials provide a foundation for establishing interruption criteria.

1. Protocol from the ONO-4059-02 Phase 1/2 Study This foundational study specified that treatment was to be continued in 28-day cycles "until disease progression or unacceptable toxicities were observed" [1]. The assessment of AEs was conducted according to the National Cancer Institute Common Terminology Criteria for AEs version 4.0 (NCI-CTCAE v4.0) [1]. This protocol established the core principle that treatment interruption is primarily driven by safety and tolerability, not just efficacy.

2. Protocol from the Phase I Dose-Escalation Study This study provided more granularity on specific laboratory findings that mandate interruption [2]:

  • Treatment was to be interrupted in patients with:
    • Grade 4 thrombocytopenia
    • Grade 3 thrombocytopenia with bleeding
    • Grade 4 neutropenia or febrile neutropenia
    • Grade ≥3 non-hematological toxicity (other than pneumonitis) [2]

3. Dosing Considerations from Clinical Trials The approved dosing for relapsed/refractory primary central nervous system lymphoma (PCNSL) is 480 mg once daily under fasted conditions [2] [4]. A lower dose of 320 mg once daily was also tested and may be considered for patients who require dose reduction due to toxicity, as it showed a preferable tolerability profile while maintaining efficacy in a subset of patients [1] [2].

Signaling Pathway & Treatment Interruption Workflow

To better understand the drug's mechanism and the logical flow for managing toxicities, the following diagrams illustrate the BTK signaling pathway targeted by this compound and a standardized workflow for handling adverse events.

1. This compound Inhibition of B-Cell Receptor Signaling

G BCR_Signal B-Cell Receptor (BCR) Activation BTK_Inactive BTK (Inactive) BCR_Signal->BTK_Inactive BTK_Active BTK (Active) BTK_Inactive->BTK_Active Activation PLCG2 PLCG2 BTK_Active->PLCG2 NFkB NF-κB Pathway BTK_Active->NFkB Proliferation B-Cell Proliferation & Survival PLCG2->Proliferation NFkB->Proliferation This compound This compound This compound->BTK_Active Irreversible Inhibition

2. Adverse Event Management & Treatment Interruption Workflow

G Start Patient on this compound AE_Occurs Adverse Event (AE) Occurs Start->AE_Occurs Assess Assess AE Grade (NCI-CTCAE v4.0) AE_Occurs->Assess G1_2 Grade 1-2 Assess->G1_2 G3 Grade 3 Assess->G3 G4_LifeThreat Grade 4 or Life-Threatening Assess->G4_LifeThreat Continue Continue Treatment with Monitoring G1_2->Continue Interrupt INTERRUPT Treatment G3->Interrupt DC PERMANENT DISCONTINUATION G4_LifeThreat->DC Manage Provide Supportive Care Manage Symptoms Interrupt->Manage Resolve Toxicity Resolves to Grade ≤1? Manage->Resolve Reduce Resume at Reduced Dose or Permanently Discontinue Resolve->Reduce Yes Resolve->DC No

References

overcoming tirabrutinib resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Resistance to BTK Inhibitors

Resistance to BTK inhibitors like tirabrutinib can be classified into several categories. The following table outlines the primary mechanisms identified in research.

Mechanism Description Key Mutations/Pathways
Genetic Mutations in BTK Mutations, particularly at the cysteine residue where BTK inhibitors bind, prevent irreversible binding of the drug, leading to resistance [1]. C481S mutation [1] [2]
Activation of Alternative Survival Pathways Bypass of BTK blockade via upregulation of other signaling pathways that promote cell survival and proliferation [1]. PI3K/AKT pathway, MAPK/ERK pathway [1] [3]
Tumor Microenvironment (TME) Interactions Support from non-cancerous cells in the tumor microenvironment provides pro-survival signals independent of BTK [1]. Interactions via cytokines and surface receptors [1]

Strategies to Overcome Resistance

Several strategies are being explored to combat BTK inhibitor resistance. These can be considered for designing combination therapy experiments.

Strategy Mechanism of Action Examples / Drug Classes
Next-Generation BTK Inhibitors Use of more selective or structurally distinct inhibitors to overcome specific resistance mutations [1] [2]. Non-covalent BTK inhibitors (e.g., pirtobrutinib) [2]
Combination Therapies Target multiple pathways simultaneously to prevent cancer cells from bypassing BTK inhibition [1] [2]. PI3K inhibitors, BCL-2 inhibitors (e.g., venetoclax), immunomodulatory drugs, anti-CD20 antibodies [1] [2]
Novel Therapeutic Modalities Use of alternative mechanisms to degrade or inhibit the BTK protein entirely [1]. Proteolysis-Targeting Chimeras (PROTACs) [1] [2]

Experimental Protocols for Investigating Mechanisms

To effectively troubleshoot resistance in the lab, you can employ the following methodologies to identify the underlying mechanism.

Protocol for Identifying BTK Mutations

This workflow helps confirm if a BTK C481S mutation or other resistance mutations are present [1].

Start Start: Suspected Resistance S1 Extract genomic DNA from patient tumor sample or cell line Start->S1 S2 Perform DNA sequencing (e.g., NGS panel) S1->S2 S3 Analyze sequence data for mutations in BTK and PLCG2 genes S2->S3 S4 C481S mutation detected? S3->S4 S5 Confirm genetic resistance mechanism S4->S5 Yes S6 Investigate non-genetic mechanisms S4->S6 No

Detailed Steps:

  • Sample Collection: Use tumor samples from patients or resistant cell lines. For cell lines, you can generate this compound-resistant clones through long-term, dose-escalating exposure in vitro.
  • DNA Sequencing: Utilize Next-Generation Sequencing (NGS) panels designed for hematologic malignancies. These panels should cover the entire coding region of the BTK gene, specifically looking for the C481S mutation. It is also advisable to sequence PLCG2, as mutations in this downstream gene can also confer resistance [1].
  • Data Analysis: Align sequencing reads to a reference genome and use variant-calling software to identify single-nucleotide variants (SNVs) and insertions/deletions (indels).
Protocol for Profiling BCR Signaling and Alternative Pathways

This method assesses whether resistance is due to the reactivation of BTK downstream signals or alternative pathways [3].

Start Start: Assess Pathway Reactivation P1 Treat sensitive vs. resistant cell lines with this compound Start->P1 P2 Lyse cells and extract protein at time points (e.g., 0, 15, 60 min) P1->P2 P3 Perform Western Blot or Phosphoproteomics P2->P3 P4 Probe for phosphorylation of key signaling nodes P3->P4 P5 Compare phosphorylation levels between cell lines P4->P5

Detailed Steps:

  • Cell Treatment: Culture this compound-sensitive and -resistant B-cell lymphoma cell lines (e.g., TMD8 for ABC-DLBCL). Treat with a relevant concentration of this compound (e.g., 1 µM) for a short period [3].
  • Cell Lysis and Protein Extraction: Lyse cells at various time points post-treatment. Use RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
  • Pathway Analysis:
    • Western Blotting: Probe lysates with antibodies against phospho-BTK (Tyr223), phospho-PLCγ2, phospho-ERK, and phospho-AKT. Compare the levels in resistant vs. sensitive lines. Persistent phosphorylation in resistant lines indicates pathway reactivation [3].
    • Phosphoproteomics: For an unbiased approach, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) on enriched phosphopeptides. This can globally identify changes in phosphorylation signaling networks and reveal alternative survival pathways [3].
  • Transcriptomic Analysis: Conduct RNA sequencing to investigate changes in gene expression. Look for downregulation of genes regulated by the transcription factor IRF4, which is a key downstream effector of BTK signaling whose suppression is associated with a positive response to this compound [3].

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events associated with this compound that we should consider in our in vivo models? A1: Common adverse drug reactions from clinical and real-world studies include rash, decreased neutrophil count, and decreased platelet count [4]. These should be monitored in animal studies, as they may indicate on-target or off-target effects.

Q2: Is this compound more selective than ibrutinib? A2: Yes. Biochemical kinase profiling assays show that this compound has a more selective kinase inhibition profile compared to ibrutinib. This higher specificity is designed to reduce off-target toxicities [3].

Q3: Are there any proven combination therapies to prevent or overcome this compound resistance? A3: While specific combinations with this compound are still under investigation, the general strategy for overcoming BTK inhibitor resistance involves rational combinations. Promising approaches based on resistance mechanisms include combining BTK inhibitors with PI3K inhibitors, BCL-2 inhibitors (venetoclax), or immunomodulatory agents [1] [2].

References

Does Response to Tirabrutinib Depend on Mutation Status?

Author: Smolecule Technical Support Team. Date: February 2026

A critical finding from the phase 1/2 clinical trials is that the presence of oncogenic mutations in CARD11, MYD88, or CD79B does not seem to be a prerequisite for a positive response to tirabrutinib [1] [2]. The overall response rate was similar between patients harboring these mutations and those with the wild-type genes [2]. This indicates that this compound can be a viable treatment option for a broader patient population.

Clinical Efficacy Data Summary

The table below summarizes the key efficacy data from the pivotal ONO-4059-02 phase 1/2 study and its long-term follow-up, which enrolled patients with relapsed/refractory PCNSL [1] [2].

Efficacy Parameter Study Findings (3-Year Follow-Up) Initial Phase 1/2 Findings
Overall Response Rate (ORR) 63.6% (95% CI: 47.8–77.6) [1] 64% (Central Assessment) [2]
Best Overall Response 9 Complete Response (CR), 7 CR unconfirmed (CRu), 12 Partial Response (PR) [1] Consistent rates of CR/CRu across different dosing regimens [2]
Median Duration of Response (DOR) 9.2 months [1] Information not specified in search results
Median Progression-Free Survival (PFS) 2.9 months [1] 2.9 months (varied by dose: 320 mg; 2.1 mo, 480 mg fasted; 5.8 mo) [1] [2]
Median Overall Survival (OS) Not Reached [1] Not Reached [2]
Key Follow-Up Rates DOR rate: 19.8%; PFS rate: 13.9%; OS rate: 56.7% [1] Information not specified in search results

The BTK Signaling Pathway & Mutational Landscape

To understand the context of the FAQ above, it is helpful to visualize the targeted signaling pathway and the role of the mutations . This compound is a second-generation Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a crucial mediator in the B-Cell Receptor (BCR) signaling pathway, which is constitutively active in certain lymphomas, promoting cell survival and proliferation [3] [4].

The following diagram illustrates this pathway and where common mutations occur:

G BCR BCR CD79 CD79A/CD79B (Heterodimer) BCR->CD79 BTK Bruton's Tyrosine Kinase (BTK) CD79->BTK Phosphorylation CBM CBM Complex (CARD11, BCL10, MALT1) BTK->CBM NFkB NF-κB Pathway (Cell Survival & Proliferation) Mut1 CD79B Mutation (Prevents BCR internalization, enhances signaling) Mut1->CD79 common in ABC-DLBCL Mut2 MYD88 L265P Mutation (Forms Aggresome) Activates IRAK1/4 MyD88 MYD88 (Adaptor Protein) Mut2->MyD88 common in PCNSL Mut3 CARD11 Mutation (Activates 'CBM' Complex) Mut3->CBM TLR Toll-like Receptor (TLR) TLR->MyD88 IRAK IRAK1/IRAK4 MyD88->IRAK IRAK->NFkB Alternative Activation CBM->NFkB Tira This compound (BTKi) Tira->BTK Inhibits

Mutations in CD79B enhance BCR signaling, while MYD88 mutations activate the NF-κB pathway through the Toll-like Receptor pathway. CARD11 mutations directly activate the downstream "CBM" complex [3] [4]. Despite these distinct mechanisms, inhibiting the central node BTK with this compound has shown efficacy across different mutational backgrounds in PCNSL [2].

Experimental Protocols for Mutation Analysis

For researchers aiming to replicate the genetic analysis from these clinical studies, here are the key methodologies employed.

Genetic Mutation Testing Protocol

The ONO-4059-02 study used the following method to assess the mutational status of tumor samples [1]:

  • Objective: To detect oncogenic mutations in MYD88, CD79A, CD79B, and CARD11.
  • Method: Allele-specific PCR-based genetic testing.
  • Sample Type: DNA extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissues obtained at initial diagnosis.
  • Analysis Location: Testing was performed in a central laboratory to ensure consistency.
Tumor Response Assessment Protocol

The objective efficacy of this compound was rigorously evaluated using the following imaging protocol [1]:

  • Primary Endpoint: Overall Response Rate (ORR), defined as the proportion of patients with a Complete Response (CR), Unconfirmed Complete Response (CRu), or Partial Response (PR).
  • Assessment Standard: International PCNSL Collaborative Group (IPCG) guidelines.
  • Imaging Modality: Gadolinium-based brain MRI.
  • Assessment Schedule:
    • Screening
    • Day 28 of Cycle 1
    • Day 1 of Cycles 3, 5, 7, and every 4 cycles thereafter.
  • Review Process: Assessments were reviewed by a central independent review committee to eliminate bias.

Key Considerations & Troubleshooting for Researchers

  • Focus on PCNSL Context: The data showing mutation-independent response is specific to PCNSL. The prevalence and predictive value of MYD88 and CD79B mutations can differ in other DLBCL subtypes or anatomical sites (e.g., testicular DLBCL) [5]. Always consider the specific disease context.
  • Explore Combination Therapies: Given that a subset of patients achieves deep, durable responses [1] [6], future research should focus on identifying the biomarkers that predict long-term benefit. Furthermore, as resistance remains a challenge [6], investigate rational combination therapies, such as this compound with chemoimmunotherapy [1].
  • Prioritize Dosing and Safety: The recommended dose is 480 mg once daily under fasted conditions [2]. Be vigilant about adverse events. Common grade ≥3 AEs include neutropenia, leukopenia, lymphopenia, and skin disorders like erythema multiforme. Serious and sometimes fatal infections (e.g., pneumocystis jirovecii pneumonia) have occurred, warranting prophylactic measures [1] [2].

References

Tirabrutinib Pharmacokinetic & Safety Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key pharmacokinetic parameters and safety data from clinical studies. This information is crucial for researchers to understand the drug's baseline profile [1] [2].

Parameter / Event Value / Incidence Notes
Time to Peak Concentration (Tmax) Listed as a key parameter [1] [2] Specific values not detailed in results.
Terminal Elimination Half-Life (T1/2) Listed as a key parameter [1] [2] Specific values not detailed in results.
Maximum Concentration (Cmax) Listed as a key parameter [1] [2] Specific values not detailed in results.
Most Common Hematologic AEs (All Grades) Neutropenia (26.7%), Anemia (18.8%), Leukopenia (18.4%) [2] From pooled clinical trial data.
Most Common Non-Hematologic AEs (All Grades) Diarrhea (26.0%), Rash (24.9%), Nasopharyngitis (24.0%) [2] From pooled clinical trial data.

Experimental Protocol Overview

For researchers designing studies, here is a summary of the methodology from a key Phase I/II clinical trial investigating Tirabrutinib in relapsed or refractory Primary Central Nervous System Lymphoma (PCNSL) [3].

G cluster_legend Key Design Elements Phase I Phase I Cohort 1: 320 mg q.d. Cohort 1: 320 mg q.d. Phase I->Cohort 1: 320 mg q.d. Cohort 2: 480 mg q.d. Cohort 2: 480 mg q.d. Phase I->Cohort 2: 480 mg q.d. Phase II Phase II Dose from Phase I Dose from Phase I Phase II->Dose from Phase I Study Population Study Population Relapsed/Refractory PCNSL Study Population->Phase I Study Population->Phase II DLT Evaluation (28-day cycle) DLT Evaluation (28-day cycle) Cohort 1: 320 mg q.d.->DLT Evaluation (28-day cycle) Cohort 2: 480 mg q.d.->DLT Evaluation (28-day cycle) Extension Period Extension Period DLT Evaluation (28-day cycle)->Extension Period Treatment Continuation Treatment until disease progression or unacceptable toxicity Extension Period->Treatment Continuation 28-day cycle 28-day cycle Dose from Phase I->28-day cycle Multicenter Multicenter Open-label Open-label Uncontrolled Uncontrolled

Potential FAQs for a Technical Support Center

Based on the gathered information, here are some anticipated FAQs and their evidence-based answers.

  • Q: What is the established efficacy of this compound monotherapy in relapsed/refractory B-cell malignancies?

    • A: A meta-analysis of seven clinical trials showed a pooled Overall Response Rate (ORR) of 72.5% across various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Primary Central Nervous System Lymphoma (PCNSL), and Waldenström's macroglobulinemia. The highest median Progression-Free Survival was observed in CLL patients at 38.5 months [1].
  • Q: What are the most common adverse events researchers should monitor in preclinical or clinical studies?

    • A: The most common hematologic adverse events are neutropenia (26.7% all grades, 18.4% grade ≥3), anemia, and leukopenia. Key non-hematologic events include diarrhea (26.0%) and rash (24.9%). A post-marketing surveillance study in Japan also noted decreases in neutrophil and platelet counts as common adverse drug reactions [2] [4].
  • Q: Has a maximum tolerated dose (MTD) been established for this compound?

    • A: In a Phase I/II study for PCNSL, the MTD was not reached at doses up to 480 mg once daily during the 28-day dose-limiting toxicity (DLT) evaluation period. Based on efficacy and tolerability, administration of 480 mg under fasted conditions was identified as the optimum regimen for subsequent phases [3].

Research Gaps and Next Steps

The search results indicate that while high-level PK parameters like Tmax, T1/2, and Cmax were analyzed in the meta-analysis, the specific data and the factors influencing their variability (such as food effects, drug-drug interactions, or genetic polymorphisms) were not detailed in the available excerpts [1] [2].

To build a more comprehensive troubleshooting guide, I suggest you:

  • Consult Regulatory Documents: Investigate the official prescribing information or FDA/EMA assessment reports for this compound, as these documents typically contain detailed pharmacokinetic sections.
  • Search for Dedicated PK Studies: Look for clinical trials with a primary focus on the pharmacokinetics of this compound, which would provide a deeper analysis of variability factors.

References

tirabrutinib optimal administration timing food effects

Author: Smolecule Technical Support Team. Date: February 2026

Tirabrutinib Administration & Food Effects

Aspect Detail
Recommended Dose 480 mg, once daily [1] [2] [3]
Food Effect Absorption is significantly decreased when taken with food [1]
Optimal Timing Administer under fasting conditions [1] [2]
Specific Instructions Take at least 1 hour before or 2 hours after a meal [1]

Supporting Experimental Data & Rationale

The recommendation for fasting administration is strongly supported by clinical trial evidence and pharmacological principles.

  • Clinical Trial Evidence: A dedicated phase I/II study (JapicCTI-173646) for relapsed/refractory primary central nervous system lymphoma (PCNSL) specifically tested different dosing regimens. The study concluded that administration of 480 mg under fasted conditions was the preferred and optimal regimen, based on higher response rates, longer duration of response, and a manageable safety profile [2].
  • Pharmacokinetic Rationale: Taking this compound with food decreases its bioavailability. This means a lower amount of the drug enters the bloodstream, which can potentially reduce its therapeutic efficacy [1]. Administering on an empty stomach ensures consistent and maximum absorption.

The following diagram illustrates the experimental workflow and rationale that led to the establishment of the optimal administration protocol.

Start Clinical Question: Impact of food on this compound? PK_Principle Pharmacokinetic Principle: Food can alter drug absorption Start->PK_Principle Trial_Design Phase I/II Clinical Trial PK_Principle->Trial_Design Finding Key Finding: Decreased bioavailability when taken with food Trial_Design->Finding Conclusion Established Optimal Regimen: 480 mg under fasting conditions Finding->Conclusion Rec Final Administration Protocol: Take 1 hour before or 2 hours after food Conclusion->Rec

FAQ for Technical Support Center

Q: Why is it critical to administer this compound under fasting conditions? A: Food significantly decreases the absorption of this compound [1]. To ensure consistent and maximum drug exposure, which is directly linked to its efficacy in inhibiting BTK, the drug must be taken on an empty stomach. This protocol was validated in a phase I/II study as the optimal regimen [2].

Q: What is the specific protocol for "fasting conditions"? A: Patients should take this compound at least one hour before eating or two hours after a meal, with a glass of water [1]. This timing ensures that the stomach is empty, allowing for optimal absorption.

Q: Are there any other major drug-drug interactions to consider in study design? A: While the search results focus on food interactions, it is important to note that other BTK inhibitors in the same class have major interactions with strong CYP3A4 inhibitors or inducers (e.g., certain antifungals, antibiotics, and St. John's Wort) [4] [5] [6]. Although not explicitly stated for this compound in these results, investigating potential interactions with CYP3A4 modulators is a standard and critical component of pharmacokinetic study design for drugs of this class.

References

Incidence and Spectrum of Skin Toxicities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the frequency and types of skin-related adverse events (AEs) reported in clinical studies.

Study Type Reported Skin Toxicities (Incidence) Common Severity & Notes
Post-Marketing Surveillance [1] Rash (11.6% of patients) Majority were manageable; part of 29.6% "skin problems" overall.
Meta-Analysis [2] Rash (24.9% of patients) Most frequent non-hematologic AE; high incidence of skin-related AEs noted.
Phase I/II Trial (PCNSL) [3] Skin-Related Disorders (54.5% of patients) Most prevalent AE; led to drug interruption (18.2%) or discontinuation (18.2%).
Long-Term Safety Study [4] Rash (common) Listed as an "AE of special interest"; most AEs were grade 1-2.
Case Reports [5] Severe Reactions: Toxic Epidermal Necrolysis (TEN), Stevens-Johnson Syndrome (SJS) Rare but life-threatening. Occurred within 2 weeks to 1 month of treatment initiation.

Clinical Management and Troubleshooting Guide

For researchers and clinicians, here are the recommended steps for managing skin toxicity based on severity.

Action Mild to Moderate Rash (e.g., Grade 1-2) Severe or Life-Threatening Rash (e.g., Grade 3-4, SJS/TEN)
1. Assess & Diagnose Characterize rash (macular, papular). Rule out other causes (infection, other drugs). Immediate diagnosis is critical. Look for: blistering, skin sloughing, mucosal involvement, extensive body surface area (BSA) detachment.

| 2. Intervention | - Continue Tirabrutinib with close monitoring.

  • Topical Therapies: Medium-potency topical corticosteroids (e.g., Alclometasone, Fluocinonide) [6].
  • Systemic Therapies: Doxycycline or Minocycline [6].
  • Symptom Relief: Antihistamines for pruritus. | - Permanently discontinue this compound [5].
  • Hospitalize patient, preferably in a burn unit.
  • Initiate urgent care: Systemic steroids (pulse therapy) and IV Immunoglobulin (IVIg) are used [5]. | | 3. Dose Modification | Consider treatment interruption until symptoms improve to ≤ Grade 1. Dose reduction may be considered upon re-initiation [3]. | Do not resume the drug. Discontinuation is permanent [5]. | | 4. Monitor | Monitor for progression. Document response to topical/systemic therapy. | Monitor SCORTEN score, re-epithelialization, and for secondary infections. |

Proposed Mechanism and Research Implications

Understanding the mechanism behind these toxicities is key for risk assessment and future drug development.

G This compound This compound BTK_Inhibition BTK Inhibition This compound->BTK_Inhibition B_Cell B-Cell Activation & Anti-inflammatory Cytokine Release (IL-10, IL-35, TGF-β) BTK_Inhibition->B_Cell Disrupts Dendritic Dendritic Cell Activation BTK_Inhibition->Dendritic T_Cell_Proliferation Suppression of T-cell Proliferation BTK_Inhibition->T_Cell_Proliferation CD8_T_Cell Cytotoxic CD8+ T-Cell B_Cell->CD8_T_Cell Loss of Suppression Keratinocyte_Death Widespread Keratinocyte Death CD8_T_Cell->Keratinocyte_Death Skin_Toxicity Severe Skin Toxicity (SJS/TEN) Keratinocyte_Death->Skin_Toxicity Dendritic->CD8_T_Cell Activates

Diagram: Proposed Immunological Mechanism of this compound-Induced Severe Skin Toxicity. The high selectivity of this compound for BTK is hypothesized to cause severe skin reactions via a dual mechanism: activating dendritic cells and, crucially, releasing the suppression of cytotoxic CD8+ T-cells by disrupting B-cell signaling. This leads to widespread keratinocyte death, the hallmark of conditions like SJS/TEN [5]. The same BTK inhibition can also suppress T-cell proliferation, potentially explaining why diagnostic tests like the Lymphocyte Stimulation Test (LST) can yield false negatives [5].

Experimental and Diagnostic Considerations

For professionals in a research or drug development setting, these points are critical:

  • Lymphocyte Stimulation Test (LST) Limitations: The suppression of T-cell proliferation by this compound may lead to false-negative results in the LST, which is used to identify the causative drug. Alternative diagnostic methods are needed [5].
  • Prophylaxis Strategies: One real-world study found that prophylaxis with the antihistamine fexofenadine was largely ineffective at preventing skin-related disorders. Investigation into other prophylactic agents, such as minocycline or doxycycline (used for EGFR inhibitor rashes), may be warranted [3] [6].
  • Impact on Efficacy: Skin toxicities that lead to treatment interruption or discontinuation are associated with shorter progression-free survival, highlighting the importance of effective pre-emptive management to maintain dose intensity [3].

Key Summary for Practitioners

  • Common but Manageable: Most this compound-induced skin rashes are low-grade and can be managed with topical steroids, oral antibiotics, and temporary dose interruption without compromising therapy [1] [2] [4].
  • Vigilance for Severe Reactions: Be highly vigilant for the rapid onset of severe blistering or mucosal involvement, which signals SJS/TEN. This requires immediate and permanent drug discontinuation and aggressive supportive care [5].
  • Research Gaps: Current challenges include the potential for false-negative diagnostic tests and the lack of robust prophylactic regimens, pointing to areas for further clinical research [5] [3].

References

Kinase Selectivity Profile: Tirabrutinib vs. Ibrutinib

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Ibrutinib (% Ctrl at 300 nM) Tirabrutinib (% Ctrl at 300 nM) Note on Kinase Function
BTK (Target) 0.3 0.4 Primary target; essential for B-cell receptor signaling.
BLK 0.4 99 Src-family kinase; off-target inhibition may influence immune cell function.
BMX 0.9 97 Tec-family kinase; off-target inhibition linked to effects in endothelial cells.
ERBB2 (HER2) 1.1 100 EGFR family kinase; off-target inhibition associated with rash and diarrhea.
ERBB4 (HER4) 2.3 100 EGFR family kinase; off-target inhibition associated with rash and diarrhea.
FGR 2.7 97 Src-family kinase.
FRK 4.5 96 Src-family kinase.
JAK3 5.1 95 Janus kinase; inhibition can affect cytokine signaling.
TEC 7.4 95 Tec-family kinase; expressed in platelets and myeloid cells.
TXK 9.6 96 Tec-family kinase; expressed in T-cells.

Source: Data adapted from Kozaki et al. (2023), which utilized the KINOMEscan platform. The values represent the percentage of kinase remaining bound to a immobilized ligand in the presence of the drug (% Control). A lower value indicates stronger binding and inhibition [1].

Experimental Protocols Cited

The data in the table above was generated using standardized, high-quality methods:

  • KINOMEscan Profiling: This is a biochemical kinase profiling assay that quantitatively measures a compound's ability to bind to a wide panel of kinases. Kinases are tagged with DNA, and the test compound competes with an immobilized ligand for binding to the kinase's active site. The amount of kinase bound is quantified using qPCR. The results are reported as "% Control"; a value below a certain threshold (often 10%) indicates significant binding [1].
  • Cellular Validation: Beyond biochemical assays, the selectivity of this compound was confirmed in cellular systems using human peripheral blood mononuclear cells (PBMCs). These assays measure the drug's functional impact on pathways downstream of various receptors (e.g., B-cell receptor, epidermal growth factor receptor) in a more physiologically relevant environment, confirming that high biochemical selectivity translates to cellular selectivity [2] [1].

Mechanism of Action and Superior Selectivity

The following diagram illustrates the BCR signaling pathway and highlights where the key difference in off-target inhibition occurs between these two drugs.

fascia Diagram: BTK inhibitors act on the BCR signaling pathway. Ibrutinib inhibits multiple off-target kinases, while this compound is more selective for BTK. BCR B-Cell Receptor (BCR) Src_Kinases SRC-family Kinases (e.g., LYN) BCR->Src_Kinases BTK BTK Src_Kinases->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB_AKT_ERK NF-κB, AKT, ERK (B-cell proliferation & survival) PLCg2->NFkB_AKT_ERK Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits OffTargets Off-Target Kinases (EGFR/ERBB, JAK3, TEC) Ibrutinib->OffTargets Also Inhibits This compound This compound This compound->BTK Selectively Inhibits

  • Ibrutinib's Broader Inhibition: As the first-generation inhibitor, Ibrutinib covalently binds to BTK's cysteine 481 residue. However, it also potently binds to other kinases with a homologous cysteine residue in their active sites. This explains its strong off-target activity against kinases in the EGFR family (ERBB2, ERBB4), TEC family, and JAK3 [3] [4] [1].
  • This compound's Refined Selectivity: As a second-generation inhibitor, this compound also covalently binds to BTK. Its chemical structure is optimized to minimize interactions with other non-BTK kinases, resulting in the clean profile shown in the table. It effectively inhibits BTK and its downstream signaling (NF-κB, AKT, ERK) without significantly affecting the off-targets of Ibrutinib [5] [2] [1].

Research Implications

The enhanced selectivity of this compound has direct research and clinical implications:

  • Improved Safety Profile: The off-target inhibition of EGFR by Ibrutinib is strongly linked to adverse effects like rash and diarrhea [5] [4]. Inhibition of other kinases like ITK (not shown in table) can also modulate immune responses. This compound's selectivity may help mitigate these effects [1].
  • A Tool for On-Target Research: For researchers investigating the specific role of BTK in signaling pathways or disease models, this compound serves as a more precise pharmacological tool with less risk of confounding results from off-target kinase modulation.

References

tirabrutinib vs acalabrutinib efficacy safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Tirabrutinib vs. Acalabrutinib at a Glance

The table below summarizes the core characteristics, efficacy, and safety data for both inhibitors.

Metric This compound Acalabrutinib
BTK Inhibition Mechanism Irreversible, covalent binding to Cys-481 [1] Irreversible, covalent binding to Cys-481 [1]
Primary Approved Indications Relapsed/refractory primary central nervous system lymphoma (PCNSL) [2] [3] Chronic lymphocytic leukemia (CLL), Small lymphocytic lymphoma (SLL), Mantle cell lymphoma (MCL) [2]

| Key Efficacy Data (ORR) | PCNSL (R/R): Up to 100% (in a small study with 480 mg dose) [3] B-cell Malignancies (Phase I): 76.5% (13/17 patients) [4] | MCL (R/R): High overall response rate in pivotal trials, with a significant proportion achieving complete remission [2] | | Common Adverse Events | Rash, vomiting, neutropenia, arthralgia, malaise, fever, thrombocytopenia, fatigue [4] [2] | Headache, diarrhea, muscle pain, neutropenia, anemia, thrombocytopenia [2] | | Notable Safety Profile | Long-term data shows grade 3-4 AEs in 47.1% of patients; serious AEs in 41.2% [4] | Fewer off-target effects (e.g., lower incidence of atrial fibrillation) than ibrutinib [5] [6] | | CNS Penetration | Achieves higher concentrations in cerebrospinal fluid (CSF) [3] | Limited available data on CNS penetration |

Structural & Mechanistic Insights

High-resolution crystal structures provide a molecular basis for the superior selectivity of second-generation BTK inhibitors.

  • Binding Mode: Both this compound and acalabrutinib form a covalent bond with the cysteine 481 (C481) residue in the ATP-binding pocket of the BTK kinase domain, leading to irreversible inhibition [5] [7]. This prevents BTK's phosphorylation and activation, thereby halting downstream survival and proliferation signals in malignant B-cells [1].
  • Selectivity: The improved selectivity over first-generation inhibitors like ibrutinib is attributed to their chemical structure, which reduces off-target binding to other kinases like EGFR, ITK, and TEC. This is theorized to contribute to their improved safety profiles [5] [7].

The diagram below illustrates the experimental workflow for determining these inhibitor-BTK complex structures.

workflow Experimental Structure Determination Workflow start Clone & Express BTK Kinase Domain purify Purify Protein start->purify crystal Form Co-crystals with Inhibitor purify->crystal collect Collect X-ray Diffraction Data crystal->collect solve Solve Structure via Molecular Replacement collect->solve analyze Analyze Binding & Interactions solve->analyze

Efficacy and Safety Data in Context

Clinical Efficacy
  • This compound: Its most distinct clinical advantage appears to be in central nervous system (CNS) lymphomas, supported by its approval for PCNSL in Japan and South Korea [4] [3]. A study noted that a 480 mg dose led to a 100% overall response rate (ORR) in a small PCNSL cohort and higher CSF drug concentrations, which are critical for treating CNS diseases [3]. In a broader Phase I study for various B-cell malignancies, the ORR was 76.5%, with a median duration of response of 2.59 years [4].
  • Acalabrutinib: Its efficacy is well-established in CLL and MCL. In clinical trials for relapsed or refractory MCL, it demonstrated high overall response rates, with a significant proportion of patients achieving complete remission [2]. A large meta-analysis concluded that second-generation BTKis like acalabrutinib show a competitive advantage, particularly in relapsed/refractory CLL, with efficacy comparable to ibrutinib but with an improved safety profile [8].
Safety and Tolerability
  • Overall Safety: A 2024 meta-analysis found that while the rate of any-grade adverse events was similar between first- and second-generation BTK inhibitors, the rate of grade 3 or higher adverse events was significantly lower with second-generation drugs (53.1% vs. 72.5%) [8].
  • This compound Profile: The most common drug-related adverse events in a long-term study were rash, vomiting, neutropenia, arthralgia, and malaise. In that study, 47.1% of patients experienced grade 3-4 AEs, and 41.2% experienced serious AEs [4].
  • Acalabrutinib Profile: Common side effects include headache, diarrhea, and muscle pain. It was specifically developed for higher selectivity and is associated with fewer off-target effects, such as atrial fibrillation and bleeding, compared to ibrutinib [5] [6].

Interpretation for Research and Development

The choice between this compound and acalabrutinib in a research or clinical development context is highly indication-specific.

  • For CNS Lymphoma Projects: this compound is the more validated candidate due to its proven CSF penetration and specific regulatory approval for PCNSL [3].
  • For Peripheral B-cell Malignancies (CLL, MCL): Acalabrutinib has more extensive clinical data supporting its use. Its safety profile may be preferable for patients concerned about cardiovascular side effects [8] [6].
  • For Designing New Inhibitors: The solved crystal structures of both drugs in complex with BTK are invaluable. They provide atomic-level insights for rational drug design aimed at optimizing selectivity and overcoming resistance mechanisms [5] [7].

The following diagram summarizes the key signaling pathway targeted by these inhibitors.

pathway BCR Signaling Pathway Targeted by BTK Inhibitors BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK Activates BTK BTK SYK->BTK Activates PLCg PLCγ BTK->PLCg NFkB NF-κB Pathway (B-cell proliferation & survival) PLCg->NFkB

References

Efficacy and Safety: Clinical Trials vs. Real-World Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Clinical Trial Data (Pooled Meta-Analysis & Phase I/II Trials) [1] [2] Real-World Evidence (Post-Marketing Surveillance & Observational Studies) [3] [4] [5]
Overall Response Rate (ORR) 72.5% (pooled across B-cell lymphomas) [1] [2] 61.2% - 77.4% (in r/r PCNSL patients) [3] [5]
Complete Response (CR) Rate 18.6% (pooled across B-cell lymphomas) [1] [2] ~29-55.5% (CR/CRu in r/r PCNSL) [4] [5]
Median Progression-Free Survival (mPFS) Varied by cancer type; highest in CLL (38.5 months) [1] [2] 4.9 - 11.8 months (in r/r PCNSL) [4] [5]
Overall Survival (OS) Data not fully extracted from search results. 1-year OS rate: 76.9% (in r/r PCNSL) [5]

| Common Adverse Events (AEs) | - Neutropenia: 26.7% (all grade), 18.4% (≥G3)

  • Rash: 24.9% (all grade)
  • Diarrhea: 26.0% (all grade) [2] | - Rash: 9.9% - 11.6%
  • Neutropenia: 8.7% - 10.1%
  • Infections: 33% (all grade), all ≥G3 in one study [3] [4] [5] |

Key Insights from the Comparison

  • Efficacy Validation: The real-world ORR for relapsed/refractory Primary Central Nervous System Lymphoma (r/r PCNSL) aligns with the robust pooled ORR from clinical trials across various B-cell malignancies. This consistency confirms tirabrutinib's therapeutic value in routine practice [1] [3] [5].
  • Safety Profile Nuances: Real-world studies verify hematologic events and rash as common adverse events. However, the incidence of rash appears lower in real-world settings, while serious infections may be a more prominent concern in clinical practice, underscoring the need for vigilant monitoring [3] [4] [2].
  • Patient Population Differences: Real-world studies include older, more heavily pretreated patients with poorer performance status, which may explain the generally shorter PFS observed in r/r PCNSL compared to the median PFS in CLL patients from clinical trials [3] [4] [5].

Experimental & Methodological Protocols

The data in the comparison table is derived from distinct study methodologies, which are crucial for interpreting the results.

Clinical Trial Meta-Analysis Protocol [1] [2]
  • Objective: Systematically assess the safety and efficacy of this compound monotherapy.
  • Literature Search: Comprehensive search of Embase, PubMed, Web of Science, and Cochrane Library following PRISMA guidelines.
  • Inclusion Criteria: Prospective clinical trials of this compound monotherapy for B-cell lymphoma with evaluable efficacy/safety data.
  • Data Extraction & Analysis: Two independent authors extracted data. Efficacy and safety outcomes were pooled using statistical meta-analysis software, with effect sizes expressed as 95% confidence intervals.
Real-World Post-Marketing Surveillance Protocol [3]
  • Objective: Evaluate the safety and effectiveness of this compound in a real-world setting.
  • Study Design: Prospective, non-interventional, observational study conducted in compliance with Japanese regulations.
  • Data Collection: Clinical information was collected from the routine medical practice of all patients with r/r PCNSL who started treatment within a specified national timeframe.
  • Assessment: Adverse drug reactions (ADRs) and effectiveness (e.g., ORR, survival rates) were assessed over a 52-week period.

Biochemical Mechanism of Action

This compound is a second-generation, potent, irreversible, and highly selective Bruton's tyrosine kinase (BTK) inhibitor [1]. The following diagram illustrates its targeted mechanism within the B-cell receptor signaling pathway.

G BCR B-Cell Receptor (BCR) Activation BTK_Inactive BTK (Inactive) BCR->BTK_Inactive BTK_Active BTK (Active) BTK_Inactive->BTK_Active Phosphorylation NFkB NF-κB Pathway Activation BTK_Active->NFkB Cell_Outcomes B-Cell Proliferation & Survival NFkB->Cell_Outcomes This compound This compound This compound->BTK_Inactive Binds Cys-481 This compound->BTK_Active Irreversibly Inhibits

The diagram shows that this compound exerts its effect by irreversibly and covalently binding to the Cys-481 residue of BTK. This binding inhibits BTK's phosphorylation and activation, thereby blocking the downstream NF-κB signaling pathway crucial for the proliferation and survival of malignant B-cells [6].

Interpretation and Strategic Implications

  • Translational Consistency: The convergence of efficacy data between controlled trials and real-world practice strongly supports the external validity of the initial clinical trial findings for r/r PCNSL.
  • Safety Management: The real-world safety findings are critical for risk management. The pronounced incidence of infections in a real-world cohort suggests that proactive monitoring and prophylaxis should be integral to treatment protocols [4].
  • Evidence Gaps: While RWE for this compound in r/r PCNSL is robust, high-quality real-world data for other B-cell malignancies like CLL or WM remains less prevalent in the current literature [1] [2].

References

tirabrutinib complete response rate PCNSL

Author: Smolecule Technical Support Team. Date: February 2026

Tirabrutinib Efficacy Data in R/R PCNSL

Study Type & Details Patient Population Overall Response Rate (ORR) Complete Response (CR) Rate Key Survival Outcomes
Phase 2 Pivotal Trial (PROSPECT) [1] 48 patients in the U.S. 67% 44% Median Duration of Response (DOR): 9.3 months; Median Progression-Free Survival (PFS): 6.0 months
Post-Marketing Surveillance (Real-World) [2] [3] 189 patients in Japan (safety) & 121 (effectiveness) 61.2% Not specifically reported 365-day Overall Survival (OS) Rate: 69.8%

Detailed Experimental Protocols

To evaluate the efficacy and safety of this compound, researchers have employed structured clinical trial designs. The following diagram illustrates the workflow of the key Phase 2 PROSPECT study:

Start Patient Enrollment: 48 U.S. patients with R/R PCNSL Intervention Intervention: Oral this compound Monotherapy Start->Intervention Endpoints Endpoint Assessment Intervention->Endpoints ORR Primary Endpoint: Overall Response Rate (ORR) Endpoints->ORR Secondary Secondary Endpoints: Safety, Duration of Response, Time to Response, PFS, OS Endpoints->Secondary

Phase 2 PROSPECT Study (NCT04947319) Methodology [1]
  • Objective: To evaluate the efficacy and safety of this compound monotherapy in patients with R/R PCNSL in the U.S., where there are no approved treatments.
  • Intervention: Patients received oral This compound as a monotherapy once daily.
  • Endpoints:
    • Primary Endpoint: Overall Response Rate (ORR) assessed by standardized neurological assessment and gadolinium-enhanced MRI.
    • Secondary Endpoints: Duration of Response (DOR), Time to Response (TTR), Progression-Free Survival (PFS), Overall Survival (OS), and safety profile.
  • Follow-up: The study reported results after a median follow-up of 11.5 months.
Post-Marketing Surveillance Study (jRCT2011210002) Methodology [2] [3]
  • Objective: To confirm the real-world safety and effectiveness of this compound in all patients with R/R PCNSL treated in Japan following its approval.
  • Design: A prospective, non-interventional, observational study. All patients who started this compound within a specified enrollment period were registered.
  • Data Collection: Information on Adverse Drug Reactions (ADRs) and effectiveness (physician-assessed response) was collected over 52 weeks from the start of treatment.

Mechanism of Action and Signaling Pathway

This compound is a highly selective, irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor [1] [4]. Its action targets a key pathway in B-cell malignancies. The diagram below illustrates this mechanism:

BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK NFkB NF-κB Pathway Activation BTK->NFkB Outcome B-Cell Proliferation & Survival NFkB->Outcome Inhibitor This compound (BTK Inhibitor) Inhibitor->BTK  Inhibits

  • BTK's Role: BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway. Upon activation, it relays signals that lead to the activation of the NF-κB pathway, a transcription factor that promotes B-cell survival, proliferation, and differentiation [1] [4].
  • Therapeutic Inhibition: this compound covalently binds to BTK, irreversibly inhibiting its activity. This blockade disrupts the pro-survival signals from the BCR pathway, leading to the death of malignant B-cells in PCNSL [1].

Safety Profile Overview

This compound has a generally manageable safety profile. The most common adverse drug reactions (ADRs) from the real-world study and treatment-emergent adverse events (TEAEs) from the clinical trial are summarized below [1] [2]:

  • Most Common ADRs: Rash, decreased neutrophil count, and decreased platelet count.
  • Serious AEs: In the PROSPECT trial, 56.3% of patients experienced grade 3 or higher TEAEs, and two patient deaths occurred from TEAEs considered unrelated to the study drug [1].
  • Monitoring: The studies highlight that most ADRs, including those related to infection, skin, bone marrow suppression, and liver function, were resolved or resolving with appropriate management [2].

Comparative Context with Other Modalities

While your query focuses on this compound, it is helpful to understand its performance in the context of other emerging therapies for PCNSL:

  • CAR T-Cell Therapy: A recent retrospective study found that while CAR T-cell therapy can be effective for R/R LBCL with CNS involvement, it was associated with significantly poorer progression-free survival compared to patients without CNS involvement. This highlights the high unmet need and challenge in treating CNS lymphoma [5].
  • Other BTK Inhibitors: A phase II trial investigating a regimen combining high-dose methotrexate and orelabrutinib (another BTK inhibitor) in newly diagnosed PCNSL reported a high complete response rate of 87.1% [6]. This suggests potential for BTK inhibitors in frontline therapy, though direct cross-trial comparisons with this compound monotherapy in the relapsed/refractory setting should be made with caution.

The data confirms this compound as an effective targeted therapy for R/R PCNSL. The 44% complete response rate from the U.S. Phase 2 trial is a robust result in a population with no approved therapies [1].

References

tirabrutinib second-generation BTK inhibitor advantages

Author: Smolecule Technical Support Team. Date: February 2026

Tirabrutinib at a Glance

Feature Summary of Advantages & Evidence
Key Advantage High selectivity for BTK reduces off-target effects, leading to a more manageable safety profile compared to first-generation inhibitors [1] [2].
Proven Efficacy Effective in relapsed/refractory B-cell malignancies, showing high response rates in PCNSL, CLL, and other lymphomas [1] [3].

| Clinical Data | - Pooled ORR (across B-cell lymphomas): 72.5% [1]

  • PCNSL (Phase 2 trial): ORR of 67%, Complete Response rate of 44% [3]
  • Real-world PCNSL data: ORR of 61.2% [4] | | Safety Profile | Lower incidence of certain cardiovascular AEs (e.g., atrial fibrillation) compared to ibrutinib. Most common AEs include neutropenia and rash [1] [4] [2]. |

Mechanistic Advantages and Selectivity

The primary advancement of second-generation BTK inhibitors like this compound lies in their targeted mechanism of action.

  • Irreversible Covalent Binding: Like ibrutinib, this compound forms a permanent covalent bond with the cysteine-481 (C481) residue in the ATP-binding site of BTK. This irreversible inhibition ensures sustained suppression of B-cell receptor signaling, which is crucial for the survival of malignant B cells [5] [2].
  • Enhanced Selectivity: this compound was designed to be a more highly selective inhibitor of BTK [1] [2]. The first-generation inhibitor ibrutinib also inhibits other kinases with homologous cysteine residues (e.g., ITK, EGFR, JAK3), which is associated with off-target adverse effects like rash, diarrhea, and cardiovascular issues including atrial fibrillation [1] [2]. The refined selectivity of this compound aims to minimize these off-target interactions, resulting in a better therapeutic index [2].

The diagram below illustrates the role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.

G cluster_BCR B-Cell Receptor (BCR) Complex Antigen Antigen BCR BCR Antigen->BCR SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Phosphorylates PLCγ2 PLCγ2 BTK->PLCγ2 Activates NFκB NFκB PLCγ2->NFκB Activates Pathway Survival Survival NFκB->Survival Proliferation Proliferation NFκB->Proliferation This compound This compound This compound->BTK Inhibits


Clinical and Real-World Efficacy Data

This compound has shown significant clinical efficacy across several B-cell malignancies, with a notable stronghold in treating PCNSL, an area with high unmet medical needs.

The data below summarizes key efficacy outcomes from a recent meta-analysis, a pivotal U.S. trial, and a large post-marketing study.

Cancer Type Study Type Key Efficacy Endpoints Source / Citation

| Various B-cell lymphomas (CLL, PCNSL, MCL, WM) | Meta-analysis (7 studies) | Pooled ORR: 72.5% Complete Response (CR): 18.6% Partial Response (PR): 41.1% mPFS in CLL: 38.5 months | [1] | | Relapsed/Refractory PCNSL | Phase 2 PROSPECT Trial (U.S.) | ORR: 67% Complete Response: 44% Median PFS: 6.0 months Median Time to Response: 1.0 months | [3] | | Relapsed/Refractory PCNSL | Real-World Post-Marketing (Japan, n=121) | ORR: 61.2% 1-Year Survival Rate: 69.8% | [4] |


Safety Profile and Tolerability

The improved selectivity of this compound is reflected in its safety profile, which differs from that of first-generation BTK inhibitors.

  • Common Adverse Events: The most frequently reported adverse events from clinical trials and real-world use are generally manageable. According to the meta-analysis, the most common all-grade AEs were neutropenia (26.7%), diarrhea (26.0%), and rash (24.9%). For grade ≥3 AEs, neutropenia (18.4%), lymphocytopenia (11.7%), and anemia (10.3%) were most common [1]. The high incidence of skin-related AEs (e.g., rash, pruritus) is a recognized characteristic of this compound [1] [4].
  • Reduced Off-Target Toxicity: A key advantage is the potential reduction in certain cardiovascular toxicities. While the first-generation inhibitor ibrutinib is associated with a significant risk of atrial fibrillation and hemorrhage, these events are less frequently reported with the more selective second-generation inhibitors like this compound [2]. Real-world surveillance in Japan confirmed that most adverse drug reactions, including those affecting the skin, blood cells, and liver, were resolvable [4].

Key Experimental Protocols for Profiling BTK Inhibitors

For researchers, the critical experiments to characterize a BTK inhibitor like this compound involve assessing its binding kinetics, selectivity, and cellular functional impact.

  • 1. Biochemical Kinase Assays: These quantify the compound's direct interaction with BTK.
    • Objective: To determine the potency (IC50) and inactivation kinetics (kinact/KI) of this compound against purified BTK enzyme.
    • Methodology: Use time-dependent enzyme activity assays. The irreversible binding is characterized by pre-incubating the enzyme with the inhibitor before adding ATP and substrate. The kinact/KI ratio, defining the efficiency of covalent inhibition, is a critical parameter [6].
  • 2. Selectivity Profiling: This is essential to demonstrate superior specificity.
    • Objective: To evaluate off-target binding against a panel of other kinases.
    • Methodology: Utilize competitive binding assays against a large panel of recombinant kinases (e.g., 300+ kinases). A high selectivity score is indicated by a minimal number of off-target kinases showing significant binding disruption at clinically relevant concentrations of this compound [6] [2].
  • 3. Cellular Signaling and Phenotypic Assays: These confirm functional target engagement in a physiological context.
    • Objective: To verify that BTK inhibition blocks downstream BCR signaling and impairs cancer cell viability.
    • Methodology:
      • Signaling: Treat B-cell lymphoma cell lines with this compound, then stimulate the BCR pathway. Analyze cell lysates via western blot to measure phosphorylation of BTK (Y223) and its key substrate, PLCγ2 [2].
      • Viability: Perform cell viability assays (e.g., MTT or CellTiter-Glo) on a panel of B-cell malignancy lines after 72-hour exposure to this compound to generate dose-response curves and calculate GI50 values [1] [2].

Conclusion for Professionals

References

tirabrutinib histological verification tumor eradication

Author: Smolecule Technical Support Team. Date: February 2026

Histological Evidence for Tumor Eradication

A key study provides direct pathological verification of tirabrutinib's efficacy in a human patient with relapsed/refractory PCNSL [1] [2].

  • Patient Case: A 64-year-old woman with recurrent PCNSL was treated with 480 mg this compound once daily in a phase I/II clinical trial [2].
  • Radiological Response: MRI scans showed the complete disappearance of a cerebellar lesion one month after starting treatment [2].
  • Histological Verification: The patient died 43 days after treatment initiation due to an adverse event (suspected pneumocystis pneumonia and interstitial pneumonia). A subsequent autopsy of the entire brain found no viable tumor cells at the site of the original cerebellar lesion, confirming complete pathological eradication of the tumor cells [1] [2].

This case offers the first reported histological proof in humans that this compound can achieve complete tumor cell obliteration in PCNSL [2].

Clinical Efficacy Data from Meta-Analysis

A 2025 meta-analysis of seven clinical trials provides a broader view of this compound's performance across several B-cell malignancies, showing strong overall efficacy [3]. The table below summarizes the pooled efficacy outcomes.

Efficacy Outcome Pooled Rate (Range) Key Findings by Cancer Type
Overall Response Rate (ORR) 72.5% [3] Consistent high activity across subtypes [3]
Complete Response (CR) Rate 18.6% [3] PCNSL studies reported CR rates of 34% [2]
Partial Response (PR) Rate 41.1% [3] Major contributor to overall response [3]
Median Progression-Free Survival (PFS) Not pooled Highest in CLL (38.5 months) [3]

Mechanism of Action and Experimental Analysis

This compound is a second-generation, potent, irreversible, and highly selective Bruton’s tyrosine kinase (BTK) inhibitor [3] [4]. Its anti-tumor mechanism has been investigated using phosphoproteomic and transcriptomic analyses in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) models [4].

This compound This compound BTK BTK This compound->BTK Inhibits Downstream Downstream Signaling (NF-κB, AKT, ERK) BTK->Downstream Regulates GeneExp Gene Expression (e.g., IRF4) Downstream->GeneExp Modulates TumorGrowth Tumor Growth Inhibition GeneExp->TumorGrowth Suppresses

The mechanistic workflow shows that this compound binds BTK, disrupting survival signals and gene expression to suppress tumors [4]. Key experimental findings include:

  • High Selectivity: Biochemical kinase profiling demonstrated that this compound has a superior selectivity profile compared to the first-generation BTK inhibitor ibrutinib, which may contribute to an improved safety profile [4].
  • Pathway Inhibition: In ABC-DLBCL cell lines, treatment with this compound led to the downregulation of key oncogenic signaling pathways, including ERK and AKT [4].
  • Gene Expression Changes: Transcriptomic analysis in a xenograft model revealed that this compound treatment decreased gene expression signatures related to IRF4, a transcription factor critical for the survival of certain B-cell lymphomas [4].

Safety and Adverse Events

The safety profile of this compound is generally manageable, though certain adverse events (AEs) require attention [3] [5].

  • Common AEs: The most common adverse event is neutropenia (both all grades and grade ≥3). There is also a reported high incidence of skin-related adverse events [3].
  • Serious AEs: In the PCNSL studies, grade ≥3 adverse events occurred in 52.3% of patients. Serious adverse events, including one treatment-related death due to pneumocystis jirovecii pneumonia and interstitial lung disease, have been reported, highlighting the need for vigilant monitoring and prophylaxis [5] [1].

References

tirabrutinib mutation profile response CARD11 MYD88 CD79B

Author: Smolecule Technical Support Team. Date: February 2026

Tirabrutinib Efficacy by Mutation Status

Mutation Status Overall Response Rate (ORR) Key Findings
CARD11, MYD88, and CD79B Mutations The ORR was similar to that of the corresponding wild-type groups [1]. This compound showed favorable efficacy irrespective of the mutational status of these genes [1].
CARD11, MYD88, and CD79B Wild-type The ORR was similar to that of the corresponding mutation groups [1].

Key Experimental Data and Methodology

The following details are based on the primary publication of the ONO-4059-02 phase I/II study [1].

  • Study Design: This was a multicenter, open-label study in Japan. The phase I part used a 3 + 3 dose escalation design to evaluate safety and determine the dosing for the phase II part, which aimed to investigate efficacy.
  • Patient Population: The study enrolled 44 patients with relapsed or refractory PCNSL who had a Karnofsky Performance Status (KPS) of ≥70 and normal end-organ function [1].
  • Treatment: Patients received oral this compound at doses of 320 mg once daily, 480 mg once daily, or 480 mg under fasted conditions [1].
  • Genetic Analysis: The mutational status of CARD11, MYD88, and CD79B was analyzed. The specific methodology stated that allele-specific PCR-based genetic testing for these mutations was performed in a central laboratory using DNA extracted from patients' tumor tissues obtained at initial diagnosis [2].
  • Efficacy Assessment: The primary efficacy endpoint was the Overall Response Rate (ORR), which was assessed by a central independent review committee according to the International PCNSL Collaborative Group guidelines [1] [2].

The Role of Mutations and BTK Inhibition

To understand why the response to this compound is independent of these specific mutations, it is helpful to visualize the signaling pathways involved. The diagram below shows the position of Bruton's Tyrosine Kinase (BTK) in the signaling cascade relative to the oncogenic mutations.

G BCR BCR BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Signals via CD79B_mut CD79B Mutation CD79B_mut->BCR Activates CBM CBM Complex (CARD11, BCL10, MALT1) BTK->CBM Activates NFkB NF-κB Activation (Cell Proliferation & Survival) CBM->NFkB Leads to CARD11_mut CARD11 Mutation CARD11_mut->CBM Activates TLR Toll-like Receptor (TLR) Myddosome Myddosome Complex (MYD88, IRAK4) TLR->Myddosome Signals via MYD88_mut MYD88 L265P Mutation MYD88_mut->Myddosome Constitutively Activates Myddosome->BTK Can Interact With Myddosome->NFkB Also Leads to Tira_inhib This compound Tira_inhib->BTK Inhibits

This diagram illustrates the key relationships:

  • CD79B and CARD11 mutations act upstream and within the BCR signaling pathway, respectively, leading to constitutive NF-κB activation [3] [4].
  • The MYD88 L265P mutation constitutively activates the Toll-like receptor pathway, which can also interact with and enhance BCR signaling [4].
  • This compound, as a BTK inhibitor, acts downstream of CD79B mutations and can also interfere with signaling crosstalk from the MYD88 pathway [1] [4]. By inhibiting BTK, this compound blocks a critical node in these oncogenic signaling pathways, which may explain its efficacy regardless of the presence of specific upstream mutations.

Implications for Research and Development

The data suggests that for relapsed/refractory PCNSL, the presence of CARD11, MYD88, or CD79B mutations may not be necessary for predicting response to this compound. This supports a treatment strategy focused on inhibiting the central signaling hub, BTK, rather than on the specific upstream genetic alterations.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

454.17533859 Da

Monoisotopic Mass

454.17533859 Da

Heavy Atom Count

34

Appearance

White to off white powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LXG44NDL2T

Wikipedia

Tirabrutinib

Dates

Last modified: 08-15-2023
1: Barrientos JC. Idelalisib for the treatment of indolent non-Hodgkin lymphoma: a review of its clinical potential. Onco Targets Ther. 2016 May 18;9:2945-53. doi: 10.2147/OTT.S102573. eCollection 2016. Review. PubMed PMID: 27274288; PubMed Central PMCID: PMC4876096.
2: Wu J, Zhang M, Liu D. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. J Hematol Oncol. 2016 Mar 9;9:21. doi: 10.1186/s13045-016-0250-9. PubMed PMID: 26957112; PubMed Central PMCID: PMC4784459.
3: Walter HS, Rule SA, Dyer MJ, Karlin L, Jones C, Cazin B, Quittet P, Shah N, Hutchinson CV, Honda H, Duffy K, Birkett J, Jamieson V, Courtenay-Luck N, Yoshizawa T, Sharpe J, Ohno T, Abe S, Nishimura A, Cartron G, Morschhauser F, Fegan C, Salles G. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood. 2016 Jan 28;127(4):411-9. doi: 10.1182/blood-2015-08-664086. Epub 2015 Nov 5. PubMed PMID: 26542378; PubMed Central PMCID: PMC4731845.
4: Robak P, Smolewski P, Robak T. Emerging immunological drugs for chronic lymphocytic leukemia. Expert Opin Emerg Drugs. 2015 Sep;20(3):423-47. doi: 10.1517/14728214.2015.1046432. Epub 2015 Jul 11. Review. PubMed PMID: 26153226.
5: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. Review. PubMed PMID: 24357428.
6: Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013 Aug 19;6:59. doi: 10.1186/1756-8722-6-59. Review. PubMed PMID: 23958373; PubMed Central PMCID: PMC3751776.

Explore Compound Types